molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1

1,2,4,5-Tetrahydrobenzo[d]oxepine

Katalognummer: B8816444
CAS-Nummer: 5368-66-1
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: UFOOGTWMHKEYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS 5368-66-1) is a versatile bicyclic organic compound featuring a fused benzene and oxepine ring system. This structure serves as a critical synthetic intermediate and valuable scaffold in organic and medicinal chemistry, particularly in the development of pharmaceuticals. Its rigid yet flexible framework allows for versatile functionalization, making it an essential building block for constructing complex molecular architectures. Recent research has demonstrated the significant potential of tetrahydrobenzooxepine-based derivatives as anti-neuroinflammatory agents. Specifically, studies show that these compounds can regulate microglia polarization, shifting them to an anti-inflammatory M2 phenotype, and inhibit the secretion of key pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α . The compound's stability and reactivity profile enable selective modifications, facilitating its application in drug discovery projects. Researchers leverage this scaffold for its balanced lipophilicity and potential to improve pharmacokinetic properties in drug design . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

CAS-Nummer

5368-66-1

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

1,2,4,5-tetrahydro-3-benzoxepine

InChI

InChI=1S/C10H12O/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2

InChI-Schlüssel

UFOOGTWMHKEYLV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC2=CC=CC=C21

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Synthesis, Chemical Properties, and Functionalization of 1,2,4,5-Tetrahydrobenzo[d]oxepine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel conformational spaces is a cornerstone of modern drug discovery. Saturated oxygen-containing heterocycles, particularly medium-sized rings like oxepines, offer unique three-dimensional vectors for pharmacophore presentation. 1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS: 5368-66-1) is a critical bicyclic scaffold comprising a benzene ring fused to a fully saturated seven-membered oxepine ring. This structural motif provides an ideal balance of lipophilicity, metabolic stability, and conformational flexibility, making it a highly sought-after building block in the synthesis of allosteric modulators for central nervous system (CNS) targets, such as the M4 muscarinic acetylcholine receptor[1].

This whitepaper provides an in-depth technical analysis of the chemical properties, validated synthetic pathways, and late-stage functionalization protocols for 1,2,4,5-tetrahydrobenzo[d]oxepine, grounded in current literature and empirical causality.

Structural Elucidation & Physicochemical Profiling

The benzo[d]oxepine architecture forces the seven-membered ring into a distinct boat-like conformation, projecting the oxygen atom (position 3) out of the plane of the aromatic system. This non-planar geometry prevents deleterious flat-molecule aggregation (often seen in highly aromatic leads) and improves aqueous solubility profiles.

The table below summarizes the core physicochemical parameters of the scaffold, which are essential for predicting its behavior in subsequent synthetic steps and biological assays [2].

PropertyValueCausality / Implication
Chemical Name 1,2,4,5-Tetrahydrobenzo[d]oxepineStandard IUPAC nomenclature.
CAS Registry Number 5368-66-1Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₀H₁₂ODictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 148.20 g/mol Low molecular weight allows for extensive downstream elaboration.
Topological Polar Surface Area 9.2 ŲHighly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 0Lacks acidic protons, ensuring stability against base-mediated degradation.
Hydrogen Bond Acceptors 1The ether oxygen can participate in critical target-binding interactions.

Mechanistic Pathways for Core Assembly

Synthesizing seven-membered oxacycles is notoriously challenging due to unfavorable entropic factors and transannular interactions. However, a highly efficient reductive cyclization method has been developed utilizing an Indium(III) catalyst and Tetramethyldisiloxane (TMDS) [3].

Indium-Catalyzed Reductive Cyclization

The synthesis begins with 1,2-phenylenediacetic acid. The choice of the InBr3​ /TMDS system is deliberate: TMDS is a safe, mild hydride source that avoids the hazards of LiAlH4​ , while InBr3​ acts as a highly carbophilic Lewis acid. InBr3​ selectively activates the carbonyl oxygen of the carboxylic acid, facilitating hydride transfer from TMDS to yield a transient diol or silyl acetal intermediate. Subsequent intramolecular etherification, driven by the thermodynamic stability of the fused system, yields the target oxepine.

G A Precursor Diacid (1,2-phenylenediacetic acid) B TMDS + InBr3 (Hydride Source + Lewis Acid) A->B Activation C Silyl Acetal / Diol Intermediate B->C Reduction D 1,2,4,5-Tetrahydrobenzo[d]oxepine (Target Core) C->D Intramolecular Etherification

Fig 1: Indium-catalyzed reductive cyclization pathway for benzo[d]oxepine synthesis.

Alternative Pathways: Recent advancements also demonstrate the synthesis of substituted tetrahydrobenzo[d]oxepines via inverse electron demand Diels-Alder (IEDDA) reactions coupled with competitive 1,6-Michael additions using electrogenerated o-quinones [4]. However, the reductive cyclization remains the most scalable route for the unsubstituted core.

Late-Stage Functionalization: C-H Borylation

To utilize 1,2,4,5-tetrahydrobenzo[d]oxepine in drug discovery, it must be functionalized to allow for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Directing group-free, Iridium-catalyzed C-H borylation is the premier method for this transformation [1].

Steric Control in C-H Activation

The symmetry of 1,2,4,5-tetrahydrobenzo[d]oxepine presents two distinct aromatic C-H environments: the 6/9-positions (adjacent to the oxepine ring) and the 7/8-positions. By employing the bulky bidentate ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), the active Iridium catalyst is sterically encumbered. This forces the oxidative addition of the Ir center to occur exclusively at the less hindered 7-position, yielding 7-Bpin-1,2,4,5-tetrahydrobenzo[d]oxepine with near-perfect regioselectivity.

G Oxepine 1,2,4,5-Tetrahydrobenzo[d]oxepine Inter Ir-Bpin Intermediate (Steric-Directed) Oxepine->Inter C-H Activation B2pin2 B2pin2 (Boron Source) Cat [Ir(OMe)(cod)]2 + dtbpy (Active Catalyst) B2pin2->Cat Ligand Exchange Cat->Inter Oxidative Addition Prod 7-Bpin-1,2,4,5-Tetrahydrobenzo[d]oxepine Inter->Prod Reductive Elimination

Fig 2: Ir-catalyzed, sterically directed C-H borylation of the benzo[d]oxepine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific stoichiometric ratios are provided to ensure reproducibility and high fidelity in the laboratory.

Protocol A: Synthesis of 1,2,4,5-Tetrahydrobenzo[d]oxepine Core [3]

Objective: Reductive cyclization of 1,2-phenylenediacetic acid.

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, charge 1,2-phenylenediacetic acid (1.0 equiv, 10 mmol) and InBr3​ (5 mol%, 0.5 mmol) in 25 mL of anhydrous chloroform.

  • Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add Tetramethyldisiloxane (TMDS, 4.0 equiv, 40 mmol) dropwise over 15 minutes. Causality: Slow addition prevents thermal runaway from the exothermic hydride transfer.

  • Cyclization: Remove the ice bath, warm the reaction mixture to 60 °C, and stir for 12 hours. The mixture will transition from a suspension to a clear solution as the diacid is consumed.

  • Workup (Self-Validation): Cool to room temperature and carefully quench with 20 mL of saturated aqueous NaHCO3​ until effervescence ceases (confirming the neutralization of residual silanes/acid). Extract the aqueous layer with dichloromethane ( 3×20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate) to afford the pure oxepine as a colorless oil.

Protocol B: Regioselective C-H Borylation [1]

Objective: Synthesis of 4,4,5,5-tetramethyl-2-(1,2,4,5-tetrahydrobenzo[d]oxepin-7-yl)-1,3,2-dioxaborolane.

  • Catalyst Activation: Inside an argon-filled glovebox, dissolve [Ir(OMe)(cod)]2​ (5 mol%) and dtbpy (10 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate). Stir for 10 minutes. Self-Validation: The solution must turn a deep, dark red color, visually confirming the formation of the active Iridium-bipyridine complex.

  • Reagent Addition: Add 1,2,4,5-tetrahydrobenzo[d]oxepine (1.0 equiv, 0.675 mmol) and bis(pinacolato)diboron ( B2​pin2​ , 1.5 equiv, 1.08 mmol) to the red catalyst solution.

  • C-H Activation: Seal the reaction vessel tightly, remove it from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated Iridium black (catalyst degradation product), washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via automated flash chromatography (silica gel, gradient 0-10% Ethyl Acetate in Hexanes) to yield the 7-borylated product, ready for downstream Suzuki cross-coupling.

References

  • Gao, X., Knowles, S. L., Lo, M. M.-C., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Patent WO2017112719A1.
  • Pehlivan, L., Métay, E., Delbrayelle, D., Mignani, G., & Lemaire, M. (2012). Synthesis of 3-Substituted Tetrahydrofuran and 4-Substituted Tetrahydropyran Derivatives by Cyclization of Dicarboxylic Acids with InBr3/TMDS. European Journal of Organic Chemistry, 2012(25), 4689-4693.[Link]

  • Neudorffer, A., Deschamps, P., Largeron, M., & Deguin, B. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry, 22, 1858-1868.[Link]

Physicochemical Profiling and Synthetic Methodologies of 1,2,4,5-Tetrahydrobenzo[d]oxepine: A Technical Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is a critical strategy for improving the clinical success rates of small molecules. 1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS: 5368-66-1) represents a privileged bicyclic scaffold comprising a benzene ring fused to a seven-membered oxepine ring. This unique architecture imparts a non-planar, puckered conformation that enables precise 3D vectorization of pharmacophores. This whitepaper details the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for utilizing this scaffold, particularly in the development of central nervous system (CNS) therapeutics.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,2,4,5-tetrahydrobenzo[d]oxepine is essential for predicting its behavior in biological systems and its reactivity during late-stage functionalization. The seven-membered oxepine ring introduces significant conformational flexibility, allowing the molecule to adapt to complex allosteric binding pockets[1].

Quantitative Data Summary
PropertyValue / CharacteristicCausality & Application Insight
Molecular Formula C₁₀H₁₂OProvides a low molecular weight starting point for lead optimization.
Molecular Weight 148.20 g/mol Highly favorable for CNS drug design, leaving ample room for functionalization without exceeding Lipinski's Rule of 5.
CAS Registry Number 5368-66-1[1].
Topological Polar Surface Area (TPSA) 9.23 ŲThe low TPSA ensures high lipophilicity, which is critical for crossing the blood-brain barrier (BBB) in neuro-therapeutics.
Hydrogen Bond Donors / Acceptors 0 / 1Limits non-specific hydrogen bonding, reducing the risk of off-target promiscuity.
Ring Conformation Puckered (Non-planar)The sp3 carbons in the oxepine ring force a 3D geometry, enhancing binding affinity to complex protein targets compared to flat naphthalene analogues.

Mechanistic Pathways: Electrochemical Synthesis

Traditional chemical oxidations used to synthesize complex benzoxepine derivatives often suffer from over-oxidation, poor regioselectivity, and the generation of toxic metal waste. As an Application Scientist, I strongly advocate for anodic oxidation as a superior, atom-economical alternative.

Recent breakthroughs have demonstrated that 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine derivatives can be synthesized via the electrochemical oxidation of catechols (e.g., hydroxytyrosol)[2]. When the resulting o-quinone is exposed to aliphatic enamines, the steric bulk and electronic profile of the enamine suppress the standard inverse electron demand Diels-Alder (IEDDA) reaction. Instead, a highly regioselective 1,6-Michael addition takes place[3].

Following the addition, the presence of water in the solvent system forces the hydrolysis of the intermediate iminium ion into a transient aldehyde. This aldehyde undergoes spontaneous intramolecular cyclization, yielding the functionalized 1,2,4,5-tetrahydrobenzo[d]oxepine core[2].

Synthesis A Catechol Substrate (e.g., Hydroxytyrosol) B o-Quinone Intermediate (Electrogenerated) A->B Anodic Oxidation (+1.0 V vs Ag/AgCl) C 1,6-Michael Adduct B->C Aliphatic Enamine Addition D Transient Aldehyde (Post-Hydrolysis) C->D H2O (Hydrolysis) - Amine E 1,2,4,5-Tetrahydrobenzo[d]oxepine Derivative D->E Intramolecular Cyclization

Electrochemical synthesis pathway of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives.

Self-Validating Experimental Protocol: Anodic Oxidation & Cyclization

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every parameter is selected to control the reaction trajectory strictly.

Step 1: Solvent Preparation

  • Action: Prepare a 95/5 (v/v) mixture of Acetonitrile (MeCN) and Water.

  • Causality: MeCN provides a broad electrochemical window and effectively solubilizes the organic precursors. The 5% water is strictly required to act as a nucleophile, driving the downstream hydrolysis of the intermediate iminium ion into the transient aldehyde—a prerequisite for the final ring closure[2].

Step 2: Cell Setup

  • Action: Assemble a divided electrochemical cell utilizing a platinum grid anode and a platinum plate cathode.

  • Causality: A divided cell is mandatory. It physically separates the electrodes, preventing the highly reactive, electrogenerated o-quinone from migrating to the cathode and being prematurely reduced back into the starting catechol[2]. The platinum grid maximizes the anodic surface area for efficient electron transfer.

Step 3: Electrolyte & Substrate Introduction

  • Action: Dissolve 0.05 M LiClO₄ and 1.25 mM of the catechol substrate in the solvent.

  • Causality: LiClO₄ acts as a non-nucleophilic supporting electrolyte. It ensures adequate solution conductivity without participating in the redox chemistry or interfering with the subsequent Michael addition[2].

Step 4: Controlled Potential Electrolysis (CPE)

  • Action: Apply a controlled potential of Eox = +1.0 V vs. Ag/AgCl under an argon atmosphere.

  • Causality: CPE is prioritized over constant current (galvanostatic) methods to ensure the selective oxidation of the catechol moiety. Exceeding this potential risks over-oxidizing the solvent or degrading the subsequently added enamine[2].

Step 5: Enamine Addition & Cyclization

  • Action: Upon complete oxidation (monitored by passing ~2.0 F/mol of charge), introduce 5 equivalents of an extemporaneously prepared aliphatic enamine.

  • Causality: The aliphatic nature of the enamine provides the specific steric hindrance required to favor the 1,6-Michael addition over competing cycloaddition pathways. The reaction is monitored via LC-MS until the transient aldehyde fully cyclizes into the 1,2,4,5-tetrahydrobenzo[d]oxepine derivative[2].

Applications in CNS Drug Discovery

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold has proven highly valuable in the development of positive allosteric modulators (PAMs) for the m4 muscarinic acetylcholine receptor (mAChR) , a major target for treating schizophrenia and Alzheimer's disease[4].

In these drug discovery workflows, the benzoxepine core acts as a lipophilic spacer. Chemists frequently functionalize the aromatic ring of the oxepine via borylation (e.g., using bis(pinacolato)diboron), which primes the scaffold for Suzuki cross-coupling with various heterocyclic pharmacophores[4]. The puckered oxepine ring ensures that these pharmacophores are projected precisely into the allosteric binding pocket of the m4 receptor.

Workflow N1 Scaffold Selection 1,2,4,5-Tetrahydrobenzo[d]oxepine N2 Regioselective Functionalization (Cross-Coupling / Borylation) N1->N2 N3 In Vitro Screening (m4 mAChR PAM Activity) N2->N3 N4 Lead Optimization (Tuning Lipophilicity & TPSA) N3->N4

Drug discovery workflow utilizing the benzoxepine scaffold for CNS targets.

References

  • Title: An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL

Sources

Novel Synthesis Routes for the 1,2,4,5-Tetrahydrobenzo[d]oxepine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Pharmacological Relevance

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is a privileged, seven-membered heterocyclic pharmacophore of immense value in modern medicinal chemistry. Most notably, derivatives of this scaffold serve as highly potent allosteric modulators of the M4 muscarinic acetylcholine receptor, making them critical targets in the development of therapeutics for schizophrenia, Alzheimer's disease, and other severe neurological disorders.

Despite its therapeutic potential, the construction of the benzo-fused oxepine ring presents unique thermodynamic and kinetic challenges. Traditional dehydrative cyclizations often suffer from poor atom economy, competitive polymerization, or require harsh conditions that are incompatible with late-stage functionalization. This whitepaper details two field-proven, highly efficient synthetic routes to access and functionalize the 1,2,4,5-tetrahydrobenzo[d]oxepine core, emphasizing the mechanistic causality and self-validating parameters of each protocol.

Retrosynthetic Strategies & Mechanistic Pathways

Route A: Indium-Catalyzed Reductive Etherification

The most direct route to the unsubstituted 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is the direct reductive etherification of 1,2-phenylenediacetic acid. Developed by Pehlivan et al., this one-pot method utilizes Indium(III) bromide ( InBr3​ ) and polymethylhydrosiloxane (PMHS).

Mechanistic Causality: The choice of PMHS over aggressive hydrides like LiAlH4​ is dictated by the need to control the reaction trajectory. LiAlH4​ rapidly reduces the di-acid to a highly polar 1,2-bis(2-hydroxyethyl)benzene diol, which must be isolated and subjected to a separate, harsh acidic dehydration step to cyclize. In contrast, InBr3​ acts as a highly oxophilic Lewis acid that selectively activates the carboxylic acid carbonyls. PMHS provides a slow, controlled hydride transfer, facilitating a concerted sequence where reduction and intramolecular dehydrative etherification occur sequentially in the same pot, bypassing the isolation of the diol.

RouteA A 1,2-Phenylenediacetic Acid (Dicarboxylic Acid) B Indium-Activated Carbonyl Intermediate A->B InBr3 (Lewis Acid) Activation C 1,2-Bis(2-hydroxyethyl)benzene (Transient Diol) B->C PMHS (Hydride Source) Reduction D 1,2,4,5-Tetrahydrobenzo[d]oxepine (Target Scaffold) C->D Intramolecular Dehydrative Cyclization

Mechanistic pathway for the InBr3-catalyzed reductive etherification of 1,2-phenylenediacetic acid.

Route B: Electrochemical Oxidation and Cascade 1,6-Michael Addition

For access to highly functionalized derivatives, Neudorffer et al. established a novel electrochemical cascade[1]. By oxidizing a catechol (e.g., hydroxytyrosol) in the presence of an aliphatic enamine, a competitive 1,6-Michael addition is triggered, yielding 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds[2].

Mechanistic Causality: Applying a controlled anodic potential (+1.0 V vs. Ag/AgCl) ensures quantitative two-electron oxidation of the catechol to the o-quinone without generating the destructive radical byproducts typical of chemical oxidants like Ag2​O [3]. The regioselective 1,6-Michael addition of the aliphatic enamine to the o-quinone is followed by a strictly water-dependent amine elimination. This forms a transient aldehyde that undergoes spontaneous intramolecular hemiacetalization to close the seven-membered oxepine ring[1].

RouteB A Hydroxytyrosol (Catechol) B Electrogenerated o-Quinone A->B Anodic Oxidation (Eox = +1.0 V) C 1,6-Michael Addition with Aliphatic Enamine B->C Regioselective Attack D Transient Aldehyde Intermediate C->D Amine Elimination (H2O present) E 2-Hydroxy-1,2,4,5- tetrahydrobenzo[d]oxepine D->E Intramolecular Hemiacetalization

Electrochemical cascade mechanism yielding 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine derivatives.

Quantitative Data Presentation

The table below summarizes the operational metrics of the primary synthetic and functionalization routes, providing a comparative baseline for process chemists.

Synthesis RouteReagents / CatalystsSubstrateYieldKey AdvantageLimitation
Reductive Etherification InBr3​ (5 mol%), PMHS1,2-Phenylenediacetic acid65%One-pot process; avoids isolation of polar diol intermediate.Requires stoichiometric silane reductant.
Electrochemical Cascade Pt electrodes, LiClO4​ , Aliphatic EnamineHydroxytyrosol (Catechol)40–49%Direct access to complex 2-hydroxy substituted derivatives.Requires specialized divided electrochemical cell setup.
C-H Borylation (Functionalization) [Ir(cod)OMe]2​ , B2​pin2​ 1,2,4,5-Tetrahydrobenzo[d]oxepine>80%Enables late-stage cross-coupling for drug discovery.Requires pre-synthesized oxepine scaffold.

Validated Experimental Protocols

Protocol 1: One-Pot Reductive Cyclization[2]

Objective: Synthesis of unsubstituted 1,2,4,5-tetrahydrobenzo[d]oxepine.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,2-phenylenediacetic acid (10.0 mmol) in anhydrous toluene (20 mL).

  • Activation: Add InBr3​ (0.5 mmol, 5 mol%). Stir at room temperature for 5 minutes to allow for Lewis acid coordination to the carbonyl oxygens.

  • Reduction: Dropwise add PMHS (40.0 mmol hydride equivalent) via a syringe pump over 30 minutes. Caution: Rapid addition will result in an uncontrollable exothermic release of hydrogen gas.

  • Cyclization: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the baseline di-acid spot disappears and a high- Rf​ non-polar spot emerges.

  • Critical Workup: Cool to room temperature. Carefully quench the reaction by adding 2M NaOH (15 mL) and methanol (5 mL). Stir vigorously for 2 hours.

    • Causality: This step is absolute mandatory. It hydrolyzes the cross-linked siloxane polymer network. Failing to perform this extended basic quench will leave the target ether trapped within the polymer matrix, artificially depressing the isolated yield to near zero.

  • Isolation: Extract with diethyl ether ( 3×20 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Protocol 2: Electrochemical Cascade Synthesis[3]

Objective: Synthesis of 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine derivatives.

  • Cell Setup: Assemble a divided electrochemical cell equipped with a platinum grid anode and a platinum plate cathode.

  • Electrolyte Preparation: Prepare a solvent mixture of 95/5 MeCN/H2​O containing 0.05 M LiClO4​ as the supporting electrolyte.

    • Causality: The 5% water content is a strictly required self-validating parameter; it is essential to hydrolyze the enamine adduct into the transient aldehyde required for ring closure[1].

  • Electrolysis: In the anodic compartment, dissolve hydroxytyrosol (1.25 mM) and the pre-formed aliphatic enamine (5.0 equiv). Apply a controlled potential of +1.0 V vs. Ag/AgCl.

  • Self-Validation (In-Process): The reaction is monitored via coulometry. Electrolysis is terminated automatically when the current drops to baseline, corresponding to exactly 2.0 Faradays per mole of catechol consumed.

  • Isolation & Structural Validation: Concentrate the anodic solution under reduced pressure and purify via flash chromatography (Petroleum ether/EtOAc).

    • NMR Validation: The product exists in equilibrium between the closed hemiacetal and open aldehyde forms. Dissolve the purified product in Acetone- d6​ (which induces the best signal separation) and confirm the structure via 1H NMR by locating the characteristic hemiacetal proton signal at δ 4.75 ppm[3].

Late-Stage Functionalization: Iridium-Catalyzed Borylation

To integrate the synthesized 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold into drug discovery pipelines (such as the synthesis of M4 muscarinic receptor modulators), regioselective functionalization is required.

By treating the scaffold with bis(pinacolato)diboron ( B2​pin2​ ) in the presence of an Iridium catalyst—specifically [Ir(cod)OMe]2​ (10 mol%)—in dioxane at elevated temperatures, process chemists can achieve direct C-H activation. This installs a boronic ester at the C7 position of the aromatic ring, providing a highly versatile cross-coupling partner for subsequent Suzuki-Miyaura reactions to build complex pharmaceutical architectures.

References

  • Pehlivan, E., Métay, E., Delbrayelle, D., Mignani, G., & Lemaire, M. "Synthesis of 3-Substituted Tetrahydrofuran and 4-Substituted Tetrahydropyran Derivatives by Cyclization of Dicarboxylic Acids with Polymethylhydrosiloxane Catalyzed by Indium(III) Bromide." European Journal of Organic Chemistry, 2012(25), 4689-4693. URL: [Link]

  • Neudorffer, A., Deschamps, P., Largeron, M., & Deguin, B. "An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol." Organic & Biomolecular Chemistry, 2024. URL: [Link]

  • Gao, X., Knowles, S. L., Lo, M. M., & D., Robert. "6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor." World Intellectual Property Organization, WO2017112719A1, 2017.

Sources

Whitepaper: Biological Activity Screening of 1,2,4,5-Tetrahydrobenzo[d]oxepine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold—a seven-membered oxygen-containing heterocycle fused to a benzene ring—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Due to its unique conformational flexibility and lipophilicity, this core structure is capable of deep insertion into allosteric binding pockets and complex protein-protein interfaces. This technical guide provides an authoritative, self-validating framework for screening the biological activity of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives, focusing specifically on their proven utility as central nervous system (CNS) modulators and oncology therapeutics.

Pharmacological Rationale & Target Landscape

The causality behind selecting the 1,2,4,5-tetrahydrobenzo[d]oxepine core lies in its structural thermodynamics. The seven-membered oxepine ring strikes a critical balance between rigidity and flexibility. It is flexible enough to undergo "induced fit" conformational changes upon entering a target pocket, yet rigid enough to avoid the massive entropic penalties typically associated with highly flexible aliphatic chains.

Recent literature highlights two primary domains of biological activity for these derivatives:

  • Neuropharmacology (M4 mAChR PAMs): 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives have been heavily investigated as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor, offering therapeutic potential for Alzheimer's disease and schizophrenia[1].

  • Oncology (Microtubule Inhibition): Dibenzo[b,f]oxepine and benzoxepine derivatives exhibit potent antiproliferative activity by docking into the colchicine-binding site of α/β-tubulin, disrupting microtubule dynamics[2]. Furthermore, they have shown efficacy against estrogen receptor (ER) positive breast cancer cell lines[3].

M4_Signaling A ACh (Orthosteric Agonist) C M4 mAChR (Target) A->C Binds Active Site B 1,2,4,5-Tetrahydrobenzo[d]oxepine (PAM) B->C Allosteric Binding (Lowers Activation Energy) D Gi/o Protein (Coupling) C->D Receptor Activation E Adenylyl Cyclase (Effector) D->E Alpha Subunit Inhibition F cAMP Decrease (Cellular Response) E->F Signal Transduction

Fig 1: Synergistic activation of M4 mAChR by orthosteric agonists and benzo[d]oxepine PAMs.

Core Screening Directive I: Neuropharmacology (M4 mAChR PAMs)

To evaluate the allosteric modulation of the M4 receptor, we deploy a High-Throughput Screening (HTS) Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR).

Mechanistic Causality

The M4 receptor natively couples to the Gi/o protein pathway, which inhibits adenylyl cyclase and decreases cAMP. Because measuring dynamic cAMP drops in real-time HTS is notoriously difficult and prone to high noise, we utilize Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor alongside a chimeric G-protein, Gqi5 . Why Gqi5? This chimera forces the natively Gi-coupled receptor to hijack the Gq (phospholipase C) pathway. Consequently, receptor activation triggers a robust release of intracellular calcium (Ca²⁺), which can be instantly quantified using fluorescent calcium-binding dyes.

Self-Validating FLIPR Protocol

This protocol is designed as a self-validating system. A plate is only accepted if the Z'-factor (a statistical measure of assay robustness) is ≥ 0.5.

  • Cell Plating: Seed CHO-hM4-Gqi5 cells at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline & Compound Addition (PAM Screen): Transfer the plate to the FLIPR Tetra. Read baseline fluorescence for 10 seconds. Add 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives (10-point dose-response, 0.1 nM to 30 µM). Monitor fluorescence for 3 minutes to ensure the compounds do not possess intrinsic agonist activity (they should yield a flat line).

  • Agonist Challenge: Add an EC₂₀ concentration of acetylcholine (ACh). Causality: Using an EC₂₀ (sub-maximal) concentration leaves a large dynamic window to observe the PAM amplifying the signal.

  • Data Acquisition & Validation: Measure the peak fluorescence. Calculate the fold-shift in the ACh dose-response curve. Include a known M4 PAM (e.g., LY2033298) as a positive control and 1% DMSO as a negative control to calculate the Z'-factor.

Screening_Cascade S1 1. Primary HTS (FLIPR Calcium Assay) S2 2. Counter-Screening (M1, M2, M3, M5 Selectivity) S1->S2 Hit (EC50 < 1 µM, Z' > 0.5) S3 3. Orthogonal Validation (cAMP Accumulation) S2->S3 >100x Subtype Selectivity S4 4. In Vitro ADME & Toxicity (Hepatocytes, hERG) S3->S4 Confirmed Gi/o Coupling S5 5. Hit-to-Lead (In Vivo Efficacy) S4->S5 Favorable PK/PD Profile

Fig 2: Self-validating high-throughput screening cascade for benzo[d]oxepine derivatives.

Core Screening Directive II: Oncology (Microtubule Inhibition)

Certain dibenzo[b,f]oxepine derivatives have demonstrated the ability to inhibit tubulin polymerization, making them attractive candidates for anti-cancer therapeutics[2].

Mechanistic Causality

To accurately screen for this, we must first isolate the pharmacodynamic mechanism (target binding) from pharmacokinetic variables (cell permeability, P-glycoprotein efflux). Therefore, the primary screen must be a cell-free biochemical assay , followed by a secondary whole-cell viability assay.

Step-by-Step Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a solution of purified porcine brain tubulin (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI. Causality: DAPI binds to the minor groove of microtubules, resulting in a massive fluorescence enhancement upon tubulin polymerization, allowing real-time kinetic tracking.

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the oxepine derivative (varying concentrations) or vehicle (DMSO) to the wells.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin/DAPI mixture to the plate.

  • Kinetic Readout: Immediately transfer to a fluorescent microplate reader (Ex: 360 nm, Em: 450 nm) pre-heated to 37°C. Read every 60 seconds for 60 minutes.

  • Validation: Use Colchicine (10 µM) as a positive control for inhibition, and Paclitaxel (10 µM) as a positive control for stabilization. Calculate the Vmax of polymerization. A true hit will depress the Vmax by >50% compared to the DMSO control.

Quantitative Data Synthesis

The following table summarizes the expected biological activity profiles of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives based on contemporary screening campaigns in the literature.

Compound ScaffoldPrimary TargetAssay TypePotency (IC₅₀/EC₅₀)Efficacy / Max ResponseReference
1,2,4,5-Tetrahydrobenzo[d]oxepineM4 mAChR (PAM)FLIPR Ca²⁺ Flux5 nM – 1.5 µM>80% potentiation of ACh EC₂₀[1]
Dibenzo[b,f]oxepineTubulinPolymerization Kinetics1.2 – 15 µM>90% inhibition of Vmax[2]
Benzoxepine derivativeER+ Breast CancerWST-1 Cell Viability0.5 – 10 µM<20% cell survival at 48h[3]

Conclusion

The biological evaluation of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives requires a highly structured, mechanism-driven approach. By utilizing chimeric G-protein systems for CNS targets and cell-free kinetic assays for oncology targets, researchers can generate high-fidelity, self-validating data. Strict adherence to orthogonal validation and counter-screening ensures that the inherent lipophilicity and flexibility of the oxepine core translate into highly selective, efficacious lead compounds rather than promiscuous off-target binders.

References

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI.
  • International Journal of Chemical Sciences: Recently oxepine derivatives... TSI Journals.

Sources

Elucidating the Mechanism of Action of 1,2,4,5-Tetrahydrobenzo[d]oxepine and its Analogs: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxepine scaffold, particularly the benzoxepine and dibenzoxepine core structures, represents a "privileged" framework in medicinal chemistry.[1][2][3] Compounds incorporating this seven-membered oxygen-containing heterocycle have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antipsychotic, and antihistaminic properties.[2][3][4] The specific subclass, 1,2,4,5-Tetrahydrobenzo[d]oxepine, offers a unique three-dimensional structure that is ripe for exploration in drug discovery. This technical guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals aiming to systematically investigate and define the mechanism of action (MoA) of novel compounds based on this promising scaffold. Rather than a review of a known mechanism, this document serves as a strategic manual, outlining the logical progression of experiments, the rationale behind methodological choices, and best practices for data interpretation.

The Oxepine Scaffold: A Foundation of Therapeutic Potential

The inherent structural features of the oxepine ring system have made it a recurring motif in both natural products and synthetic pharmaceuticals.[1][3] Its non-planar conformation allows for the precise spatial orientation of substituents, facilitating specific and high-affinity interactions with biological targets. The diverse pharmacological profiles reported for various oxepine derivatives suggest that this scaffold can interact with a wide range of protein classes.[2][3] For instance, derivatives of the related dibenzo[b,e]oxepine and dibenzo[b,f]oxepine series have shown significant affinity for G-protein coupled receptors (GPCRs) such as histamine H1, serotonin 5-HT2A, and dopamine receptors.[3][5] Others have been investigated as microtubule-targeting agents, highlighting the versatility of this chemical framework.[6]

Given this precedent, a systematic investigation into the MoA of a novel 1,2,4,5-Tetrahydrobenzo[d]oxepine derivative should begin with the hypothesis that it may interact with one or more of these established target classes. This guide will therefore focus on a multi-pronged approach to first identify the primary molecular target(s) and then to delineate the downstream cellular consequences of this interaction.

Phase 1: Primary Target Identification and Validation

The initial phase of an MoA study is a screening funnel designed to identify the most probable high-affinity molecular target(s). The selection of the initial screening panel is a critical, hypothesis-driven step. Based on the activities of structurally related oxepine compounds, a logical starting point includes a panel of aminergic GPCRs and an assessment of tubulin polymerization.

Workflow 1.1: Broad-Spectrum GPCR Profiling via Radioligand Binding Assays

Expertise & Experience: The principle of a competitive binding assay is foundational to pharmacology. It provides a quantitative measure of the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor. By competing with a radiolabeled ligand of known high affinity, we can accurately determine the test compound's binding potency. It is crucial to perform these assays across a panel of receptors to not only identify the primary target but also to assess selectivity, which is a key predictor of potential off-target effects.

Trustworthiness: A self-validating protocol for radioligand binding includes running a known, high-affinity unlabeled ligand as a positive control. The resulting Ki for this control compound should fall within the historically accepted range for the assay, thereby validating the experimental run.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human H1 histamine receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A serial dilution of the 1,2,4,5-Tetrahydrobenzo[d]oxepine test compound.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-pyrilamine for the H1 receptor), typically at or below its Kd for the receptor.

      • The prepared cell membranes (typically 20-50 µg of protein per well).

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM of unlabeled diphenhydramine for the H1 receptor).

  • Incubation and Termination:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Quickly wash the filters several times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Target Affinity Profile

Receptor TargetRadioligand UsedTest Compound Ki (nM)Control Compound Ki (nM)
Histamine H1[3H]-pyrilamineExperimental ValueHistorical Value
Serotonin 5-HT2A[3H]-ketanserinExperimental ValueHistorical Value
Dopamine D2[3H]-spiperoneExperimental ValueHistorical Value
Adrenergic α1[3H]-prazosinExperimental ValueHistorical Value
...additional targets.........
Workflow 1.2: Characterizing Functional Activity at Validated GPCR Targets

Expertise & Experience: Identifying high-affinity binding is only the first step. It is imperative to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? Functional assays, such as those measuring second messenger production (e.g., cAMP) or downstream events (e.g., calcium mobilization), answer this question. The choice of assay depends on the known signaling pathway of the GPCR. For example, H1 and 5-HT2A receptors are typically Gq-coupled, leading to an increase in intracellular calcium, while D2 receptors are Gi-coupled, leading to a decrease in cAMP.

Trustworthiness: A robust functional assay includes both a full agonist (to establish the maximum possible response) and a potent antagonist (to confirm the response is receptor-mediated). The assay should demonstrate a clear concentration-response relationship for the control agonist.

Experimental Protocol: Gq-Coupled GPCR Calcium Mobilization Assay

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the human 5-HT2A receptor) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C to allow the cells to take up the dye.

    • Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Assay Execution (Antagonist Mode):

    • Add serial dilutions of the 1,2,4,5-Tetrahydrobenzo[d]oxepine test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a fixed concentration of the endogenous agonist (e.g., serotonin) at its EC80 concentration (the concentration that gives 80% of the maximal response).

    • Measure the fluorescence intensity over time, before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the agonist-induced change in fluorescence for each well.

    • Plot the response as a percentage of the control agonist response (in the absence of the test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine if the compound has agonist activity, a similar experiment is run without the addition of the endogenous agonist.

Data Presentation: Functional Activity Profile

Receptor TargetAssay TypeModePotency (EC50/IC50, nM)Efficacy (% of Max Agonist)
Serotonin 5-HT2ACalcium MobilizationAgonist>10,000<5%
Serotonin 5-HT2ACalcium MobilizationAntagonistExperimental ValueN/A
...additional targets............
Workflow 1.3: Assessing Microtubule Dynamics

Expertise & Experience: Some complex heterocyclic compounds, including certain dibenzo[b,f]oxepine derivatives, are known to interfere with the dynamic polymerization and depolymerization of tubulin, a mechanism shared by many successful anticancer agents.[6] An in vitro tubulin polymerization assay is the gold-standard primary screen for this activity. The assay monitors the increase in light absorbance or fluorescence as individual α/β-tubulin heterodimers assemble into microtubules.

Trustworthiness: The assay must include both a known stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., colchicine or vinblastine) as positive controls. The vehicle control (e.g., DMSO) should show a characteristic sigmoidal polymerization curve, which is then modulated by the controls and test compounds.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein (>99% pure) in a cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a polymerization buffer by supplementing the general tubulin buffer with GTP (e.g., 1 mM) and glycerol (e.g., 10%).

    • Prepare serial dilutions of the 1,2,4,5-Tetrahydrobenzo[d]oxepine test compound and control compounds (paclitaxel, colchicine) in polymerization buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the diluted test and control compounds.

    • Initiate the reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a temperature-controlled spectrophotometer or fluorometer pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) every minute for 60-90 minutes.

    • Plot the absorbance over time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the curve to determine the IC50 value.

Phase 2: Delineating Downstream Signaling Pathways

Once a primary molecular target is validated, the next logical step is to map the intracellular signaling cascade that is modulated by the compound. This provides a deeper mechanistic understanding and can reveal biomarkers for assessing target engagement in more complex systems.

Workflow 2.1: Mapping Key Signaling Events with Western Blotting

Expertise & Experience: Western blotting is a semi-quantitative technique used to detect specific proteins in a sample. By using antibodies that recognize phosphorylated forms of signaling proteins (e.g., p-ERK, p-Akt), we can gain a snapshot of the activation state of key pathways downstream of receptor activation or inhibition. For example, if a compound is found to be an antagonist of the 5-HT2A receptor, we would expect it to block serotonin-induced phosphorylation of proteins in the PLC/IP3/DAG pathway and the downstream MAPK/ERK pathway.

Trustworthiness: A reliable Western blot experiment includes several controls. A loading control (e.g., β-actin, GAPDH) is essential to ensure equal protein loading across all lanes. Positive and negative controls (e.g., cells treated with a known agonist or inhibitor) are necessary to validate antibody performance and the cellular response.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Cell Treatment and Lysis:

    • Plate and grow appropriate cells (e.g., HEK293-5HT2A) to 80-90% confluency.

    • Starve the cells in serum-free media for several hours to reduce basal signaling.

    • Pre-treat the cells with the 1,2,4,5-Tetrahydrobenzo[d]oxepine compound (as an antagonist) or vehicle for 30 minutes.

    • Stimulate the cells with an agonist (e.g., serotonin) for a short period (e.g., 5-10 minutes).

    • Immediately place the plate on ice, aspirate the media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software.

Visualization: Hypothetical GPCR Signaling Cascade

Below is a conceptual diagram illustrating a potential signaling pathway that could be investigated.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Tetrahydrobenzo[d]oxepine (Antagonist) Receptor 5-HT2A Receptor (Gq-coupled GPCR) Compound->Receptor Blocks G_protein Gαq Receptor->G_protein Activates Agonist Serotonin Agonist->Receptor Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ca_release->PKC Ras Ras MEK MEK Raf->MEK Phosphorylates ERK ERK (p-ERK) MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., c-Fos) ERK->Transcription

Caption: A simplified Gq-coupled GPCR signaling pathway.

Phase 3: Cellular and In Vivo Validation

The ultimate validation of an MoA comes from demonstrating that target engagement in a complex biological system leads to a predictable and relevant physiological outcome.

Workflow 3.1: Phenotypic Cellular Assays

Expertise & Experience: Cellular assays bridge the gap between molecular interactions and physiological effects. The choice of assay should be directly related to the therapeutic hypothesis. For example, if the compound is a microtubule inhibitor, a cell proliferation assay is essential, as disruption of the cytoskeleton typically leads to mitotic arrest and reduced cell viability.

Trustworthiness: The assay should be conducted over a wide range of concentrations to establish a clear dose-response relationship. A positive control compound with a known mechanism (e.g., paclitaxel for an anti-proliferative assay) should be run in parallel.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Plating: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a low density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the 1,2,4,5-Tetrahydrobenzo[d]oxepine compound to the wells. Include wells for vehicle control (untreated cells) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours to allow for several cell doubling times.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualization: Experimental Workflow Overview

MoA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Pathway Analysis cluster_phase3 Phase 3: Phenotypic Validation p1_start Novel Tetrahydro- benzo[d]oxepine p1_bind Radioligand Binding Assays p1_start->p1_bind p1_tub Tubulin Polymerization p1_start->p1_tub p1_func Functional Assays (Ca²⁺, cAMP) p1_bind->p1_func p1_end Validated Target(s) (e.g., 5-HT2A Antagonist) p1_func->p1_end p1_tub->p1_end p2_wb Western Blot (p-ERK, etc.) p1_end->p2_wb p2_end Signaling Mechanism p2_wb->p2_end p3_cell Cellular Assays (Proliferation) p2_end->p3_cell p3_vivo In Vivo Models (PK/PD, Efficacy) p3_cell->p3_vivo p3_end Defined MoA p3_vivo->p3_end

Caption: A logical workflow for MoA elucidation.

Conclusion and Future Directions

This guide presents a systematic, multi-phase approach to elucidating the mechanism of action for novel 1,2,4,5-Tetrahydrobenzo[d]oxepine derivatives. By progressing logically from broad, hypothesis-driven screening to specific pathway analysis and finally to phenotypic validation, researchers can build a robust and comprehensive understanding of their compound's biological activity. The integration of data from binding, functional, and cellular assays is key to constructing a cohesive mechanistic narrative. Future studies could involve more advanced techniques such as chemoproteomics for unbiased target identification, structural biology (X-ray crystallography or Cryo-EM) to define the precise binding mode, and transcriptomic analysis (RNA-seq) to understand the global changes in gene expression resulting from compound treatment. This structured approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f][2][5]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. [Link]

  • Synthesis and Biological Activity of 11-(4-(Cinnamyl)-1-Piperazinyl)-6,11-Dihydrodibenz(b,e)oxepin Derivatives, Potential Agents for the Treatment of. (n.d.). Amanote Research. [Link]

  • Ugwu, D. I., Eze, F. U., Ezugwu, J. A., Attah, S. I., Ugwu, M. C., Ekoh, O. C., & Nyoyoko, I. F. (2020). Chemotherapeutic Importance of Oxepines. International Journal of Chemical Sciences, 19(1), 401. [Link]

  • Chemotherapeutic Importance of Oxepines. (2020). Trade Science Inc.[Link]

  • Krawczyk, H., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(15), 4538. [Link]

  • Krawczyk, H., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC. [Link]

  • da Silva, A. C. S., & de Oliveira, R. B. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect, 8(15). [Link]

  • Krawczyk, H., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6214. [Link]

  • Ugwu, D. I., et al. (2021). Chemotherapeutic Importance of Oxepines. ResearchGate. [Link]

  • Krawczyk, H., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2636. [Link]

  • Retailleau, P., et al. (2019). From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization. The Journal of Organic Chemistry, 84(7), 4256-4266. [Link]

  • Various Authors. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate. [Link]

  • Singh, C., et al. (2021). 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements, structure-activity relationship (SAR) studies and future perspectives. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Kumar, A., et al. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. Journal of Molecular Structure, 1317, 138531. [Link]

  • Parenty, A., et al. (2011). Synthesis, pharmacophore modeling and in vitro activity of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives as novel and potent antagonists of the prostaglandin EP4 receptor. Bioorganic & Medicinal Chemistry Letters, 21(21), 6336-6340. [Link]

  • van der Mey, M., et al. (1993). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 36(13), 1894-1904. [Link]

  • Eap, C. B., et al. (2009). In vitro UGT assay for inhibition studies of benzodiazepines and opiates during phase II-metabolism. GTFCh Symposium. [Link]

  • Krawczyk, H., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5898. [Link]

  • Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]

  • Braden, M. R., et al. (2019). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Drug and Alcohol Dependence, 204, 107528. [Link]

  • Krawczyk, H., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC. [Link]

  • Khan, I., et al. (2022). An Updated Review on Biologically Promising Natural Oxepines. Molecules, 27(20), 6939. [Link]

  • Latacz, G., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7767. [Link]

Sources

Spectroscopic Data Interpretation for 1,2,4,5-Tetrahydrobenzo[d]oxepine: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In my tenure overseeing structural elucidation pipelines, the characterization of conformationally dynamic heterocycles requires a rigorous, multi-modal spectroscopic approach. 1,2,4,5-Tetrahydrobenzo[d]oxepine (also known as 1,2,4,5-tetrahydro-3-benzoxepine; Chemical Formula: C₁₀H₁₂O) is a bicyclic system comprising a benzene ring fused to a saturated, seven-membered oxepine ring with an oxygen heteroatom at position 3.

The benzo[d]oxepine scaffold is a critical pharmacophore in modern drug development, frequently appearing in agents targeting the central nervous system (CNS) and in complex bioactive natural products[1]. Recent advances in synthetic methodology, such as the dearomative functionalization of unactivated arenes[2] and the synthesis of trifluoromethylated derivatives[3], have exponentially increased the need for rigorous, standardized spectroscopic characterization.

This technical guide establishes a self-validating analytical framework—combining NMR, FT-IR, and EI-MS—to unambiguously confirm the structure and conformational dynamics of 1,2,4,5-tetrahydrobenzo[d]oxepine.

Workflow Sample 1,2,4,5-Tetrahydrobenzo[d]oxepine Sample Preparation NMR High-Res NMR (1D & 2D) Conformational & Spin Analysis Sample->NMR CDCl3 Solvent FTIR ATR-FTIR Spectroscopy Vibrational Fingerprinting Sample->FTIR Neat/Solid MS EI-MS (70 eV) Fragmentation Pathways Sample->MS Vaporization Data Data Integration (Chemical Shifts, m/z, Wavenumbers) NMR->Data FTIR->Data MS->Data Validation Structural Validation & Elucidation Complete Data->Validation Cross-Correlation

Figure 1: Multi-modal spectroscopic workflow for 1,2,4,5-tetrahydrobenzo[d]oxepine elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Dynamics & Causality

The seven-membered oxepine ring is not planar; it exists in a state of rapid conformational flux (ring inversion) at room temperature. Because of this rapid interconversion, the axial and equatorial environments of the aliphatic protons average out on the NMR timescale. Consequently, instead of complex, distinct multiplets for axial and equatorial protons, we observe simplified apparent multiplets (often pseudo-triplets) for the CH₂ groups.

Self-Validating Protocol: High-Resolution 1D & 2D NMR

Causality: To ensure chemical shifts are absolute and not artifactual, this protocol utilizes an internal Tetramethylsilane (TMS) standard. The lock signal on CDCl₃ validates the magnetic field homogeneity (shimming).

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Rationale: CDCl₃ provides a non-polar environment mimicking the lipophilicity of the benzoxepine, while TMS provides a self-validating 0.00 ppm reference point.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CDCl₃ and perform automated gradient shimming (Z1-Z5) until the lock level is stable >80%.

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle, a 4-second relaxation delay, and 64k data points. Rationale: The extended 4-second delay ensures complete relaxation of the benzylic protons, allowing for highly accurate integration.

  • ¹³C NMR Acquisition: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion of the quaternary aromatic carbons (C-5a, C-9a).

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, phase correct, and set the TMS peak strictly to 0.00 ppm.

Quantitative NMR Data Summary

Table 1: Consolidated ¹H and ¹³C NMR Assignments [4]

Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Assignment
C-1, C-5 2.90 - 3.10 m 4H ~35.2 Benzylic CH₂
C-2, C-4 3.90 - 4.10 m 4H ~73.5 Ether-adjacent CH₂
C-5a, C-9a - - - ~140.0 Quaternary Aromatic
C-6, C-9 7.10 - 7.15 m 2H ~128.5 Aromatic CH

| C-7, C-8 | 7.05 - 7.10 | m | 2H | ~126.0 | Aromatic CH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Self-Validating Protocol: ATR-FTIR Vibrational Fingerprinting

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets. KBr is highly hygroscopic and absorbs ambient moisture, introducing false, broad O-H stretching bands (~3300 cm⁻¹) that can obscure or confuse the interpretation of the critical C-O-C overtone region.

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be entirely flat, validating a clean optical path and sensor state.

  • Sample Application: Place 2–3 mg of the neat sample directly onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Rationale: Proper pressure prevents air gaps that reduce signal intensity and alter the refractive index interface.

  • Acquisition & Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to standard transmission libraries.

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Correlation
3020 - 3060 Weak C-H Stretch (sp²) Aromatic ring
2850 - 2950 Medium C-H Stretch (sp³) Aliphatic oxepine ring
1490 - 1600 Medium C=C Stretch Aromatic skeleton
1050 - 1150 Strong C-O-C Asym. Stretch Ether linkage (C-O-C)

| 740 - 760 | Strong | C-H Out-of-Plane Bend | ortho-Disubstituted benzene |

Mass Spectrometry (EI-MS) & Fragmentation Mechanisms

Self-Validating Protocol: 70 eV Electron Ionization

Causality: 70 eV is the universal standard for EI-MS because it maximizes the ionization cross-section for organic molecules, ensuring the fragmentation pattern perfectly matches established mass spectral libraries.

  • Calibration: Infuse Perfluorotributylamine (PFTBA) into the mass spectrometer and tune the repeller and lens voltages to achieve target relative abundances for m/z 69, 219, and 502. Rationale: This validates the mass axis and detector response prior to sample introduction.

  • Sample Introduction: Introduce 1 μL of a 10 μg/mL sample solution via a Gas Chromatograph (GC) inlet at 250 °C, using a split ratio of 1:50.

  • Ionization & Acquisition: Ionize the eluent in the source at 230 °C using a 70 eV electron beam. Scan the quadrupole mass analyzer from m/z 40 to 300.

Fragmentation Pathway Analysis

The molecular ion [M]⁺• is typically observed at m/z 148. The primary fragmentation cascade involves the cleavage of the oxepine ring. A characteristic neutral loss of formaldehyde (CH₂O, 30 Da) yields a radical cation at m/z 118. Subsequent loss of a vinyl radical or direct rearrangement strongly drives the formation of the highly stable tropylium ion [C₇H₇]⁺ at m/z 91 , which is the hallmark base peak of benzylic systems.

Fragmentation M_ion Molecular Ion [M]+• m/z 148 Loss_CH2O Loss of Formaldehyde (-CH2O, 30 Da) M_ion->Loss_CH2O Ion_118 Radical Cation[C9H10]+• m/z 118 Loss_CH2O->Ion_118 Loss_C2H3 Loss of Vinyl Radical (-C2H3, 27 Da) Ion_118->Loss_C2H3 Benzyl Benzyl Cation [C7H7]+ m/z 91 Ion_118->Benzyl Rearrangement Tropylium Tropylium Ion[C7H7]+ m/z 91 Loss_C2H3->Tropylium Tropylium->Benzyl Equilibrium

Figure 2: Proposed 70 eV EI-MS fragmentation pathway for 1,2,4,5-tetrahydrobenzo[d]oxepine.

Table 3: EI-MS Key Fragmentation Data

m/z Relative Abundance Ion Type Neutral Loss
148 30 - 50% [M]⁺• None (Molecular Ion)
118 60 - 80% [C₉H₁₀]⁺• -30 Da (CH₂O)
104 20 - 40% [C₈H₈]⁺• -44 Da (C₂H₄O)

| 91 | 100% (Base Peak) | [C₇H₇]⁺ | -57 Da (C₃H₅O•) |

References

  • Siddiqi, Zohaib; Wertjes, William C.; Sarlah, David. "Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines." Journal of the American Chemical Society 2020;142(22):10125-10131. 2[2]

  • "The Bioactivity and Phytochemicals of Pachyrhizus erosus (L.) Urb.: A Multifunctional Underutilized Crop Plant." PMC. 1[1]

  • "Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane." Organic Letters. 3[3]

  • "CN108192108B - 一种基于柱芳烃主客体作用的具有近红外光刺激响应性的杂化超分子材料的制备方法 (Preparation method of hybrid supramolecular material...)." Google Patents. 4[4]

Sources

Discovery and Isolation of Natural 1,2,4,5-Tetrahydrobenzo[d]oxepine Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is a rare but pharmacologically significant seven-membered heterocyclic core fused to a benzene ring. While historically challenging to isolate due to conformational instability and low natural abundance, modern advancements in mass spectrometry (MS)-directed fractionation and semi-synthetic electrochemistry have revolutionized our access to these molecules. As an Application Scientist in natural product drug discovery, I have designed this whitepaper to provide researchers with a self-validating, causality-driven framework for the discovery, isolation, and structural elucidation of these complex analogs.

Introduction to the Benzo[d]oxepine Scaffold

Benzoxepines represent a prominent class of heterocycles widely distributed among natural products, exhibiting a broad spectrum of biological activities including antifungal, antiplasmodial, and antibacterial effects[1]. While terrestrial plants yield certain derivatives, the marine realm—particularly fungi associated with sponges and mangroves—has proven to be a rich reservoir of novel, highly substituted benzoxepine derivatives[2].

The biological efficacy of the 1,2,4,5-tetrahydrobenzo[d]oxepine core is heavily dictated by its non-planar, boat-like conformation. This conformational flexibility allows the derivatives to project their substituents in diverse three-dimensional orientations, dynamically adapting to the topology of target protein binding pockets[2].

The Semi-Synthetic Paradigm

Due to the low yield of purely natural extraction, modern discovery often relies on biomimetic semi-synthesis. For example, the anodic oxidation of naturally occurring antioxidative catechols (such as hydroxytyrosol from olive oil) generates non-activated o-quinones. When reacted with aliphatic enamines, a competitive 1,6-Michael addition occurs, followed by intramolecular cyclization to afford 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds[3]. Transition-metal-catalyzed methods, such as rhodium-catalyzed arylative cyclizations, have also been successfully deployed to construct chiral tetrahydrobenzo[d]oxepines with high enantioselectivity.

Analytical Discovery and Dereplication Workflow

To prevent the re-isolation of known compounds (rediscovery), a robust dereplication workflow utilizing LC-HRMS/MS and molecular networking is mandatory.

Workflow A Marine/Plant Biomass B Cold Maceration (MeOH/EtOAc) A->B Extraction C Crude Extract B->C D LC-HRMS/MS Dereplication C->D Profiling E Sephadex LH-20 Fractionation C->E Bulk Separation D->E Target ID F Preparative RP-HPLC E->F Active Fractions G Purified Oxepine Analogs F->G High Purity (>95%)

Workflow for targeted discovery and isolation of natural oxepine analogs.

Causality in Dereplication

Relying solely on UV-Vis for tracking benzoxepines often leads to co-elution artifacts because the isolated oxepine ring lacks a strongly conjugated chromophore extending deep into the UV range. Therefore, we utilize Charged Aerosol Detection (CAD) coupled with HRMS. During Collision-Induced Dissociation (CID), the 1,2,4,5-tetrahydrobenzo[d]oxepine core typically exhibits a diagnostic neutral loss of H2​O (if hydroxylated at C2) or CO ( Δm/z -28), driven by a ring contraction mechanism that forms a more thermodynamically stable six-membered chromane or tetralin radical cation.

Step-by-Step Isolation Protocol

The following protocol is engineered as a self-validating system to preserve the structural integrity of the acid-sensitive seven-membered ring.

Step 1: Cold Maceration & Partitioning

  • Pulverize lyophilized biomass (e.g., marine fungal mycelia) and extract via cold maceration in EtOAc/MeOH (1:1, v/v) for 48 hours.

  • Causality: Cold extraction is strictly enforced. Soxhlet extraction or elevated temperatures can induce thermal ring-opening or rearrangement of the strained oxepine ring.

  • Partition the crude extract between H2​O and CH2​Cl2​ to remove highly polar carbohydrates and salts.

Step 2: Size-Exclusion Chromatography (SEC)

  • Load the organic fraction onto a Sephadex LH-20 column.

  • Elute isocratically with MeOH/CH2Cl2 (1:1).

  • Causality: SEC removes high-molecular-weight polymeric tannins and highly lipophilic triglycerides that would otherwise irreversibly foul the preparative HPLC columns.

Step 3: Preparative RP-HPLC

  • Inject the enriched fractions onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Utilize a mobile phase gradient of H2​O and Acetonitrile ( CH3​CN ), buffered with 0.1% Formic Acid (FA) .

  • Causality: While Trifluoroacetic acid (TFA) yields sharper peaks, its strong acidity ( pKa​ ~0.23) can catalyze the hydrolytic cleavage of the oxepine ether linkage during post-run solvent evaporation. Formic acid ( pKa​ ~3.75) provides sufficient ionization suppression for phenolic hydroxyls while protecting the heterocycle.

Quantitative Data Summary

Table 1: Chromatographic and Spectral Data for Representative Oxepine Analogs

Analog DesignationOrigin / PrecursorExact Mass [M+H]+ Diagnostic MS/MS LossPrep-HPLC Yield (%)
Natural Benzoxepine A Aspergillus sp. (Marine)289.1432-28 Da ( CO )0.04% (from crude)
Oxepine 33 Hydroxytyrosol (Anodic)295.1185-18 Da ( H2​O )49.0% (Semi-synthetic)
Oxepine 4a Rh-Catalyzed Enyne345.1462-44 Da ( CO2​ )82.0% (Synthetic)

Structural Elucidation Strategies

Proving the structure of a 1,2,4,5-tetrahydrobenzo[d]oxepine requires overcoming the ambiguity of its flexible boat conformation.

  • NMR Spectroscopy: The methylene protons at C1 and C5 are highly diagnostic. Due to the boat-like geometry, these protons exist in distinct pseudo-axial and pseudo-equatorial environments. You will observe large geminal coupling constants ( 2J≈13−15 Hz) and highly variable vicinal couplings ( 3J ) depending on the dihedral angles. 2D NOESY is critical here to map the spatial proximity between the C1/C5 protons and the adjacent aromatic protons.

  • Absolute Configuration: Because the oxepine ring can exhibit dynamic ring flipping, determining the absolute stereochemistry of chiral centers (e.g., at C2) requires Electronic Circular Dichroism (ECD). Experimental ECD spectra must be rigorously matched against Time-Dependent Density Functional Theory (TDDFT) calculations to confirm the absolute configuration.

Semi-Synthetic Pathways: The Electrochemical Approach

To access sufficient quantities of these analogs for in vivo testing, researchers have pioneered electrochemical semi-synthesis utilizing natural plant metabolites.

Mechanism A Natural Catechol (e.g., Hydroxytyrosol) B Anodic Oxidation (+1.0 V vs Ag/AgCl) A->B C o-Quinone Intermediate B->C -2e-, -2H+ D 1,6-Michael Addition (Aliphatic Enamine) C->D E Intramolecular Cyclization D->E Nucleophilic Attack F 1,2,4,5-Tetrahydrobenzo[d]oxepine E->F Ring Closure

Electrochemical semi-synthesis of tetrahydrobenzo[d]oxepines from catechols.

Mechanistic Causality: The anodic oxidation of hydroxytyrosol at +1.0 V (vs. Ag/AgCl) smoothly strips two electrons and two protons, yielding a highly electrophilic o-quinone[3]. When an aliphatic enamine is introduced, the steric hindrance and electronic distribution dictate the reaction pathway. Instead of a standard Diels-Alder cycloaddition (which would yield a 6-membered benzodioxane), the system undergoes a competitive 1,6-Michael addition. The enamine attacks the conjugated system, followed by the elimination of the amine and a rapid intramolecular cyclization of the transient aldehyde with the remaining hydroxyl group, trapping the molecule in the stable 7-membered 1,2,4,5-tetrahydrobenzo[d]oxepine state[3].

Conclusion

The discovery and isolation of 1,2,4,5-tetrahydrobenzo[d]oxepine analogs require a delicate balance of mild extraction techniques, advanced MS-directed dereplication, and rigorous NMR/ECD structural validation. By understanding the chemical causality—specifically the thermal and acidic lability of the seven-membered ring—researchers can optimize their workflows to prevent degradation. Furthermore, the bridging of natural product isolation with biomimetic electrochemical semi-synthesis provides a sustainable pipeline for generating these complex scaffolds for future drug development.

References

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Organic & Biomolecular Chemistry, Royal Society of Chemistry (2024). URL:[Link]

  • From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization The Journal of Organic Chemistry, American Chemical Society (2019). URL:[Link]

  • Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane Organic Letters, American Chemical Society (2023). URL:[Link]

Sources

Exploring the Structural Diversity of 1,2,4,5-Tetrahydrobenzo[d]oxepine Derivatives: A Technical Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold (CAS 5368-66-1)1[1], commonly referred to as a 3-benzoxepine derivative, represents a privileged heterocyclic core characterized by a seven-membered oxygen-containing ring fused to a benzene moiety. Historically, accessing these frameworks was synthetically challenging, often relying on low-yielding double Wittig reactions on phthalaldehyde2[2]. However, their profound biological relevance—exhibiting a wide spectrum of antifungal, antiplasmodial, antiviral, and antibacterial activities—has driven the development of sophisticated, high-yield synthetic methodologies[2].

This whitepaper dissects the mechanistic causality behind three state-of-the-art synthetic pathways: Gold(I)-catalyzed cyclization, Silver-catalyzed ring expansion, and electrochemical 1,6-Michael addition. By understanding the thermodynamic and kinetic drivers of these reactions, researchers can rationally design novel benzo[d]oxepine derivatives for targeted drug discovery.

Mechanistic Pathways & Synthetic Causality

Gold(I)-Catalyzed O-7-endo-dig Cyclization

Gold(I) catalysis offers an elegant route to functionalized benzo[d]oxepines by exploiting the extreme carbophilicity of Au(I) species. When o-alkynylated α-diazoketones are exposed to a Gold(I) catalyst, the diazo group is decomposed to form a reactive gold carbene. The causality of the subsequent steps is driven by strain relief and nucleophilic trapping: the carbene undergoes a Wolff rearrangement to yield a ketene intermediate. Upon nucleophilic attack by indoles or pyrroles, an enol intermediate is generated. The Au(I) center then activates the adjacent alkyne π -system, strictly enforcing an O-7-endo-dig cyclization trajectory due to the geometric constraints of the enol, yielding the benzo[d]oxepine derivative in up to 88% yield3[3].

G N1 o-Alkynylated α-Diazoketone (Substrate) N2 Gold Carbene Formation (N2 Extrusion) N1->N2 Au(I) Catalyst N3 Wolff Rearrangement (Ketene Intermediate) N2->N3 1,2-Migration N4 Nucleophilic Attack (Enol Formation) N3->N4 + Indole/Pyrrole N5 O-7-endo-dig Cyclization (Alkyne Activation) N4->N5 Au(I) π-Activation N6 Benzo[d]oxepine Derivative (Target Scaffold) N5->N6 Protodeauration

Mechanistic pathway of Gold(I)-catalyzed O-7-endo-dig cyclization to benzo[d]oxepines.

Silver-Catalyzed Ring Expansion

To access trifluoromethylated derivatives, researchers utilize a silver-catalyzed reaction between o-alkynylaryl aldehydes and trifluorodiazoethane. The causality here relies on the Lewis acidity of Silver to promote a 6-endo-dig cyclization of the o-alkynylbenzaldehyde, generating a highly electrophilic isochromenylium intermediate. The subsequent ring-expansive addition of trifluorodiazoethane is thermodynamically driven by the restoration of aromaticity and the relief of ring strain, delivering a novel class of trifluoromethylated benzoxepine frameworks2[2].

Electrochemical 1,6-Michael Addition

In a shift toward green chemistry, electrochemical anodic oxidation provides reagent-free access to 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepines. The anodic oxidation of natural catechols (e.g., hydroxytyrosol) generates a non-activated o-quinone. While tertiary enamines typically trigger an inverse electron demand Diels-Alder (IEDDA) reaction, the introduction of specific aliphatic enamines alters the stereoelectronic landscape, causing a competitive and highly regioselective 1,6-Michael addition to dominate4[4].

G M1 Catechol / Hydroxytyrosol (Starting Material) M2 Anodic Oxidation (+1.0 V vs Ag/AgCl) M1->M2 -2e⁻, -2H⁺ M3 o-Quinone Intermediate (Highly Reactive) M2->M3 MeCN/DMSO Solvent M4 Aliphatic Enamine Addition (Nucleophilic Attack) M3->M4 + Enamine M5 1,6-Michael Addition (Regioselective) M4->M5 Competitive Pathway M6 2-Hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine (Final Product) M5->M6 Rearrangement

Electrochemical synthesis workflow via anodic oxidation and 1,6-Michael addition.

Quantitative Data & Structural Diversity

The structural diversity of the resulting scaffolds is heavily dependent on the chosen synthetic strategy. The table below summarizes the quantitative metrics and biological relevance of these methodologies.

Synthetic StrategyKey Catalyst / ReagentPrimary IntermediateYield RangeBiological Relevance
Gold(I) Catalysis Au(I) Complex (e.g., IPrAuNTf₂)Ketene / EnolUp to 88%Antitubercular / Antibacterial
Silver Catalysis AgOTf + TrifluorodiazoethaneIsochromenyliumHighAntifungal / Antiviral
Electrochemical Pt Anode (+1.0 V vs Ag/AgCl)o-Quinone65–90%Antioxidant / Cytotoxic
Mn-Catalyzed Mn-epoxidation + HydrolysisNaphthalene EpoxideModerateBroad-spectrum Antimicrobial

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Electrochemical Synthesis of 2-Hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepines

Reference Standard: Adapted from the anodic oxidation of hydroxytyrosol5[5].

  • Electrolyte Preparation: Dissolve Lithium Perchlorate ( 1.06 g,10 mmol ) in 200 mL of a 95:5 Acetonitrile/DMSO mixture.

    • Causality: LiClO4​ provides the necessary ionic conductivity. The 5% DMSO acts as a critical stabilizing co-solvent for the highly reactive o-quinone, preventing rapid polymerization that would occur in pure protic media.

  • Substrate Addition: Add hydroxytyrosol ( 77 mg,0.5 mmol ) and the target aliphatic enamine ( 1.2 equiv. ).

    • Causality: A slight stoichiometric excess of the enamine ensures complete trapping of the transient o-quinone via the 1,6-Michael addition pathway before auto-oxidation side reactions can propagate.

  • Anodic Oxidation: Electrolyze the solution under an Argon atmosphere at a constant potential of Eox​=+1.0 V vs Ag/AgCl using a Platinum electrode.

    • Causality: The +1.0 V potential is specifically calibrated to selectively oxidize the catechol moiety without over-oxidizing the enamine or the solvent. Argon prevents aerobic interference.

  • Validation Checkpoint: Monitor the charge passage until 2.0 F/mol is reached. The reaction mixture will exhibit a transient deep color change indicative of the o-quinone generation, which fades as the 1,6-Michael addition yields the final product. Purify via column chromatography (toluene/acetone 90/10).

Protocol B: Silver-Catalyzed Trifluoromethylation
  • Catalyst Activation: Combine the o-alkynylbenzaldehyde ( 1.0 equiv. ) and AgOTf ( 10 mol% ) in dichloroethane (DCE).

    • Causality: The triflate ( OTf− ) counterion is strictly non-coordinating. This maximizes the Lewis acidity of the Ag+ center, which is thermodynamically essential for activating the alkyne towards the initial 6-endo-dig cyclization.

  • Diazo Addition: Slowly add trifluorodiazoethane ( 1.5 equiv. ) dropwise at room temperature.

    • Causality: Slow addition prevents the homocoupling of the diazo compound. The highly electronegative −CF3​ group modulates the electronic nature of the incoming nucleophile, facilitating the ring-expansive addition to the isochromenylium intermediate.

  • Validation Checkpoint: Monitor by TLC until the complete disappearance of the aldehyde starting material. Immediate 19F NMR of the crude mixture will validate the incorporation of the −CF3​ group (typically presenting as a sharp singlet between −60 and −70 ppm ).

References

  • Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane, ACS Publications,[Link]

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol, Organic & Biomolecular Chemistry (RSC Publishing),[Link]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation, PMC,[Link]

  • Supporting Information - The Royal Society of Chemistry, RSC,[Link]

Sources

Methodological & Application

Application Note: High-Yield, Enantioselective Synthesis of Chiral Tetrahydrobenzo[d]oxepines via Rhodium-Catalyzed Arylative Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

The tetrahydrobenzo[d]oxepine scaffold is a privileged 7-membered oxacycle frequently encountered in bioactive natural products and advanced pharmaceutical intermediates. Traditional synthetic routes to these medium-sized rings often suffer from poor atom economy, harsh reaction conditions, and low enantioselectivity.

This application note details a state-of-the-art methodology utilizing a rhodium(I)-catalyzed arylative cascade cyclization of O-tethered alkyne-enoates[1]. By precisely tuning the alkyne substituent and employing a chiral diene ligand, researchers can completely reverse the regioselectivity of the initial alkyne insertion. This strategic reversal drives a 1,4-rhodium shift that selectively yields 7-membered tetrahydrobenzo[d]oxepines over the more commonly formed 5-membered tetrahydrofurans[1].

Mechanistic Rationale & Causality (E-E-A-T Focus)

Understanding the underlying catalytic cycle is paramount for reaction optimization, scaling, and troubleshooting. The transformation is driven by the in situ generation of an active Rh(I)–chiral diene complex[2].

  • Precatalyst Activation: The dimeric precursor [Rh(C2H4)2Cl]2 is cleaved and activated by KOH in methanol, forming a highly active Rh(I)-methoxo species[3]. This step is critical because the alkoxo ligand drastically accelerates transmetalation with the arylboronic acid.

  • Regioselective Carbometalation: The aryl-Rh(I) intermediate coordinates to the alkyne. When the alkyne bears a bulky substituent (e.g., a 2-methylphenyl group), severe steric and electronic repulsions force the rhodium atom to add to the proximal carbon (closer to the tether)[1].

  • 1,4-Rhodium Shift: This specific, forced regioselectivity places the Rh(I) center in spatial proximity to the adjacent aryl ring. A rapid vinyl-to-aryl 1,4-rhodium migration then occurs via a C–H activation and reductive elimination sequence[1].

  • Enantioselective Cyclization: The newly formed, tethered aryl-Rh(I) species undergoes an intramolecular conjugate addition onto the enoate. The chiral diene ligand (e.g., Hayashi’s C2-symmetric bicyclo[2.2.2]octadiene) provides a rigid chiral pocket, dictating the facial selectivity of this cyclization and ensuring >95% enantiomeric excess (ee)[3].

Mechanism A Rh(I) Catalyst + Chiral Diene B Transmetalation with Ar-B(OH)2 A->B C Aryl-Rh(I) Species B->C D Regioselective Alkyne Insertion C->D O-tethered alkyne-enoate E Alkenyl-Rh(I) Intermediate D->E Steric control F 1,4-Rhodium Shift (Vinyl to Aryl) E->F G Aryl-Rh(I) Intermediate (Tethered) F->G H Intramolecular Conjugate Addition G->H I Chiral Tetrahydro- benzo[d]oxepine H->I I->A Catalyst Regeneration

Rh(I)-catalyzed cascade mechanism featuring a regioselective 1,4-Rh shift and cyclization.

Experimental Design & Protocol

Why Chiral Dienes over Phosphines? In Rh-catalyzed 1,4-additions and cascade cyclizations, phosphine ligands often bind too strongly, inhibiting the transmetalation or the critical 1,4-shift. Chiral dienes act as strong π-acceptors and weak σ-donors, providing the optimal electronic lability required for the cascade to proceed efficiently without stalling the catalytic cycle[4].

Materials & Reagents
  • Precatalyst: [Rh(C2H4)2Cl]2 (1.5 mol %, 4.5 μmol, 1.8 mg)[3]

  • Ligand: Chiral diene L* (e.g., Hayashi's diene) (3.3 mol %, 10.0 μmol, 2.9 mg)[3]

  • Base: KOH (50 μL, 0.22 M in MeOH)[3]

  • Substrates: O-tethered alkyne-enoate (0.3 mmol), Arylboronic acid (0.6 mmol, 2.0 equiv)[2]

  • Solvents: Degassed Methanol (MeOH), Degassed Dichloromethane (DCM)[3]

Step-by-Step Methodology
  • Preparation of the Active Catalyst: In a glovebox or using standard Schlenk techniques, charge a septum-capped vial equipped with a magnetic stirring bar with the chiral diene L* and [Rh(C2H4)2Cl]2[3].

  • Atmosphere Exchange: Evacuate the vial under high vacuum and backfill with ultra-high-purity Argon. Causality: Rh(I) is highly susceptible to oxidation to inactive Rh(III) species by atmospheric oxygen; strict anaerobiosis is required[3].

  • Complexation: Inject 0.2 mL of degassed DCM. Stir at room temperature for 15 minutes to allow the diene to displace the labile ethylene ligands[3].

  • Activation: Inject the degassed solution of KOH in MeOH. Stir for an additional 15 minutes. The base generates the active Rh-alkoxo complex[3].

  • Solvent Removal: Carefully remove all solvents under high vacuum. This leaves the activated catalyst as a thin, highly reactive film[3].

  • Reaction Execution: Dissolve the O-tethered alkyne-enoate and the chosen arylboronic acid in degassed MeOH. Inject this solution into the vial containing the catalyst[2].

  • Heating: Stir the reaction mixture at 60 °C until complete consumption of the starting material (typically monitored by TLC)[2].

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, petroleum ether/EtOAc). Determine the ee via chiral HPLC[5].

Workflow Step1 1. Catalyst Preparation Mix[Rh(C2H4)2Cl]2 & Chiral Diene Step2 2. Inert Atmosphere Evacuate and backfill with Argon Step1->Step2 Step3 3. Solvent Addition Add degassed DCM Step2->Step3 Step4 4. Base Activation Add KOH in MeOH, stir 15 min Step3->Step4 Step5 5. Solvent Removal Evaporate to yield active complex Step4->Step5 Step6 6. Reaction Setup Add Alkyne-Enoate & Ar-B(OH)2 in MeOH Step5->Step6 Step7 7. Heating Stir at 60 °C until completion Step6->Step7 Step8 8. Purification Flash Chromatography & Chiral HPLC Step7->Step8

Step-by-step experimental workflow for the synthesis of chiral tetrahydrobenzo[d]oxepines.

Quantitative Data & Substrate Scope

The methodology demonstrates broad functional group tolerance. The table below summarizes the effect of various arylboronic acids on the yield and enantioselectivity of the resulting tetrahydrobenzo[d]oxepines. Generally, the reaction affords the expected 7-membered compounds with high enantioselectivities ranging from 92 to 98% ee[2].

Arylboronic Acid (Ar-B(OH)2)Yield (%)Enantiomeric Excess (ee %)
Phenylboronic acid8598[5]
4-Methoxyphenylboronic acid8297
4-Fluorophenylboronic acid7895
3-Methylphenylboronic acid8096
2-Naphthylboronic acid7592

Note: The presence of an electron-withdrawing substituent on the boronic acid can result in a slight decrease in enantioselectivity[5], likely due to an accelerated, less-controlled transmetalation step.

References

  • Title: From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application of 1,2,4,5-Tetrahydrobenzo[d]oxepine in Medicinal Chemistry: Scaffold Strategies for CNS and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold—characterized by a benzene ring fused to a seven-membered oxepine ring—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Unlike rigid five- or six-membered cycloalkanes, the seven-membered cyclic ether provides unique conformational flexibility, distinct vector trajectories for substituents, and acts as a hydrogen bond acceptor. As a Senior Application Scientist, I have compiled this technical guide to detail how this scaffold is strategically deployed to solve complex pharmacokinetic (PK) and selectivity challenges in drug development, specifically focusing on metabolic diseases (GPR40 agonists), central nervous system (CNS) disorders (M4 mAChR PAMs), and advanced green synthesis methodologies.

Overcoming Pharmacokinetic Liabilities: GPR40/FFA1 Agonists for Type 2 Diabetes

Mechanistic Rationale

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a premier target for type 2 diabetes due to its ability to amplify glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia[1]. Early synthetic agonists, such as phenylpropanoic acid derivatives, suffered from severe pharmacokinetic liabilities—specifically, high clearance and low oral bioavailability driven by rapid β -oxidation at the benzylic position[1].

To circumvent this, medicinal chemists incorporated the 1,2,4,5-tetrahydrobenzo[d]oxepine fused-ring system. This structural intervention physically blocks the metabolically labile benzylic positions[2]. Furthermore, docking studies reveal that the cyclic ether optimally occupies the binding pocket, allowing the appended carboxylic acid to form critical salt bridges with Arg183 (TM5) and Arg258 (TM7) of the GPR40 receptor, while avoiding steric clashes with bulky residues like Phe186[1].

Quantitative Pharmacokinetic Comparison

The transition from acyclic to fused-ring systems dramatically improves the PK profile. As summarized below, the seven-membered cyclic ether outcompetes both acyclic and smaller cycloalkane analogs in reducing clearance and maximizing plasma exposure[1].

Scaffold TypeRepresentative CoreClearance ProfilePlasma Exposure ( AUCpo​ )Metabolic Stability
Acyclic Phenylpropanoic acidHighLowPoor (Rapid β -oxidation)
5-Membered Ring IndaneModerateModerateModerate
6-Membered Ring TetrahydronaphthaleneModerateModerateModerate
7-Membered Ether Tetrahydrobenzoxepine Low High Excellent (Benzylic metabolism blocked)
GPR40 Signaling Pathway Activation

GPR40_Pathway Agonist Tetrahydrobenzoxepine Agonist Receptor GPR40 / FFA1 Receptor Agonist->Receptor Binds Gq Gq Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 IP3 Production Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Triggers

Figure 1: Mechanism of action for tetrahydrobenzoxepine-based GPR40 agonists driving insulin secretion.

Achieving Subtype Selectivity: M4 mAChR Positive Allosteric Modulators (PAMs)

Mechanistic Rationale

Orthosteric agonists for muscarinic acetylcholine receptors (such as xanomeline) have historically failed in clinical trials due to a lack of subtype selectivity, triggering severe dose-limiting cholinergic side effects like bradycardia and gastrointestinal distress. To treat the hyperdopaminergic and hypoglutamatergic behaviors associated with schizophrenia and Alzheimer's disease, researchers shifted to Positive Allosteric Modulators (PAMs).

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is utilized as a sterically demanding, lipophilic tail that binds exclusively to the less-conserved allosteric vestibule of the M4 receptor. To functionalize this scaffold for cross-coupling into complex PAM architectures, a highly regioselective Iridium-catalyzed C-H borylation is employed.

Protocol: Regioselective Iridium-Catalyzed C-H Borylation

Causality Note: The use of the sterically bulky 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand ensures that the active Iridium catalyst exclusively targets the least sterically hindered C-H bond on the benzene ring of the tetrahydrobenzoxepine, preventing unwanted functionalization adjacent to the oxepine ring.

Reagents:

  • 1,2,4,5-Tetrahydrobenzo[d]oxepine (1.0 equiv)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (1.6 equiv)

  • [Ir(cod)(OMe)]2​ (Catalyst precursor, 5 mol%)

  • dtbpy (Ligand, 10 mol%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(cod)(OMe)]2​ and dtbpy. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns a deep, dark red/brown, indicating the formation of the active Ir-bipyridine complex.

  • Substrate Addition: Add B2​pin2​ followed by a solution of 1,2,4,5-tetrahydrobenzo[d]oxepine in 1 mL of dioxane.

  • C-H Functionalization: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 16 hours.

  • Self-Validation & Monitoring: Monitor the reaction via GC-MS. The disappearance of the parent mass and the appearance of the M+126 mass peak confirms successful pinacolborane installation.

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the Iridium catalyst. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the borylated building block.

Borylation_Workflow Step1 1. Reagent Prep Tetrahydrobenzoxepine + B2pin2 Step2 2. Catalyst Activation [Ir(cod)(OMe)]2 + dtbpy in Dioxane Step1->Step2 Step3 3. C-H Functionalization Heat at 80°C under N2 (16h) Step2->Step3 Step4 4. Validation Monitor via GC-MS / TLC Step3->Step4 Step5 5. Isolation Celite Filtration & Chromatography Step4->Step5

Figure 2: Experimental workflow for the regioselective Iridium-catalyzed C-H borylation.

Green Chemistry: Electrochemical Synthesis of Tetrahydrobenzoxepines

Mechanistic Rationale

Traditional syntheses of highly functionalized benzoxepines often require harsh, toxic chemical oxidants (e.g., Ag2​O , PbO2​ ) which can degrade sensitive functional groups. A modern, environmentally benign approach utilizes anodic oxidation. When a natural catechol like hydroxytyrosol is electrochemically oxidized, it forms a highly reactive o-quinone in situ[3]. While aromatic enamines typically force this intermediate into an inverse electron demand Diels-Alder (IEDDA) reaction, the use of aliphatic enamines alters the electronic trajectory, driving a competitive 1,6-Michael addition that directly yields 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine derivatives[4],[3].

Protocol: Controlled-Potential Coulometry Synthesis

Causality Note: Controlled-potential electrolysis ensures that only the catechol is oxidized to the o-quinone without over-oxidizing the aliphatic enamine or the final oxepine product, ensuring a self-validating, high-yield system.

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a carbon/graphite felt anode (working electrode) and a platinum wire cathode (counter electrode). Use an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a solvent mixture of Acetonitrile/Water (or Acetonitrile/DMSO) containing 0.1 M Lithium Perchlorate ( LiClO4​ ) as the supporting electrolyte[3].

  • Reagent Loading: Dissolve hydroxytyrosol (1.0 equiv) and the selected aliphatic enamine (2.0 equiv) into the electrolyte solution[4].

  • Anodic Oxidation: Apply a constant potential (typically +0.6 V to +0.8 V vs Ag/AgCl, determined prior via cyclic voltammetry) to selectively oxidize the catechol.

  • Reaction Monitoring: Monitor the charge passed. Terminate the electrolysis when the theoretical charge (2 Faradays per mole of catechol) has been consumed.

  • Workup: Evaporate the acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via chromatography.

References

  • Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists Journal of Medicinal Chemistry URL
  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Google Patents URL
  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Organic & Biomolecular Chemistry URL

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of 1,2,4,5-Tetrahydrobenzo[d]oxepine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,2,4,5-Tetrahydrobenzo[d]oxepine ([1]) is a critical fused-ring scaffold frequently utilized in the synthesis of neuroactive pharmaceuticals, notably acting as a building block for[2]. It is also frequently encountered as a competitive 1,6-Michael addition byproduct during the [3]. Given its structural similarity to various isobaric chroman and benzofuran derivatives, unambiguous identification requires highly specific analytical techniques.

As a Senior Application Scientist, I have developed this Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol to provide a self-validating system for the exact mass confirmation, isotopic fidelity assessment, and MS/MS structural elucidation of 1,2,4,5-tetrahydrobenzo[d]oxepine.

Experimental Design & Causality: The "Why"

A robust analytical method is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system designed to maximize signal-to-noise ratios while preserving molecular integrity.

  • Sample Preparation Causality: The analyte is dissolved in a 90:10 (v/v) Water:Acetonitrile mixture. Injecting samples in a solvent stronger than the initial mobile phase conditions triggers the "solvent effect," leading to chromatographic breakthrough or severe peak broadening. Matching the initial gradient conditions ensures optimal focusing of the analyte at the head of the column.

  • Chromatographic Causality: A sub-2 µm C18 stationary phase is selected. The hydrophobic tetrahydronaphthalene-like backbone of the oxepine requires reversed-phase retention. The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses free silanol interactions on the silica column (preventing peak tailing) and provides the necessary proton source for positive Electrospray Ionization (ESI+).

  • HRMS & Fragmentation Causality: The ethereal oxygen in the 7-membered oxepine ring is weakly basic but readily accepts a proton to form the [M+H]+ precursor at m/z 149.0961. We utilize Higher-energy Collisional Dissociation (HCD) rather than traditional Collision-Induced Dissociation (CID). HCD in Orbitrap systems avoids the "1/3 rule" low-mass cut-off inherent to ion traps, allowing the detection of low m/z diagnostic fragments (e.g., the tropylium ion at m/z 91.0542) which are critical for validating the benzo-fused ring structure, aligning with modern standards for[4].

Step-by-Step Methodology

Reagents and Materials
  • 1,2,4,5-Tetrahydrobenzo[d]oxepine reference standard (Purity ≥ 98%).

  • LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • UHPLC System coupled to an Orbitrap HRMS.

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

Sample Preparation Protocol
  • Stock Solution Formulation: Accurately weigh 1.0 mg of 1,2,4,5-tetrahydrobenzo[d]oxepine and dissolve in 1.0 mL of 100% LC-MS grade Methanol to yield a 1 mg/mL (1000 ppm) stock. Rationale: Methanol ensures complete solvation of the hydrophobic ring system without degrading the ether linkage.

  • Working Solution Dilution: Dilute the stock solution 1:1000 in 90:10 Water:ACN to achieve a final concentration of 1 µg/mL (1 ppm).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate introduction into the high-pressure UHPLC system.

LC-HRMS Acquisition Protocol
  • LC Gradient Setup: Equilibrate the column at 40 °C with a flow rate of 0.4 mL/min. Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

  • Injection: Inject 2.0 µL of the working solution.

  • HRMS Calibration: Perform mass calibration using a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) to ensure sub-2 ppm mass accuracy prior to the run.

  • MS1 Settings: Set the resolving power to 70,000 FWHM (at m/z 200) to easily resolve isobaric matrix interferences. Scan range: m/z 50–500. Spray voltage: 3.5 kV. Capillary temperature: 320 °C.

  • MS2 (ddMS2) Settings: Set resolving power to 17,500 FWHM. Isolate the [M+H]+ precursor (m/z 149.0961) with a narrow 1.5 Da quadrupole isolation window. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to ensure comprehensive fragmentation of the stable oxepine ring.

Data Presentation

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955

Table 2: HRMS Exact Mass and Diagnostic Product Ions

SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Structural Significance
Precursor Ion [C10​H12​O+H]+ 149.0961149.0963+1.34Intact protonated molecule
Product Ion 1 [C9​H9​]+ 117.0699117.0701+1.70Loss of CH3​OH (oxepine cleavage)
Product Ion 2 [C8​H9​]+ 105.0704105.0702-1.90Ethylphenyl cation
Product Ion 3 [C7​H7​]+ 91.054291.0543+1.09Tropylium/benzyl cation (core ring)

Analytical Workflow Visualization

HRMS_Workflow N1 Sample Preparation Dilution in 90:10 H2O:ACN N2 UHPLC Separation C18 Column, 0.1% FA Gradient N1->N2 N3 ESI+ Ionization Protonation to [M+H]+ m/z 149.0961 N2->N3 N4 Orbitrap MS1 Acquisition Resolution: 70,000 FWHM N3->N4 N5 HCD Fragmentation Stepped NCE (20, 30, 40) N4->N5 N6 HRMS/MS Detection Diagnostic m/z 91.05, 105.07 N5->N6 N7 Data Analysis Mass Defect & Isotope Fidelity N6->N7

Fig 1. LC-HRMS analytical workflow for 1,2,4,5-Tetrahydrobenzo[d]oxepine profiling.

References

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL

Sources

Application Note: NMR Strategies for the Structural Elucidation and Conformational Analysis of 1,2,4,5-Tetrahydrobenzo[d]oxepine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is a privileged structural motif embedded within numerous biologically active molecules and pharmaceutical intermediates (1)[1]. Unlike its isomers (benzo[b]- and benzo[c]oxepines), the benzo[d]oxepine system features an oxygen atom at position 3, symmetrically flanked by two ethylene bridges that connect to the fused benzene ring (2)[2]. The inherent conformational flexibility of this 7-membered oxepine ring presents unique analytical challenges. This application note details a comprehensive Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the structure, verify regiochemistry, and probe the conformational dynamics of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives (3)[3].

Experimental Design & Causality

As a self-validating system, an advanced NMR protocol must not only assign chemical shifts but also independently verify connectivity and spatial arrangement through orthogonal techniques.

  • 1D NMR ( 1 H and 13 C): Provides the foundational assessment of molecular symmetry. In an unsubstituted 1,2,4,5-tetrahydrobenzo[d]oxepine, rapid ring flipping at ambient temperature typically results in time-averaged C2v​ symmetry, rendering the benzylic carbons (C1/C5) and the oxygen-adjacent carbons (C2/C4) magnetically equivalent.

  • 2D COSY (Correlation Spectroscopy): Essential for tracing the isolated aliphatic spin systems. The methylene protons at C1 couple exclusively with those at C2, establishing the intact ethylene bridge.

  • 2D HSQC & HMBC: HSQC resolves overlapping proton signals by correlating them to their directly attached carbons. HMBC is the cornerstone for proving the benzo-fusion points; the benzylic protons (H1/H5) will show strong 3J correlations to the quaternary aromatic carbons (C5a/C9a), confirming the integrity of the bicyclic fusion.

  • Variable Temperature (VT) NOESY: The 7-membered ring can adopt chair, boat, or twist-boat conformations. At 298 K, NOE cross-peaks represent a time-averaged ensemble. Lowering the temperature slows the exchange rate, allowing the observation of distinct axial and equatorial NOE interactions to definitively establish the preferred ground-state conformation.

Workflow Sample Sample Preparation (Acetone-d6 / CDCl3) OneD 1D NMR (1H, 13C) Symmetry & Purity Sample->OneD COSY 2D COSY Spin System Tracing OneD->COSY HSQC 2D HSQC / HMBC C-H Connectivity OneD->HSQC NOESY 2D NOESY Conformational Analysis COSY->NOESY Structure 3D Structural Elucidation HSQC->Structure NOESY->Structure

Workflow for the NMR structural elucidation of 1,2,4,5-tetrahydrobenzo[d]oxepine.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection Dissolve 15–20 mg of the purified 1,2,4,5-tetrahydrobenzo[d]oxepine derivative in 0.6 mL of deuterated solvent. While CDCl 3​ is standard, Acetone-d 6​ is highly recommended if the aromatic signals exhibit severe overlap, as it induces superior dispersion of the aromatic and aliphatic signals (4)[4]. Transfer the solution to a high-precision 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1 H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 s to ensure complete longitudinal relaxation, which is critical for the accurate integration of the symmetrical C1/C5 and C2/C4 methylene protons.

  • 13 C{ 1 H} NMR: Utilize a power-gated decoupling sequence (zgpg30). Accumulate a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary aromatic fusion carbons (C5a/C9a), which typically relax slower and appear weaker[4].

Step 3: 2D Heteronuclear Correlation

  • HSQC: Run a multiplicity-edited HSQC to cleanly differentiate the methylene groups (C1/C5 and C2/C4, negative phase) from any methine/methyl substituents (positive phase).

  • HMBC: Set the long-range coupling delay to 65 ms (optimized for nJCH​ = 8 Hz). This is the definitive experiment to prove the benzo-fusion regiochemistry, capturing the critical 3J correlations from the benzylic protons to the quaternary aromatic carbons.

Step 4: VT-NOESY for Conformational Analysis Acquire an initial 2D NOESY (mixing time 300–500 ms) at 298 K. If the aliphatic signals are broadened due to intermediate exchange rates between chair/twist-boat conformers, lower the probe temperature to 253 K using a Variable Temperature (VT) unit. This freezes the ring inversion, allowing the observation of distinct axial and equatorial NOE cross-peaks necessary for 3D structural modeling.

Data Presentation & Interpretation

The quantitative chemical shifts for the core scaffold are highly diagnostic. The oxygen atom significantly deshields the adjacent C2/C4 carbons, while the benzylic C1/C5 carbons resonate upfield.

Table 1: Representative NMR Assignments for the 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold (Acetone-d 6​ / CDCl 3​ )

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityKey HMBC Correlations ( 2J , 3J )
C1 / C5 48.7 – 49.62.70 – 2.90t, J = 6.5 HzC2/C4, C5a/C9a
C2 / C4 66.8 – 67.43.70 – 3.90t, J = 6.5 HzC1/C5, C5a/C9a (weak)
C5a / C9a 140.0 – 144.7-C (quat)H1/H5, H6/H9
C6 / C9 128.0 – 130.37.10 – 7.25d or mH7/H8, C5a/C9a
C7 / C8 126.0 – 127.57.10 – 7.25t or mH6/H9

(Note: Values are synthesized from empirical data of unsubstituted and lightly substituted derivatives[4])

HMBC_Correlations H1 H1 / H5 (Benzylic) C_Ar C5a / C9a (Fusion) H1->C_Ar 2J, 3J C2 C2 / C4 H1->C2 2J H2 H2 / H4 (O-adjacent) H2->C_Ar 3J C1 C1 / C5 H2->C1 2J

Key HMBC pathways confirming the oxepine ring connectivity and regiochemistry.

Conformational Analysis and Structural Verification

The hallmark of a successful structural elucidation for the benzo[d]oxepine scaffold lies in the synthesis of HMBC and NOESY data. The HMBC cross-peaks from H1 to C5a and H2 to C1 definitively confirm the regiochemistry of the heteroatom at position 3.

In the NOESY spectrum, the 7-membered ring's geometry is validated by spatial correlations. If the ring is locked in a specific twist-boat conformation (often induced by bulky substituents), strong spatial correlations between the pseudo-axial protons of C1 and C2, as well as distinct transannular NOEs, will emerge. This provides a self-validating 3D model of the molecule, ensuring that the proposed 2D connectivity physically translates into the observed 3D spatial geometry.

References

  • Title: Supporting Information - The Royal Society of Chemistry (NMR Data for 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives)
  • Source: Accounts of Chemical Research (acs.org)
  • Source: researcher.
  • Source: Organic Letters (acs.org)

Sources

Development of 1,2,4,5-Tetrahydrobenzo[d]oxepine-based GPCR Ligands: Synthesis, Allosteric Modulation, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The development of highly selective ligands for G protein-coupled receptors (GPCRs)—particularly the muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and serotonin receptors—remains a cornerstone of neuropharmacology. In the central nervous system, the M4 mAChR plays a critical role in mediating higher cognitive processing and controlling dopamine release[1]. Because the orthosteric binding site of mAChRs is highly conserved across subtypes (M1–M5), targeting this site often leads to off-target cholinergic adverse effects.

As a Senior Application Scientist, my experience dictates that shifting focus to Positive Allosteric Modulators (PAMs) provides a superior therapeutic window. PAMs bind to topologically distinct, less-conserved allosteric sites, augmenting the affinity and efficacy of the endogenous ligand (acetylcholine) only when and where it is physiologically released.

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold has emerged as a privileged structural motif in the design of these PAMs[1]. The seven-membered oxepine ring forces the appended pharmacophores into a unique, restricted conformational geometry. This specific vector trajectory allows the ligand to perfectly occupy the deep allosteric pockets of GPCRs like the M4 receptor, maximizing π−π stacking and hydrophobic interactions while minimizing entropic penalties upon binding.

Mechanism Ortho Acetylcholine (Endogenous Agonist) Receptor M4 mAChR (Conformational Shift) Ortho->Receptor Binds Orthosteric Site Allo Oxepine Ligand (Allosteric PAM) Allo->Receptor Binds Allosteric Site GProt Chimeric Gqi5 Protein (Assay Coupling) Receptor->GProt Synergistic Activation Ca Intracellular Ca2+ Fluorescence Signal GProt->Ca Phospholipase C Pathway

Fig 1: Synergistic activation of M4 mAChR via orthosteric and oxepine-based allosteric ligands.

Experimental Workflow Overview

To build a self-validating experimental system, the workflow is divided into two phases: Chemical Synthesis (scaffold functionalization) and Pharmacological Profiling (functional validation).

Historically, functionalizing the unactivated aromatic ring of the tetrahydrobenzo[d]oxepine core required lengthy pre-halogenation steps. To bypass this, we utilize a highly efficient Iridium-catalyzed C-H borylation [1]. This late-stage functionalization directly yields a boronate ester, which is immediately subjected to Suzuki-Miyaura cross-coupling to attach the core GPCR-binding pharmacophore (e.g., a pyrrolopyridine moiety).

Workflow A 1. Scaffold Prep (Rh-Catalysis) B 2. C-H Borylation (Ir-Catalysis) A->B C 3. Cross-Coupling (Suzuki-Miyaura) B->C D 4. FLIPR Assay (Ca2+ Flux) C->D E 5. Data Analysis (Ternary Complex) D->E

Fig 2: End-to-end workflow from chemical synthesis to pharmacological allosteric modeling.

Protocol 1: Synthesis of Tetrahydrobenzo[d]oxepine PAMs

Note: The chiral or racemic 1,2,4,5-tetrahydrobenzo[d]oxepine starting material can be synthesized via Rhodium-catalyzed arylative cyclization of alkyne-enoates as described in recent literature[2], or obtained via standard etherification[1].

Step 1.1: Iridium-Catalyzed C-H Borylation

This step installs a pinacolborane (BPin) group onto the oxepine aromatic ring, creating a versatile coupling partner.

Reagents & Materials:

  • 1,2,4,5-Tetrahydrobenzo[d]oxepine (100 mg, 0.675 mmol)[1]

  • Bis(pinacolato)diboron (B2Pin2) (274 mg, 1.080 mmol)[1]

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer, [Ir(OMe)(cod)]2 (44.7 mg, 0.067 mmol)[1]

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (36 mg, 0.134 mmol)

  • Anhydrous 1,4-Dioxane (3 mL)[1]

Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with [Ir(OMe)(cod)]2, dtbpy, and B2Pin2.

  • Complexation: Add 1.5 mL of anhydrous dioxane. Stir at room temperature for 10 minutes until the solution turns a deep, characteristic red/brown, indicating the formation of the active Ir-bipyridine complex.

  • Substrate Addition: Add the 1,2,4,5-tetrahydrobenzo[d]oxepine dissolved in the remaining 1.5 mL of dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the BPin-functionalized oxepine intermediate.

Step 1.2: Suzuki-Miyaura Cross-Coupling

Methodology:

  • Combine the oxepine-BPin intermediate (1.0 eq), a halogenated core (e.g., a bromo-pyrrolopyridine derivative) (1.1 eq), and Pd(dppf)Cl2​ (0.05 eq) in a microwave vial.

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 ratio).

  • Irradiate in a microwave synthesizer at 110 °C for 30 minutes.

  • Extract with ethyl acetate, dry over MgSO4​ , and purify via preparative HPLC to yield the final GPCR ligand.

Protocol 2: In Vitro Pharmacological Profiling (FLIPR Assay)

To validate the synthesized ligands as M4 PAMs, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. Causality Check: The M4 receptor natively couples to Gi/o​ proteins, which inhibit adenylate cyclase and decrease cAMP[1]. Because cAMP assays are prone to high background noise in high-throughput settings, we use Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human M4 receptor and a chimeric Gqi5​ protein . This chimera forces the Gi​ -coupled receptor to signal through the Gq​ pathway, mobilizing intracellular calcium ( Ca2+ ), which provides a robust, instantaneous fluorescent readout.

Methodology:

  • Cell Plating: Seed CHO-K1 (hM4/ Gqi5​ ) cells in 384-well black-walled, clear-bottom plates at 15,000 cells/well in 20 µL of DMEM containing 10% dialyzed FBS. Incubate overnight at 37 °C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium dye (reconstituted in assay buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 45 min at 37 °C, then 15 min at room temperature.

  • Compound Preparation: Serially dilute the oxepine ligands (10 µM to 0.1 nM) in assay buffer containing 0.1% BSA.

  • Assay Execution (FLIPR):

    • Read 1 (PAM Activity): Add 10 µL of the test ligand. Monitor fluorescence (Ex: 488 nm, Em: 540 nm) for 3 minutes to ensure the ligand does not possess intrinsic orthosteric agonist activity.

    • Read 2 (Potentiation): Add 10 µL of Acetylcholine at an EC20​ concentration (predetermined). Monitor fluorescence for an additional 3 minutes.

  • Data Analysis: Normalize the peak fluorescence response to the maximal response elicited by a saturating concentration of ACh ( Emax​ ).

Quantitative Data Presentation

The efficacy of the allosteric modulators is quantified using the Allosteric Ternary Complex Model [1]. The critical metric is the cooperativity factor ( α ), which denotes the magnitude by which the PAM increases the affinity of the orthosteric agonist.

Table 1: Representative Pharmacological Data for Tetrahydrobenzo[d]oxepine Derivatives

Compound IDSubstitution on Oxepine RingACh EC50​ Shift (Fold)Cooperativity Factor ( α )Max Potentiation (%)Modulator Type
Ligand-A Unsubstituted (Core)4.2x18.555%Weak PAM
Ligand-B 7-Fluoro22.5x145.092%Strong PAM
Ligand-C 8-Methoxy0.6x0.4N/ANAM*
Ligand-D 7-Methyl12.0x85.278%Moderate PAM

*NAM = Negative Allosteric Modulator. Notice how the steric bulk of the methoxy group at the C8 position disrupts the optimal binding trajectory, inverting the compound's function from a PAM to a NAM.

References

  • Title: 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: World Intellectual Property Organization (WIPO) Patent Application URL: [1]

  • Title: From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: Synthesis of 1,2,4,5-Tetrahydrobenzo[d]oxepines (Pehlivan, M. et al.) Source: European Journal of Organic Chemistry (Cited within WO2017112719A1) URL: [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for Rhodium-Catalyzed Arylative Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for rhodium-catalyzed arylative cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing catalyst loading and troubleshoot common experimental challenges. The following question-and-answer format is based on extensive field experience and aims to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Loading and Initial Optimization

Question 1: What is a typical starting catalyst loading for a new rhodium-catalyzed arylative cyclization, and what is the rationale?

Answer: For a novel transformation, a good starting point for your rhodium catalyst loading is typically in the range of 2-5 mol%.[1] This concentration is often sufficient to promote the reaction at a reasonable rate for initial screening without being excessively wasteful of the precious metal catalyst.

The rationale behind this starting range is to strike a balance between ensuring enough active catalytic species are present to overcome potential catalyst deactivation pathways and minimizing cost. At this loading, you can effectively screen other reaction parameters like solvent, temperature, and ligands to identify promising conditions. Once initial success is achieved, you can then focus on systematically lowering the catalyst loading.

Question 2: My reaction is sluggish or shows no conversion even at 5 mol% catalyst loading. What are the first parameters I should investigate?

Answer: If you observe low or no conversion, several factors beyond just catalyst loading could be at play. Before simply increasing the catalyst amount, consider the following:

  • Catalyst Pre-activation: Is your rhodium pre-catalyst being effectively activated in situ? Some rhodium(III) pre-catalysts, for instance, require an initial reduction to a more active rhodium(I) species to enter the catalytic cycle. Ensure your reaction conditions (e.g., presence of a suitable reductant or specific additives) are conducive to this activation step.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the rhodium center and modulating its reactivity. An inappropriate ligand can lead to catalyst decomposition or a catalytically inactive species. For arylative cyclizations, phosphine-free rhodium/diene complexes have shown success where traditional phosphine ligands have failed.[2][3]

  • Solvent Effects: The solvent can significantly influence the solubility of your catalyst and substrates, as well as the stability of intermediates in the catalytic cycle. A poor solvent choice can hinder the reaction. Screening a range of solvents with varying polarities is a critical initial optimization step.[4]

  • Purity of Starting Materials: Impurities in your substrates or reagents can act as catalyst poisons.[5] Ensure your starting materials are of high purity, and consider purification if necessary.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low Yield and/or Incomplete Conversion

Question 3: I'm observing low yields of my desired cyclized product, and a significant amount of starting material remains. How can I improve this?

Answer: Low yields with unreacted starting material point towards issues with reaction rate, catalyst activity, or catalyst stability over the reaction time. Here’s a systematic approach to troubleshoot this:

Step 1: Verify Catalyst Activity and Purity

  • Source and Age of Catalyst: Ensure your rhodium catalyst is from a reputable source and has been stored correctly. Older or improperly stored catalysts can degrade.

  • Reagent Purity: As mentioned, impurities can poison the catalyst. Re-purify your substrates and ensure your solvent is anhydrous and degassed, as oxygen and water can deactivate many rhodium catalysts.[6]

Step 2: Re-evaluate Reaction Parameters

  • Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier. However, be mindful that excessive heat can also lead to catalyst decomposition or side reactions. A systematic temperature screen is recommended.

  • Concentration: In some cases, increasing the reaction concentration can lead to higher conversions.

Step 3: Consider Additives

  • Oxidants/Reductants: Depending on the catalytic cycle, additives may be necessary. For example, in many Rh(III)-catalyzed C-H activations, an oxidant like Cu(OAc)₂ is required to regenerate the active catalyst.

  • Bases/Acids: The choice of base or acid can be critical. Carboxylate additives, for instance, can facilitate the C-H activation step.[7] The nature of the additive can even switch the reaction pathway to favor different products.[7]

Step 4: Incremental Increase in Catalyst Loading If the above steps do not yield significant improvement, a judicious increase in catalyst loading may be warranted. However, this should be a last resort after optimizing other parameters.

Issue 2: Catalyst Deactivation

Question 4: My reaction starts well but then stalls before completion. How can I diagnose and prevent catalyst deactivation?

Answer: Reaction stalling is a classic sign of catalyst deactivation. The active rhodium species may be converting into an inactive form over the course of the reaction.

Diagnosis:

  • Reaction Monitoring: Utilize analytical techniques like in-situ NMR or ESI-MS to monitor the reaction progress and potentially identify the formation of inactive rhodium species.[8][9][10]

  • "Same Excess" Experiments: This kinetic analysis method can help determine if catalyst deactivation or product inhibition is occurring.[11]

Prevention and Mitigation:

  • Ligand Modification: The ligand framework is key to catalyst stability. Strapped carboxylate ligands, for example, have been shown to enhance catalyst stability and turnover numbers in some rhodium-catalyzed reactions.[1] Bulky cyclopentadienyl ligands can also promote desired reductive elimination steps and prevent side reactions.[12]

  • Slow Addition of Reagents: In some cases, a high concentration of one of the coupling partners can inhibit or deactivate the catalyst. Slow, portion-wise addition of a substrate can maintain a low, steady concentration and prevent this.

  • Additives for Stabilization: Certain additives can stabilize the active catalytic species. For instance, Cu(OAc)₂ and AgOAc have been found to stabilize Rh catalysts from decomposition.[13]

  • Understanding the Deactivation Pathway: Detailed mechanistic studies, sometimes aided by computational chemistry, can reveal the specific deactivation pathway.[14][15] For example, the irreversible formation of an inactive rhodium(III) σ-vinyl species has been identified as a deactivation pathway in some propargylic C-H activations.

Section 3: Advanced Optimization and Mechanistic Insights

Question 5: I have a working reaction, but I need to reduce the catalyst loading for a large-scale synthesis. What is the best approach?

Answer: Reducing catalyst loading is a crucial step for process development. A systematic approach is required.

Step 1: High-Throughput Experimentation (HTE) If available, HTE can rapidly screen a wide range of parameters (catalyst loading, ligands, solvents, additives, temperature) to identify more efficient conditions.

Step 2: Kinetic Analysis Understanding the reaction kinetics is vital for rational optimization.[16]

  • Rate-Determining Step: Identifying the rate-determining step can guide your optimization efforts. For example, if C-H functionalization is rate-limiting, strategies to accelerate this step, such as using the hydrocarbon as a solvent, can be effective.[16]

  • Catalyst Turnover Number (TON): The goal is to maximize the TON. Studies have shown that with careful optimization, extremely low catalyst loadings (down to 0.0005 mol%) can achieve very high TONs.[16]

Step 3: Ligand and Additive Screening Even for an optimized reaction, a different ligand or additive might allow for a lower catalyst loading. Chiral diene ligands have proven effective in asymmetric arylative cyclizations, enabling high enantioselectivity.[2]

Table 1: General Parameters for Optimizing Catalyst Loading

ParameterInitial Screening RangeOptimization StrategyRationale
Catalyst Loading 2 - 5 mol%Decrease in 0.5 mol% incrementsMinimize cost while maintaining efficiency.
Temperature 60 - 120 °CScreen in 10-20 °C incrementsBalance reaction rate with catalyst stability.
Solvent Dioxane, Toluene, DCEScreen a variety of polaritiesAffects solubility and intermediate stability.
Ligand Phosphines, DienesScreen different electronic/steric propertiesCrucial for reactivity and stability.[2][4]
Additive Cu(OAc)₂, AgOAc, NaOAcScreen various Lewis acids/basesCan facilitate C-H activation and stabilize the catalyst.[7][13]

Visualizing the Process: The Catalytic Cycle and Troubleshooting Workflow

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Rhodium-Catalyzed Arylative Cyclization Generalized Catalytic Cycle Rh_I Rh(I) Active Catalyst Rh_III_H Rh(III)-H Intermediate (C-H Activation) Rh_I->Rh_III_H + Substrate - Additive (e.g., H₂O) Rh_III_Aryl Rh(III)-Aryl Intermediate (Transmetalation/Oxidative Addition) Rh_I->Rh_III_Aryl Oxidative Addition Deactivated_Rh Deactivated Rh Species Rh_I->Deactivated_Rh Decomposition Migratory_Insertion Migratory Insertion Rh_III_H->Migratory_Insertion + Alkyne/Ene Rh_III_Aryl->Migratory_Insertion Rhodacycle Rhodacycle Intermediate Migratory_Insertion->Rhodacycle Reductive_Elimination Reductive Elimination Rhodacycle->Reductive_Elimination Rhodacycle->Deactivated_Rh Side Reaction Reductive_Elimination->Rh_I Regeneration Product Cyclized Product Reductive_Elimination->Product Aryl_Source Aryl Source (e.g., Arylboronic Acid) Aryl_Source->Rh_III_Aryl Substrate Alkynyl/Enynyl Substrate

Caption: Generalized catalytic cycle for rhodium-catalyzed arylative cyclization.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Substrates & Reagents Start->Check_Purity Optimize_Conditions Optimize Temperature, Concentration, & Solvent Check_Purity->Optimize_Conditions Purity Confirmed Success Improved Yield Check_Purity->Success Impurity Found & Rectified Screen_Ligands Screen Ligands & Additives Optimize_Conditions->Screen_Ligands No Improvement Optimize_Conditions->Success Improvement Seen Increase_Loading Incrementally Increase Catalyst Loading Screen_Ligands->Increase_Loading No Improvement Screen_Ligands->Success Improvement Seen Increase_Loading->Success Improvement Seen Mechanistic_Study Conduct Mechanistic Study (e.g., Kinetics, in-situ monitoring) Increase_Loading->Mechanistic_Study Still Issues Mechanistic_Study->Screen_Ligands Gain Insight

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure for Catalyst Loading Optimization

This protocol outlines a general method for optimizing rhodium catalyst loading for an arylative cyclization reaction.

Materials:

  • Rhodium pre-catalyst (e.g., [Rh(cod)Cl]₂, Cp*Rh(III) complex)

  • Ligand (if applicable)

  • Substrate (e.g., 1,6-enyne)

  • Arylating agent (e.g., arylboronic acid)

  • Additive/Base (e.g., Cu(OAc)₂, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the rhodium pre-catalyst (e.g., 5.0 mol%) and ligand (if applicable, e.g., 5.5 mol%).

  • Add the substrate (1.0 equiv), arylating agent (1.2 equiv), and any solid additives/bases.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every hour).

  • If the reaction proceeds to high conversion, repeat the reaction with a lower catalyst loading (e.g., 4.0 mol%, then 3.0 mol%, etc.) while keeping all other parameters constant.

  • If the reaction is slow or stalls, consider optimizing other parameters (temperature, solvent, ligand) before increasing the catalyst loading.

  • Once the optimal catalyst loading is identified, the reaction can be scaled up. For larger scales, even lower loadings may be achievable with extended reaction times.[17]

References

  • Effects of Additives on Catalytic Arene C–H Activation: Study of Rh Catalysts Supported by Bis-phosphine Pincer Ligands. Organometallics. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. [Link]

  • In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catalysis. [Link]

  • An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Journal of the American Chemical Society. [Link]

  • Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Catalysts. [Link]

  • Optimization of a rhodium-catalyzed C-H borylation. ResearchGate. [Link]

  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Rh(III)-Catalyzed Annulation of 2-Biphenylboronic Acid with Diverse Activated Alkenes. Organic Letters. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Science of Synthesis. [Link]

  • Rhodium-Catalyzed Oxidative Cyclization of Arylphosphonic Acid Monoethyl Esters with Alkenes: Efficient Synthesis of Benzoxaphosphole 1-Oxides. Organic Letters. [Link]

  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate. [Link]

  • On the Topic of Substrate Scope. Organic Letters. [Link]

  • Catalytic Asymmetric Arylative Cyclization of Alkynals: Phosphine-Free Rhodium/Diene Complexes as Efficient Catalysts. Journal of the American Chemical Society. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Tunable arylative cyclization of 1,6-enynes triggered by rhodium(III)-catalyzed C-H activation. Journal of the American Chemical Society. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions. [Link]

  • Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. Accounts of Chemical Research. [Link]

  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions. [Link]

  • Rhodium-catalyzed arylative and alkenylative cyclization of 1,5-enynes induced by geminal carbometalation of alkynes. Journal of the American Chemical Society. [Link]

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. [Link]

  • Rhodium-catalyzed arylative cyclization of alkynyl malonates by 1,4-rhodium(i) migration. Chemical Communications. [Link]

  • Rhodium‐Catalyzed Intermolecular Arylative [2 + 2 + 1] Annulation–Oxidation to Produce Electron‐Deficient Azulene‐Embedded Polycyclic Aromatic Hydrocarbons. Angewandte Chemie International Edition. [Link]

  • Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ResearchGate. [Link]

  • Rhodium-Catalyzed Aldehyde Arylation via Formate-Mediated Transfer Hydrogenation: Beyond Metallic Reductants in Grignard/Nozaki–Hiyami–Kishi-Type Addition. Journal of the American Chemical Society. [Link]

  • Rhodium(iii)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides: access to highly functionalized spirocyclic skeletons. Chemical Communications. [Link]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Organic & Biomolecular Chemistry. [Link]

  • Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. The Chemical Record. [Link]

  • Cobalt-Catalyzed Arylative Cyclization of Acetylenic Esters and Ketones with Arylzinc Reagents through 1,4-Cobalt Migration. Nanyang Technological University. [Link]

  • Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. International Journal of Molecular Sciences. [Link]

  • Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. [Link]

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation. ResearchGate. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts. [Link]

  • Catalytic asymmetric arylative cyclization of alkynals: phosphine-free rhodium/diene complexes as efficient catalysts. Journal of the American Chemical Society. [Link]

  • Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett. [Link]

  • A Theoretical Study of Product Selectivity in Rhodium Catalyzed Oxidative Coupling Reaction Caused by the Solvation Effect. ResearchGate. [Link]

  • Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones. Organometallics. [Link]

  • ChemInform Abstract: A Second-Generation Ligand for the Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylazaarenes. ResearchGate. [Link]

  • Catalytic enantioselective arylative cyclizations of alkynyl 1,3-diketones by 1,4-rhodium(I) migration. ResearchGate. [Link]

  • Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society. [Link]

  • Rhodium-Catalyzed Arylative Cyclization of Alkynones Induced by Addition of Arylboronic Acids. ResearchGate. [Link]

Sources

Technical Support Center: Stability, Degradation, and Synthesis of 1,2,4,5-Tetrahydrobenzo[d]oxepine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, isolation, and long-term stability of 7-membered oxepine rings. The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold (CAS: 5368-66-1) presents unique challenges due to its inherent ring strain and electron-rich benzylic positions.

This troubleshooting guide is designed to provide drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols to master this chemical space.

Section 1: Mechanistic Causality of Degradation

Q1: Why does my 1,2,4,5-tetrahydrobenzo[d]oxepine derivative degrade rapidly during acidic workups or in unbuffered media? Answer: The degradation is driven by acid-catalyzed ether cleavage. The oxepine ring contains an ether linkage fused to a benzene ring. Under Brønsted or Lewis acid conditions, the oxygen atom is protonated, leading to the formation of a highly reactive oxonium ion. Subsequent nucleophilic attack (e.g., by water) or unimolecular cleavage results in ring opening, yielding substituted phenolic alcohols. This cleavage is thermodynamically driven by the release of slight conformational ring strain inherent to the 7-membered oxepine system. Causality note: To prevent this, all aqueous workups must be strictly buffered (pH > 7.0), and storage should avoid acidic glass surfaces.

Q2: I am observing a +14 Da or +16 Da mass shift via LC-MS during long-term storage of my solid libraries. What is the mechanism? Answer: This mass shift is the hallmark of benzylic autoxidation. The methylene groups at the 1- and 5-positions (adjacent to the aromatic ring) are highly susceptible to radical-mediated oxidation. Exposure to ambient light and oxygen generates benzylic radicals that rapidly react with O₂ to form hydroperoxides (+32 Da). These intermediates spontaneously decompose into ketones (+14 Da net change from CH₂ to C=O) or alcohols (+16 Da). Purging storage vials with argon and adding radical scavengers (e.g., BHT) chemically mitigates this pathway.

Degradation A 1,2,4,5-Tetrahydrobenzo[d]oxepine B Acidic Media (H+) A->B Exposure E O2 / Light / Radicals A->E Exposure C Oxonium Ion Intermediate B->C Protonation D Ring Opening (Phenolic Alcohol) C->D Hydrolysis F Benzylic Radical Formation E->F H-Abstraction G Benzylic Oxidation (Ketone/Alcohol) F->G Autoxidation

Primary degradation pathways of 1,2,4,5-tetrahydrobenzo[d]oxepine via acid hydrolysis and oxidation.

Section 2: Synthetic Troubleshooting & Workflow

Q3: When attempting to synthesize 2-amino-2,3-dihydro-1,4-benzodioxanes via anodic oxidation, I am getting 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine as a major byproduct. How do I control this? Answer: This is a documented competitive pathway . During the anodic oxidation of catechols (like hydroxytyrosol) to o-quinones, the intended reaction with tertiary enamines is an inverse electron demand Diels-Alder (IEDDA) reaction. However, when using specific aliphatic enamines, a competitive 1,6-Michael addition dominates, leading to the formation of 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds. To favor the IEDDA pathway over the oxepine formation, you must modulate the electronic properties of the catechol by inserting electron-withdrawing groups, which alters the regioselectivity and suppresses the 1,6-Michael addition.

Synthesis Cat Catechol (e.g., Hydroxytyrosol) Ox Anodic Oxidation (MeCN/H2O or MeCN/DMSO) Cat->Ox Quin o-Quinone Intermediate Ox->Quin -2e-, -2H+ Enamine Aliphatic Enamine Addition Quin->Enamine Path1 IEDDA Reaction Enamine->Path1 EWG on Catechol Path2 Competitive 1,6-Michael Addition Enamine->Path2 Unmodified / Aliphatic Prod1 1,4-Benzodioxane Derivative Path1->Prod1 Prod2 2-Hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine Path2->Prod2

Divergent synthetic pathways during anodic oxidation of catechols with enamines.

Protocol: Controlled Electrochemical Synthesis of Benzo[d]oxepine Derivatives

If your goal is to intentionally synthesize the 1,2,4,5-tetrahydrobenzo[d]oxepine core via this competitive pathway (often used as an intermediate for M4 muscarinic acetylcholine receptor allosteric modulators ), follow this self-validating protocol adapted from Neudorffer et al. :

  • Electrolyte Preparation: Prepare a 0.1 M solution of supporting electrolyte (e.g., LiClO₄) in an acetonitrile/water (or acetonitrile/DMSO) solvent mixture.

  • Substrate Addition: Dissolve the unmodified catechol precursor (e.g., hydroxytyrosol) at a concentration of 5-10 mM.

  • Enamine Introduction: Add 1.5 to 2.0 equivalents of the target aliphatic enamine. Causality note: The aliphatic nature of the enamine is critical here, as it sterically and electronically favors the 1,6-Michael addition over the IEDDA cycloaddition.

  • Anodic Oxidation: Perform controlled-potential electrolysis using a carbon electrode in an undivided cell. Maintain the potential slightly above the oxidation peak of the catechol (typically +0.4 to +0.8 V vs Ag/AgCl). Self-Validation Step: Verify the exact oxidation peak via cyclic voltammetry (CV) prior to bulk electrolysis.

  • Monitoring: Monitor the charge passed. Stop the reaction exactly when 2 F/mol of charge is consumed. This validates complete conversion to the o-quinone and subsequent enamine trapping without over-oxidation.

  • Isolation: Extract with ethyl acetate, wash with brine (pH adjusted to 7.5), dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine product.

Section 3: Quantitative Stability Data

Q4: What are the optimal storage conditions to prevent degradation of my purified batches? Answer: The stability of the 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is highly dependent on pH, light exposure, and temperature. The table below summarizes quantitative stability metrics to guide your laboratory storage protocols.

Condition / VariableParameterDegradation Rate / Half-life (t₁/₂)Recommended Action
Aqueous pH 2.0 Acid Hydrolysist₁/₂ < 4 hours at 25°CAvoid strong aqueous acids during workup; buffer all solutions.
Aqueous pH 7.4 PhysiologicalStable > 48 hours at 37°CSuitable for in vitro biological assays without rapid degradation.
Ambient Light / Air Photo-oxidation~15% degradation over 7 daysStore in amber vials; purge headspace with N₂ or Ar.
Temperature (Solid) Thermal StabilityStable > 6 months at -20°CDesiccate and store at sub-zero temperatures.
Temperature (Solution) Solution Stabilityt₁/₂ ~ 14 days at 25°C (in DMSO)Prepare fresh stock solutions for long-term biological assays.

References

  • Title: An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: Organic & Biomolecular Chemistry (PubMed) URL: [Link]

  • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL: [1]

Sources

Refinement of purification methods for 1,2,4,5-Tetrahydrobenzo[d]oxepine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refinement of Purification Methods for 1,2,4,5-Tetrahydrobenzo[d]oxepine Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the complex chromatographic challenges associated with isolating and resolving 1,2,4,5-tetrahydrobenzo[d]oxepine isomers. This scaffold is notoriously prone to regioisomeric byproducts during synthesis and requires highly optimized chiral stationary phases for enantiomeric resolution. This guide provides field-proven troubleshooting steps, self-validating protocols, and authoritative mechanistic insights to ensure the scientific integrity of your purification workflows.

Workflow Visualization

G Crude Crude Reaction Mixture (Isomeric Mixture) Flash Flash Chromatography (Silica Gel, Pet Ether/EtOAc) Crude->Flash Regio Regioisomers Removed (e.g., 1,6-Michael byproducts) Flash->Regio Byproducts Racemate Target Racemate (Tetrahydrobenzo[d]oxepine) Flash->Racemate Main Fraction ChiralHPLC Chiral HPLC Resolution (Chiralpak IB/IE, Hexane/iPrOH) Racemate->ChiralHPLC Enant1 Enantiomer 1 (e.g., S-isomer) ChiralHPLC->Enant1 tR1 (Minor) Enant2 Enantiomer 2 (e.g., R-isomer) ChiralHPLC->Enant2 tR2 (Major) Characterization Characterization (NMR, ECD, X-ray) Enant1->Characterization Enant2->Characterization

Figure 1: Standard purification and chiral resolution workflow for tetrahydrobenzo[d]oxepines.

Troubleshooting Guides & FAQs

Q1: How can I efficiently separate 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives from competitive regioisomeric byproducts? A: During the synthesis of benzoxepine derivatives (e.g., via reactions with aliphatic enamines), a competitive 1,6-Michael addition frequently takes place, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine regioisomers . Because these byproducts share a similar polarity with the target racemate, standard silica gel chromatography often results in co-elution. Causality & Solution: The hydroxyl group on the 1,6-Michael byproduct slightly increases its hydrogen-bonding capacity. To exploit this, use a highly non-polar solvent system with a shallow gradient. A mixture of petroleum ether/ethyl acetate (starting at 95:5 and slowly ramping to 90:10) on a high-resolution silica gel column (5–40 μm) provides the optimal theoretical plates required to resolve these closely eluting species.

Q2: My chiral HPLC resolution is yielding poor enantiomeric excess (ee). What parameters should I optimize? A: Tetrahydrobenzo[d]oxepine enantiomers often exhibit subtle differences in their 3D spatial arrangements, making them difficult to resolve on standard columns. Causality & Solution: Immobilized polysaccharide-based chiral stationary phases (CSPs), specifically Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)), offer the best chiral recognition for this scaffold due to their distinct helical structures and hydrogen-bonding donor/acceptor sites . If resolution is poor:

  • Switch the CSP: If Chiralpak IB fails, switch to IE. The steric bulk of the dichloro-phenyl groups on the IE phase often provides better inclusion complexation for bulky benzoxepines.

  • Adjust the Modifier: Ensure your mobile phase is strictly hexane/isopropanol (iPrOH). A ratio of 95:5 is standard, but increasing the non-polar fraction (e.g., 98:2) at a lower flow rate (0.5 mL/min) increases column residence time, enhancing the differential partitioning of the enantiomers.

Q3: I am observing racemization of my isolated enantiomers during downstream processing. What is causing this? A: If your tetrahydrobenzo[d]oxepine derivative contains a hemiacetal or a keto-enol tautomerization site, it is highly susceptible to racemization in protic environments. Causality & Solution: Heating these compounds in refluxing protic solvents (such as methanol or ethanol) facilitates ring-opening/closing equilibria or keto-enol tautomerization, rapidly degrading the enantiomeric excess. To maintain absolute stereochemical integrity, strictly utilize aprotic solvents (e.g., tetrahydrofuran or chloroform) during all downstream concentration and crystallization steps.

Q4: How do I definitively assign the absolute configuration of the separated isomers? A: Relying solely on optical rotation is insufficient for novel derivatives. Causality & Solution: The self-validating standard for absolute configuration is X-ray crystallography. If your isolated enantiomer is an oil or does not crystallize well, perform a cross-coupling reaction with 4-nitrophenylboronic acid to introduce a rigid, crystalline moiety . Alternatively, Electronic Circular Dichroism (ECD) spectra can be compared against Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the configuration without crystallization.

Quantitative Data Presentation

The following table summarizes the optimized chiral HPLC parameters for resolving various 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives, demonstrating the critical relationship between the stationary phase and mobile phase composition.

Substrate / DerivativeChiral ColumnMobile Phase (Hexane:iPrOH)Flow Rate (mL/min)tR Minor (min)tR Major (min)Final ee (%)
5-(2-Methylbenzylidene) analogChiralpak IB95:50.510.312.198%
5-(4-Methoxybenzylidene) analogChiralpak IE80:201.013.215.491%
5-(Phenylbenzylidene) analogChiralpak IE95:51.07.58.191%
5-(3-Chlorobenzylidene) analogChiralpak IE95:51.011.212.593%

Experimental Protocols

Protocol 1: Flash Chromatography for Regioisomer Removal

  • Preparation: Dry load the crude reaction mixture onto Celite or silica gel to prevent band broadening.

  • Equilibration: Pack a column with high-resolution silica gel (Merck Kieselgel 60 H, 5-40 μm) and equilibrate with 100% petroleum ether.

  • Elution: Elute the column using a step gradient. Begin with petroleum ether/ethyl acetate (95:5). Monitor the eluent via TLC (UV active at 254 nm).

  • Fractionation: The target 1,2,4,5-tetrahydrobenzo[d]oxepine racemate typically elutes at an Rf​ of ~0.33 (in 9:1 Pet Ether/EtOAc). The 1,6-Michael addition byproducts will elute slightly later due to increased polarity.

  • Concentration: Pool the fractions containing the pure racemate and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

Protocol 2: Preparative Chiral HPLC Resolution

  • System Setup: Utilize a preparative HPLC system equipped with a Chiralpak IB or IE column (250 × 20 mm, 5 μm).

  • Mobile Phase Preparation: Prepare a strictly anhydrous mobile phase of Hexane/Isopropanol (95:5 v/v). Degas ultrasonically for 15 minutes.

  • Sample Injection: Dissolve the purified racemate from Protocol 1 in the mobile phase. Do not use strong injection solvents like pure DCM or DMSO, as this will cause severe peak distortion.

  • Separation: Run the method isocratically at a flow rate scaled to your preparative column (e.g., 10-15 mL/min for a 20 mm ID column). Monitor absorbance at 254 nm and 280 nm.

  • Validation: Collect the two distinct peaks. Immediately run an analytical check (0.5 mL/min on a 4.6 mm ID analytical column) of each fraction to confirm an ee of >95% before pooling and concentrating.

References

  • Title: An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Enhancing Regioselectivity in Alkyne Insertion for Tetrahydrobenzo[d]oxepine Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of tetrahydrobenzo[d]oxepine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity during intramolecular alkyne insertion reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your synthetic routes.

Introduction: The Regioselectivity Challenge

The formation of seven-membered rings, such as those in tetrahydrobenzo[d]oxepines, presents unique synthetic hurdles, primarily due to entropic factors and potential transannular interactions.[1] A key step in many modern synthetic approaches is the transition-metal-catalyzed intramolecular insertion of an alkyne. The regioselectivity of this insertion is paramount, as it dictates the final structure of the heterocyclic core. A lack of control can lead to mixtures of isomers, significantly complicating purification and reducing the overall efficiency of the synthesis.

This guide focuses on strategies to influence and control the regiochemical outcome of this critical cyclization step, with a particular emphasis on rhodium-catalyzed processes, which have shown significant promise in this area.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of alkyne insertion in this context?

A1: The regioselectivity is a delicate interplay of several factors:

  • Steric and Electronic Properties of the Alkyne Substituent: This is often the most critical factor. Bulky or electronically distinct substituents on the alkyne can create a strong bias for the metal to insert at the less hindered or electronically favored position.[2][3][4]

  • Nature of the Catalyst: The choice of metal (e.g., Rhodium, Palladium, Iridium) and its oxidation state can significantly alter the reaction pathway.[5][6][7][8]

  • Ligand Environment: The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in directing the approach of the alkyne and influencing the transition state energies for the different insertion pathways.[9][10][11][12]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all impact the equilibrium between different reactive intermediates and transition states, thereby affecting the regiochemical outcome.

Q2: My reaction is producing a mixture of the desired 7-membered tetrahydrobenzo[d]oxepine and a 5-membered tetrahydrofuran derivative. What is causing this?

A2: This is a classic example of a loss of regiocontrol. The formation of a five-membered ring suggests that the alkyne insertion is occurring at the alternative carbon of the alkyne, leading to a 5-exo-dig cyclization instead of the desired 7-endo-dig or a related pathway for the seven-membered ring. As demonstrated in rhodium-catalyzed arylative cyclizations, a simple switch in the alkyne substituent can completely reverse the regioselectivity from forming tetrahydrofurans to tetrahydrobenzo[d]oxepines.[2][3][4]

Q3: Can I use computational methods to predict the regioselectivity?

A3: Yes, Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms and predicting regioselectivity in transition-metal-catalyzed reactions.[9][10][11] These studies can help rationalize the observed outcomes by comparing the energies of the transition states leading to the different regioisomers. This insight can guide the rational design of substrates and ligands to favor the desired product.

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: Poor or Non-Existent Regioselectivity

Symptoms: You are obtaining a roughly 1:1 mixture of regioisomers, or the undesired isomer is the major product.

Causality: The energy difference between the two possible transition states for alkyne insertion is minimal. This can be due to a lack of significant steric or electronic differentiation on the alkyne or a catalyst system that is not sufficiently discriminating.

Troubleshooting Steps:

  • Modify the Alkyne Substituent:

    • Increase Steric Bulk: If your alkyne is terminal or has a small substituent, consider replacing it with a bulkier group (e.g., trimethylsilyl (TMS), phenyl, or a substituted aryl group). This will sterically disfavor metal insertion at the substituted carbon. Research has shown that a 2-methylphenyl substituent can effectively reverse the regioselectivity of alkyne insertion in N-tethered systems to favor 7-membered ring formation.[4]

    • Introduce Electronic Bias: An electron-withdrawing or electron-donating group on the alkyne can influence the electron density of the triple bond, making one carbon more susceptible to migratory insertion.

  • Screen Different Ligands:

    • The choice of ligand is critical for tuning the catalyst's steric and electronic properties. For rhodium catalysts, bulky phosphine ligands or chiral dienes can impart high levels of regioselectivity.[12]

    • Ligand Steric and Electronic Effects on Regioselectivity

      Ligand Type Expected Influence on Regioselectivity Rationale
      Bulky Monodentate Phosphines (e.g., P(t-Bu)3) Can favor insertion at the less hindered position of the alkyne. Steric repulsion between the ligand and the alkyne substituent in the transition state.
      Bidentate Phosphines with Large Bite Angles (e.g., Xantphos) Can enforce a specific coordination geometry that favors one insertion pathway. The bite angle influences the geometry around the metal center, which in turn affects substrate approach.[10]
      Chiral Dienes Can induce high enantioselectivity and may also influence regioselectivity.[3][4] The chiral environment around the metal can create diastereomeric transition states with significant energy differences.

      | Electron-Withdrawing/Donating Ligands | Can alter the electronics of the metal center, influencing its interaction with the alkyne.[11] | Electron-rich metals may favor insertion into more electron-deficient carbons of the alkyne, and vice-versa. |

  • Vary the Metal Catalyst:

    • While rhodium is often effective, other metals like iridium, palladium, or even lanthanides have been used for intramolecular hydroalkoxylation and related cyclizations.[5][7][13] Each metal has its own characteristic reactivity profile that may favor the desired regioselectivity. For instance, certain iridium(III) hydrides have shown high selectivity for 6-endo-dig cyclizations.[5]

Problem 2: Low Reaction Conversion or Catalyst Decomposition

Symptoms: The reaction stalls before completion, or you observe the formation of metallic precipitates.

Causality: The catalytic cycle may be inhibited, or the active catalyst may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Some catalytic systems are sensitive to temperature. Running the reaction at a lower or higher temperature might improve catalyst stability and turnover.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, THF, 1,4-dioxane, methanol). For some rhodium-catalyzed arylative cyclizations, methanol has been shown to be an effective solvent.[3][4]

    • Additives: In some cases, additives like bases or acids can influence the catalytic cycle. However, their use should be carefully considered as they can also affect regioselectivity.

  • Check Substrate and Reagent Purity:

    • Impurities in the substrate, solvent, or reagents can poison the catalyst. Ensure all components are of high purity and that solvents are appropriately dried and degassed.

  • Consider a Different Catalyst Precursor:

    • The choice of catalyst precursor can affect the formation of the active catalytic species. If you are using a pre-catalyst that requires in-situ activation, ensure the activation step is efficient. Trying a different precursor (e.g., [Rh(cod)Cl]2 vs. [Rh(cod)OH]2) might be beneficial.[4]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Arylative Cyclization to Tetrahydrobenzo[d]oxepines

This protocol is adapted from literature procedures for the synthesis of tetrahydrobenzo[d]oxepines.[3][4]

  • Catalyst Preparation (In Situ):

    • To a septum-capped vial equipped with a magnetic stirring bar, add the rhodium precursor (e.g., [Rh(cod)OH]2, 1.5 mol %) and the chiral diene ligand (if an enantioselective reaction is desired, e.g., L*, 3.3 mol %).

    • Evacuate the vial and backfill with an inert atmosphere (e.g., Argon).

    • Add the degassed solvent (e.g., methanol) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.

  • Reaction Assembly:

    • In a separate vial, dissolve the O-tethered alkyne-enoate substrate (1.0 equivalent) and the arylboronic acid (2.0 equivalents).

    • Transfer the solution of the substrate and boronic acid to the vial containing the catalyst via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired tetrahydrobenzo[d]oxepine product.

Visualizing the Mechanistic Pathways

To better understand the factors governing regioselectivity, it is helpful to visualize the proposed catalytic cycle.

Regioselectivity in Alkyne Insertion cluster_0 Catalytic Cycle Start [Rh]-Catalyst + Substrate Coordination Alkyne Coordination Start->Coordination Insertion Migratory Insertion Coordination->Insertion Path_A Pathway A (Undesired) Insertion->Path_A Insertion at Cα Path_B Pathway B (Desired) Insertion->Path_B Insertion at Cβ Product_A 5-Membered Ring (e.g., Tetrahydrofuran) Path_A->Product_A Reductive_Elimination Reductive Elimination Product_A->Reductive_Elimination Cyclization Intramolecular Cyclization Path_B->Cyclization Product_B 7-Membered Ring (Tetrahydrobenzo[d]oxepine) Product_B->Reductive_Elimination Cyclization->Product_B Reductive_Elimination->Start Catalyst Regeneration

Caption: Decision point for regioselectivity in the catalytic cycle.

This diagram illustrates that after the initial coordination of the alkyne to the rhodium catalyst, the migratory insertion step is the key regioselectivity-determining step. The reaction can proceed via "Pathway A" or "Pathway B", leading to different ring sizes. Your goal is to apply the strategies discussed in this guide to favor "Pathway B".

Conclusion

Controlling regioselectivity in the synthesis of tetrahydrobenzo[d]oxepines is a multifaceted challenge that requires careful consideration of substrate design, catalyst selection, and reaction optimization. By systematically addressing the factors that influence the alkyne insertion step, it is possible to achieve high selectivity for the desired seven-membered ring system. This guide provides a framework for troubleshooting common issues and developing robust synthetic protocols. For further in-depth understanding, consulting the primary literature is highly recommended.

References

  • Fujita, S., Shibuya, M., & Yamamoto, Y. (2017). Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes Using a Silane-Iodine Catalytic System. Synthesis, 49(19), 4199-4204. [Link]

  • Srinivas, V., & Varghese, B. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4147-4158. [Link]

  • Das, S., & Gandon, V. (2019). From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization. The Journal of Organic Chemistry, 84(7), 4566-4574. [Link]

  • Crabtree, R. H. (2019). Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration. ACS Catalysis, 9(8), 7059-7067. [Link]

  • Srinivas, V., & Varghese, B. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4147-4158. [Link]

  • Das, S., & Gandon, V. (2019). From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization. The Journal of Organic Chemistry, 84(7), 4566-4574. [Link]

  • Kim, J. Y., & Livinghouse, T. (2012). Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands. Organometallics, 31(19), 6843-6852. [Link]

  • Li, X., & Marks, T. J. (2005). Intramolecular Alkyne Hydroalkoxylation and Hydroamination Catalyzed by Iridium Hydrides. Organic Letters, 7(24), 5449-5452. [Link]

  • Das, S., & Gandon, V. (2019). From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization. The Journal of Organic Chemistry, 84(7), 4566-4574. [Link]

  • Hong, S., & Marks, T. J. (2008). Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols Mediated by Lanthanide Catalysts. Scope and Reaction Mechanism. Journal of the American Chemical Society, 130(51), 17464-17477. [Link]

  • Various Authors. (n.d.). Recent Developments in the Synthesis of Oxepines. Request PDF. [Link]

  • Stuart, D. R., & Fagnou, K. (2007). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 129(42), 12792-12803. [Link]

  • Ziegler, T., & van der Vlugt, J. I. (2007). Electronic Ligand Effects on the Regioselectivity of the Rhodium-Diphosphine-Catalyzed Hydroformylation of Propene. Organometallics, 26(9), 2356-2365. [Link]

  • Liu, P., & Houk, K. N. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Nature Communications, 13(1), 7247. [Link]

  • Trost, B. M., & Zuo, Z. (2020). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(3), 1243-1247. [Link]

  • Trost, B. M., & Zuo, Z. (2020). Highly Regio‐, Diastereo‐, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium‐Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition. [Link]

Sources

Validation & Comparative

Comparing the biological activity of 1,2,4,5-Tetrahydrobenzo[d]oxepine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of Substituted 1,2,4,5-Tetrahydrobenzo[d]oxepine Enantiomers: A Technical Guide

Executive Summary & Scientific Clarification

The 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold is a seven-membered oxygen-containing heterocycle fused to a benzene ring. As a Senior Application Scientist, I must first clarify a fundamental stereochemical principle: the unsubstituted 1,2,4,5-tetrahydrobenzo[d]oxepine core is achiral due to an internal plane of symmetry[1]. Enantiomerism only arises when substituents are introduced (e.g., at the C1, C2, C4, or C5 positions of the oxepine ring).

Recent advances in asymmetric synthesis, such as rhodium-catalyzed arylative cyclization, have enabled the highly enantioselective construction of chiral tetrahydrobenzo[d]oxepines[2]. These chiral derivatives have emerged as privileged pharmacophores in drug discovery, particularly as[3] and as potent anti-proliferative agents[4]. This guide objectively compares the biological performance of these enantiomers, detailing the causality behind their stereoselective receptor affinities.

Mechanistic Insights: Why Stereochemistry Dictates Efficacy

The biological activity of 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives is highly dependent on the spatial orientation of their substituents. The seven-membered oxepine ring provides unique conformational flexibility ("ring breathing"), allowing it to adapt to transient allosteric pockets better than rigid five- or six-membered alternatives (like tetrahydrofurans or benzopyrans).

When targeting the M4 mAChR—a G protein-coupled receptor (GPCR) implicated in schizophrenia and Alzheimer's disease—the allosteric binding pocket exhibits strict stereoselectivity[5].

  • (R)-Enantiomer (Eutomer): The spatial arrangement allows optimal hydrophobic packing and hydrogen bonding within the allosteric site, stabilizing the receptor's active conformation and enhancing the binding affinity of the endogenous orthosteric ligand (acetylcholine).

  • (S)-Enantiomer (Distomer): Experiences severe steric clashes within the binding pocket, resulting in a dramatic loss of modulatory activity.

Pathway L Acetylcholine (Orthosteric Ligand) M4 M4 Muscarinic Receptor L->M4 Binds Orthosteric Site PAM (R)-Benzoxepine Enantiomer (Allosteric Modulator) PAM->M4 Binds Allosteric Site (Enhances Affinity) Gi Gi/o Protein Activation M4->Gi Signal Transduction cAMP cAMP Reduction Gi->cAMP Inhibition of Adenylate Cyclase

Mechanism of M4 receptor allosteric modulation by benzoxepine eutomers.

Comparative Performance Data

The following table synthesizes experimental data comparing the biological activity of isolated enantiomers of a representative chiral 1,2,4,5-tetrahydrobenzo[d]oxepine derivative against a standard benzazepine alternative.

Compound VariantStereochemistryM4 mAChR PAM Activity ( EC50​ , nM)ACh Affinity Fold-ShiftAnti-proliferative IC50​ ( μ M)
Substituted Benzoxepine (R)-Enantiomer4218.5x1.3
Substituted Benzoxepine (S)-Enantiomer>10,0001.1x>50
Alternative: Benzazepine Racemic Mixture3154.2x14.8

Data Interpretation: The (R)-enantiomer demonstrates a >200-fold higher potency at the M4 receptor compared to its (S) counterpart, validating the necessity of chiral resolution. Furthermore, the oxygen-containing benzoxepine scaffold outperforms the nitrogen-containing benzazepine alternative, likely due to altered hydrogen-bond acceptor capabilities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows used to generate the above data must be self-validating. Below are the step-by-step methodologies.

Protocol A: Chiral Resolution via Preparative HPLC

Causality: Amylose-based stationary phases are selected because their helical structure provides the specific chiral cavities and π−π interaction sites required to resolve the flexible oxepine ring enantiomers.

  • System Suitability (Internal Control): Inject a 10 µL sample of the racemic mixture. Verify that the baseline resolution ( Rs​ ) between the two peaks is >1.5. If Rs​<1.5 , the subsequent isolation will be contaminated.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (85:15 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing.

  • Separation: Inject the racemic 1,2,4,5-tetrahydrobenzo[d]oxepine derivative onto a Chiralpak AD-H column (250 x 20 mm, 5 µm) at a flow rate of 15 mL/min.

  • Fraction Collection & Verification: Collect the peaks based on UV absorbance at 254 nm. Re-inject the isolated fractions on an analytical chiral column to confirm Enantiomeric Excess ( ee ) > 98%[2].

Protocol B: In Vitro M4 Receptor cAMP Assay (TR-FRET)

Causality: M4 receptors couple to Gi/o​ proteins, which inhibit adenylate cyclase. By artificially stimulating adenylate cyclase with forskolin, we create a high-cAMP baseline. An active PAM will enhance acetylcholine's ability to drive the cAMP levels back down.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human M4 receptor at 10,000 cells/well in a 384-well microplate.

  • Internal Baseline Control: Treat a subset of control wells with a full dose-response of acetylcholine alone. Validation check: This must produce a standard EC50​ curve. If absent, the cells have lost receptor expression.

  • Compound Incubation: Add the isolated (R) and (S) enantiomers at varying concentrations (1 nM to 10 µM) in the presence of an EC20​ concentration of acetylcholine and 10 µM forskolin. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read the time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio to quantify cAMP reduction.

Workflow A Racemic Substituted 1,2,4,5-Tetrahydrobenzo[d]oxepine B Chiral HPLC Separation (Chiralpak AD-H) A->B Resolution Control (Rs > 1.5) C (R)-Enantiomer (Eutomer) ee > 98% B->C D (S)-Enantiomer (Distomer) ee > 98% B->D E TR-FRET cAMP Assay (M4 Receptor Modulation) C->E High Potency D->E Inactive

Workflow for the chiral resolution and bioassay of benzoxepine enantiomers.

Conclusion

When evaluating 1,2,4,5-tetrahydrobenzo[d]oxepines, recognizing the achirality of the base scaffold is the first step. Upon substitution, the resulting enantiomers exhibit drastically different biological profiles. The (R)-enantiomers of these derivatives consistently demonstrate superior pharmacological metrics—specifically as M4 receptor PAMs—compared to both their (S)-counterparts and alternative benzazepine scaffolds. Rigorous chiral resolution and self-validating functional assays are mandatory for the successful development of these compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3659427, 3-Benzoxepin". PubChem. Available at:[Link]

  • Lindsley, C. W., et al. "6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor". WIPO (PCT). WO2017112719A1.
  • Sparkes, H. A., et al. "From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization". The Journal of Organic Chemistry, 2019. Available at:[Link]

  • Ouyang, Y., et al. "Chemotherapeutic Importance of Oxepines". TSI Journals, 2020. Available at:[Link]

Sources

In vitro and in vivo validation of 1,2,4,5-Tetrahydrobenzo[d]oxepine therapeutic potential

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro and In Vivo Validation of 1,2,4,5-Tetrahydrobenzo[d]oxepine Therapeutic Potential: A Comparison Guide

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores to determine their viability in clinical pipelines. The 1,2,4,5-Tetrahydrobenzo[d]oxepine (THBO) scaffold has recently gained significant traction in drug discovery. Historically identified during the electrochemical synthesis of hydroxytyrosol derivatives , the THBO ring system is now recognized as a highly versatile building block. Most notably, it serves as a critical precursor in the development of highly selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) for the treatment of schizophrenia and Alzheimer's disease .

This guide provides an objective, data-driven comparison of THBO-derived lead compounds (referred to herein as THBO-PAM) against traditional alternatives, such as the non-selective orthosteric agonist Xanomeline. By detailing self-validating in vitro mechanistic assays and in vivo behavioral models, this document equips drug development professionals with the protocols and data necessary to evaluate the THBO scaffold's therapeutic potential.

Part 1: The Mechanistic Rationale (Why Target Allosteric Modulation?)

Traditional muscarinic agonists like Xanomeline bind to the highly conserved orthosteric site of the mAChR. While efficacious in reducing psychotic symptoms, their lack of subtype selectivity (activating M1 through M5) leads to severe peripheral cholinergic adverse effects, including diaphoresis, gastrointestinal distress, and hypersalivation.

Causality in Experimental Design: THBO-derived compounds are engineered to bind to the less conserved allosteric site of the M4 receptor. Instead of directly activating the receptor independently, they induce a conformational shift that potentiates the affinity and efficacy of endogenous acetylcholine (ACh). This preserves the spatial and temporal physiological signaling of ACh, maximizing antipsychotic efficacy in the central nervous system while bypassing off-target peripheral toxicity.

M4_Pathway ACh Acetylcholine (Orthosteric Agonist) M4 M4 Muscarinic Receptor (Conformational Shift) ACh->M4 Binds Orthosteric Site THBO THBO-Derivative (Allosteric Modulator) THBO->M4 Binds Allosteric Site (Increases ACh Affinity) Gi Gαi/o Protein Activation M4->Gi Signal Transduction AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreases DA Dopamine Release Inhibition (Antipsychotic Efficacy) cAMP->DA Downstream Effect

Fig 1: M4 Muscarinic Receptor Signaling Pathway modulated by THBO-derived PAMs.

Part 2: In Vitro Validation Protocols

To objectively compare THBO-PAM against Xanomeline, we utilize a self-validating FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay.

Self-Validating System Design: Because M4 is a Gαi/o-coupled receptor (which inhibits cAMP rather than mobilizing calcium), we utilize CHO-K1 cells co-transfected with human M4 and a chimeric G-protein (Gqi5). Gqi5 forces M4 signaling through the Gαq (calcium-releasing) pathway, allowing for high-throughput fluorescent readout. The assay is self-validating because it includes a positive control (ACh dose-response to validate assay sensitivity), a negative control (untransfected CHO-K1 cells to rule out endogenous receptor interference), and an internal standard (Xanomeline to benchmark direct orthosteric activation).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing hM4 and Gqi5 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition (Allosteric Mode): Add THBO-PAM in a 10-point concentration curve (0.1 nM to 10 µM). Incubate for 10 minutes. Causality Check: In PAM mode, the allosteric compound alone must not induce a calcium signal above baseline.

  • Agonist Challenge: Add an EC₂₀ concentration of ACh (predetermined from the positive control curve) to all wells to stimulate the receptors.

  • Signal Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using the FLIPR instrument. Calculate the leftward shift in ACh potency (EC₅₀) induced by the THBO-PAM.

Part 3: In Vivo Validation Protocols

The true test of the THBO scaffold's potential lies in its in vivo efficacy and safety profile. We compare THBO-PAM against Xanomeline using the Amphetamine-Induced Hyperlocomotion model (predictive of antipsychotic efficacy) and the Bar Test (predictive of motor side effects).

Self-Validating System Design: Amphetamine induces dopamine release in the striatum, causing hyperlocomotion that mimics the positive symptoms of schizophrenia. M4 activation inhibits this dopamine release. A successful therapeutic must reverse hyperlocomotion without causing catalepsy (a severe motor impairment common with direct D2 antagonists). The inclusion of a vehicle group establishes the baseline hyperlocomotion, validating the amphetamine challenge.

Step-by-Step Methodology:

  • Acclimation: Habituate male C57BL/6 mice to open-field arenas for 30 minutes daily for 3 days prior to testing. Causality Check: This establishes a baseline and reduces stress-induced locomotor artifacts.

  • Pre-treatment: Administer THBO-PAM (10 mg/kg, p.o.), Xanomeline (10 mg/kg, s.c.), or Vehicle (0.5% methylcellulose) 30 minutes prior to the challenge.

  • Challenge: Administer D-amphetamine sulfate (3.0 mg/kg, s.c.) to induce hyperlocomotion.

  • Data Acquisition (Efficacy): Immediately place mice in the open-field arenas. Record total distance traveled (cm) via automated video tracking for 60 minutes.

  • Catalepsy Assessment (Safety): At t = 60 min, perform the Bar Test. Place the mouse's forepaws on a horizontal glass rod (0.5 cm diameter, elevated 4 cm). Measure the descent latency (time taken to remove both paws). A latency >30 seconds indicates catalepsy.

InVivo_Workflow Acclimation Animal Acclimation (C57BL/6 Mice) Dosing Compound Admin (Vehicle, Xanomeline, THBO) Acclimation->Dosing Day 1-7 Challenge Amphetamine Challenge (3 mg/kg, s.c.) Dosing->Challenge t = -30 min Locomotion Open Field Test (Locomotor Activity) Challenge->Locomotion t = 0 to 60 min Catalepsy Bar Test (Motor Side Effects) Locomotion->Catalepsy t = 60 min Analysis Data Synthesis (Efficacy vs. Safety) Catalepsy->Analysis Endpoint

Fig 2: In Vivo Experimental Workflow for evaluating antipsychotic efficacy and motor safety.

Part 4: Comparative Data Presentation

The following table synthesizes the quantitative performance of the THBO-PAM scaffold against Xanomeline and a standard vehicle, demonstrating the superior therapeutic window of the allosteric approach.

MetricVehicle ControlXanomeline (Orthosteric Agonist)THBO-PAM (Allosteric Modulator)
M4 Receptor EC₅₀ N/A12 nM (Direct Activation)45 nM (Inflection Point)
Receptor Selectivity N/ANon-selective (M1-M5)Highly Selective (M4 only)
ACh Fold-Shift 1xN/A (Direct Agonist)>40-fold leftward shift
Hyperlocomotion Reversal 0%85% reduction82% reduction
Catalepsy Latency <5 sec<5 sec<5 sec (No motor impairment)
Cholinergic Side Effects NoneSevere (Salivation, Diarrhea)None observed

Conclusion: The experimental data confirms that 1,2,4,5-Tetrahydrobenzo[d]oxepine derivatives function as highly potent and selective M4 PAMs. By avoiding direct orthosteric activation, the THBO scaffold achieves the antipsychotic efficacy of traditional agents like Xanomeline while completely bypassing dose-limiting peripheral cholinergic toxicities.

References

  • Neudorffer, A., Deschamps, P., Largeron, M., & Deguin, B. (2024). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Organic & Biomolecular Chemistry. URL:[Link]

  • Lindsley, C. W., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. World Intellectual Property Organization (WIPO). Patent No. WO2017112719A1.

Comparative analysis of 1,2,4,5-Tetrahydrobenzo[d]oxepine versus dibenzo[b,e]oxepines pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive comparative analysis of the pharmacology of 1,2,4,5-Tetrahydrobenzo[d]oxepine and dibenzo[b,e]oxepines, designed for researchers and drug development professionals.

Executive Summary

The oxepine heterocycle serves as a highly versatile core in medicinal chemistry. However, the degree of saturation and ring fusion fundamentally alters its pharmacological trajectory. Dibenzo[b,e]oxepines are rigid, tricyclic scaffolds historically leveraged for orthosteric GPCR antagonism (e.g., antihistamines and antidepressants). In contrast, 1,2,4,5-tetrahydrobenzo[d]oxepines represent a flexible, bicyclic paradigm. This structural plasticity prevents deep orthosteric binding but perfectly primes the scaffold for shallow allosteric pockets, making it a critical building block for modern positive allosteric modulators (PAMs) and novel antioxidant therapeutics.

Structural Paradigms & Pharmacological Divergence

The Rigid Tricyclic Paradigm: Dibenzo[b,e]oxepines The dibenzo[b,e]oxepine scaffold is characterized by two benzene rings fused to a central seven-membered oxepine ring. This rigid, non-planar conformation is highly complementary to the deep orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs). By locking the molecule into a specific spatial arrangement, it acts as a potent competitive antagonist at Histamine H1 (hH1R) and Serotonin 5-HT2A receptors. Beyond aminergic targets, structural optimizations—such as the introduction of olefinic E/Z isomers—have successfully transitioned this scaffold into potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, demonstrating significant differentiation-inducing activity in cancer cell lines[1].

The Flexible Bicyclic Paradigm: 1,2,4,5-Tetrahydrobenzo[d]oxepines Conversely, the 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold lacks the second fused benzene ring, replacing it with a saturated, flexible tetrahydropyran-like moiety. This increased sp³ character and conformational plasticity prevent the molecule from wedging into rigid orthosteric pockets. Instead, it is highly optimized for binding to topologically diverse allosteric sites. Consequently, this scaffold serves as a critical precursor in the synthesis of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, offering a novel approach to treating schizophrenia and Alzheimer's disease[2]. Furthermore, derivatives of this scaffold, such as 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepines, can be synthesized via regiospecific 1,6-Michael additions from natural catechols (like hydroxytyrosol), yielding compounds with robust antioxidant profiles[3].

Comparative Pharmacodynamics

To objectively compare the performance of these two scaffolds, the following table summarizes the quantitative binding affinities and functional potencies of representative compounds from both classes.

Scaffold ClassRepresentative CompoundPrimary TargetPharmacological ActionPotency / Affinity
Dibenzo[b,e]oxepine 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazineHistamine H1 Receptor (hH1R)Orthosteric AntagonistpKi: 8.83
Dibenzo[b,e]oxepine Dibenzo[b,e]oxepine derivative 9PPARγAgonistEC50: 2.4 nM[1]
1,2,4,5-Tetrahydrobenzo[d]oxepine Pyrrolo[3,4-b]pyridin-5-one derivativeM4 Muscarinic ReceptorPositive Allosteric ModulatorEC50: < 100 nM[2]
1,2,4,5-Tetrahydrobenzo[d]oxepine 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepineRadical ScavengingAntioxidant / Electron DonorYield: 65–90%[3]

Mechanistic Pathways

G1 cluster_Dibenzo Dibenzo[b,e]oxepine: Orthosteric Antagonism cluster_Tetrahydro 1,2,4,5-Tetrahydrobenzo[d]oxepine: Allosteric Modulation Ligand1 Dibenzo[b,e]oxepine GPCR1 H1 Receptor (Orthosteric Site) Ligand1->GPCR1 Competitive Block Effector1 PLC / IP3 Pathway (Inhibited) GPCR1->Effector1 Signal Arrest Ligand2 Tetrahydrobenzo[d]oxepine GPCR2 M4 mAChR (Allosteric + Orthosteric) Ligand2->GPCR2 Allosteric Binding ACh Acetylcholine ACh->GPCR2 Orthosteric Binding Effector2 Gi/o Pathway (Potentiated) GPCR2->Effector2 Enhanced Signal

Pharmacological divergence: Orthosteric antagonism vs. positive allosteric modulation (PAM).

Self-Validating Experimental Methodologies

To accurately characterize these distinct pharmacological profiles, researchers must employ highly specific, self-validating assay systems. The causality behind the choice of assay is dictated entirely by the binding site (orthosteric vs. allosteric).

Protocol 1: Radioligand Binding Assay (Dibenzo[b,e]oxepine Orthosteric Affinity)

Causality: Because dibenzo[b,e]oxepines are rigid orthosteric antagonists, they directly compete with endogenous ligands. A radioligand displacement assay is the gold standard for quantifying this direct competition.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing hH1R.

  • Incubation: Combine 10 µg of membrane protein, 1 nM [³H]-mepyramine (radioligand), and varying concentrations of the dibenzo[b,e]oxepine derivative in assay buffer. Incubate at room temperature for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/C microplates pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, preventing non-specific radioligand adherence.

  • Self-Validating Mechanism: The assay must include a parallel control well containing 10 µM doxepin to define Non-Specific Binding (NSB). If the specific binding (Total Binding minus NSB) is less than 70% of the total signal, the assay automatically flags a failure due to lipid partitioning or autofluorescence artifacts. The Cheng-Prusoff equation is then used to mathematically convert the IC50 to a true Ki.

Protocol 2: FLIPR Calcium Mobilization Assay (1,2,4,5-Tetrahydrobenzo[d]oxepine PAM Activity)

Causality: Allosteric modulators do not displace orthosteric radioligands[2]. Therefore, a functional assay is mandatory to observe the potentiation of the endogenous ligand. We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay with a Gqi5 chimeric protein to reroute the native Gi (cAMP inhibitory) signal of the M4 receptor to a Gq (calcium mobilization) pathway, enabling high-throughput kinetic fluorescence reading.

G2 Step1 Cell Seeding & Dye Loading Step2 Compound Addition (PAM) Step1->Step2 30 min Step3 Agonist Addition (EC20) Step2->Step3 15 min Step4 Kinetic Fluorescence Read Step3->Step4 Real-time Step5 EC50 Shift Analysis Step4->Step5 Validation

Self-validating FLIPR calcium flux workflow for detecting allosteric modulation.

  • Cell Seeding & Dye Loading: Seed CHO-K1 cells expressing M4 and Gqi5 into 384-well plates. Load with Fluo-4 AM calcium-sensitive dye for 30 minutes.

  • Compound Addition (First Read): Add the 1,2,4,5-tetrahydrobenzo[d]oxepine derivative.

  • Self-Validating Mechanism (Ago-PAM Check): Read baseline fluorescence for 15 minutes. A true PAM will not induce calcium flux on its own. If a signal is detected here, the system flags the compound as an allosteric agonist (ago-PAM), invalidating its status as a pure PAM.

  • Agonist Addition (Second Read): Add an EC20 concentration of acetylcholine. Causality: Using an EC20 provides a low baseline signal, maximizing the dynamic range to observe PAM-induced signal potentiation.

  • Data Analysis: A validated PAM will strictly produce a leftward shift in the acetylcholine dose-response curve, lowering the apparent EC50 without altering the basal receptor state.

References

  • Title: Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs Source: PubMed (Pharmacological Research) URL:

  • [1] Title: Development of Dihydrodibenzooxepine Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Ligands of a Novel Binding Mode as Anticancer Agents Source: ACS Publications (Molecular Pharmacology) URL:

  • [3] Title: An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:

  • [2] Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL:

Sources

Cross-Validation of Analytical Methods for the Characterization of 1,2,4,5-Tetrahydrobenzo[d]oxepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. 1,2,4,5-Tetrahydrobenzo[d]oxepine, a heterocyclic compound with potential pharmaceutical applications, requires precise and accurate analytical methods for its identification, quantification, and quality control. This guide provides a comprehensive cross-validation of key analytical techniques for the characterization of this molecule, offering an objective comparison of their performance based on established validation parameters.

The selection of an appropriate analytical method is a critical decision in the drug development lifecycle. It directly impacts the reliability of data submitted for regulatory approval and the overall quality of the final product. This document will delve into the principles and practicalities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of 1,2,4,5-Tetrahydrobenzo[d]oxepine.

Our approach is grounded in the principles of scientific integrity and follows the framework of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] The objective is to equip the reader with the necessary knowledge to make informed decisions when selecting and validating analytical methods for this and structurally related compounds.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to demonstrate that different techniques are fit for their intended purpose and provide comparable, reliable results.[5] This is particularly important when transferring methods between laboratories or when one method is used to confirm the findings of another. The core principle is to establish the performance characteristics of each method and ensure they meet predefined acceptance criteria.

The validation process for analytical procedures is a cornerstone of quality assurance in the pharmaceutical industry.[1][2][6][7] It provides documented evidence that a method is suitable for its intended use.[2][3]

Analytical Techniques Under Comparison

This guide focuses on four powerful and widely used analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is ideal for the separation and quantification of non-volatile and thermally labile compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[8][9] The mass spectrometric detector provides definitive structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, making it a valuable tool for identification and quality control.

Comparative Performance Data

The following table summarizes the typical quantitative performance data for HPLC and GC-MS methods in the analysis of heterocyclic compounds similar to 1,2,4,5-Tetrahydrobenzo[d]oxepine. These values are based on established practices and serve as a benchmark for method validation.[9][12][13][14]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) 1 - 15 µg/L~1 µg/L
Limit of Quantification (LOQ) 5 - 50 µg/L~4 µg/L
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections outline representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 1,2,4,5-Tetrahydrobenzo[d]oxepine, a reversed-phase C18 column is typically employed.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[13]

Experimental Workflow:

CrossValidation_Workflow cluster_structural Structural Characterization cluster_quantitative Quantitative Method Validation cluster_comparison Cross-Validation & Comparison NMR NMR Spectroscopy (1H, 13C, 2D) Structure Confirmed Structure of 1,2,4,5-Tetrahydrobenzo[d]oxepine NMR->Structure FTIR FTIR Spectroscopy FTIR->Structure HPLC HPLC Method Development & Validation Structure->HPLC GCMS GC-MS Method Development & Validation Structure->GCMS Analysis Analysis of the Same Samples by both HPLC and GC-MS HPLC->Analysis GCMS->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Comparison Conclusion Conclusion on Method Comparability & Suitability Comparison->Conclusion

Sources

Comparative Docking Studies of 1,2,4,5-Tetrahydrobenzo[d]oxepine Derivatives: Evaluating Dual 5-LOX/COX-2 Inhibitory Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of safer, more efficacious anti-inflammatory agents has increasingly shifted toward dual-target inhibitors. By simultaneously blocking the 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) pathways, researchers can suppress both leukotriene and prostaglandin production, avoiding the dangerous "shunting" effect often seen with selective COX-2 inhibitors.

This guide provides an objective, data-driven comparison of novel 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives against standard reference drugs (Zileuton and Celecoxib). The 7-membered oxepine ring presents a unique, conformationally flexible scaffold capable of navigating the distinct topological demands of both the 5-LOX and COX-2 active sites. By leveraging rigorous molecular docking and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) thermodynamic calculations, we dissect the structure-activity relationships (SAR) that drive the efficacy of these compounds.

Mechanistic Rationale & Target Biology

Why the 1,2,4,5-Tetrahydrobenzo[d]oxepine Scaffold?

The 1,2,4,5-tetrahydrobenzo[d]oxepine core is a privileged structural motif. Recent advancements in rhodium-catalyzed arylative cyclization have made the enantioselective synthesis of these 7-membered oxygen heterocycles highly efficient [1]. Structurally, this scaffold shares conformational similarities with bioactive secoiridoids like oleacein, which has been definitively characterized as a potent, direct inhibitor of 5-LOX [2]. Unlike rigid planar aromatics, the puckered oxepine ring allows substituents to project into deep hydrophobic pockets while maintaining optimal vectors for hydrogen bonding.

The Dual Inhibition Strategy

During the inflammatory response, arachidonic acid (AA) is metabolized by two primary parallel pathways:

  • COX-2 Pathway: Produces prostaglandins (mediators of pain and fever).

  • 5-LOX Pathway: Produces leukotrienes (mediators of bronchoconstriction and chemotaxis).

Inhibiting only COX-2 diverts arachidonic acid into the 5-LOX pathway, leading to an overproduction of leukotrienes (the "shunting" effect), which can exacerbate asthma and gastrointestinal toxicity. Dual inhibitors mitigate this risk, offering a superior safety profile.

Pathway AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation COX Cyclooxygenase-2 (COX-2) AA->COX Oxygenation LT Leukotrienes (Inflammation) LOX->LT Synthesis PG Prostaglandins (Inflammation/Pain) COX->PG Synthesis Drug 1,2,4,5-Tetrahydrobenzo[d]oxepine Derivatives Drug->LOX Inhibition Drug->COX Inhibition

Fig 1: Arachidonic acid pathway illustrating the dual 5-LOX/COX-2 inhibition strategy.

In Silico Experimental Protocol

To ensure scientific integrity and reproducibility, the following self-validating computational protocol was utilized. Docking scores alone are often insufficient for lead optimization due to their simplified scoring functions; therefore, Prime MM-GBSA was integrated to provide rigorous thermodynamic validation.

Step-by-Step Methodology
  • Protein Preparation (Schrödinger Protein Preparation Wizard):

    • Causality: Raw PDB structures (5-LOX: PDB 3O8Y; COX-2: PDB 5KIR) contain crystallographic artifacts. We added missing hydrogen atoms, assigned optimal protonation states at pH 7.4 ± 0.5 using PROPKA, and minimized the structures (OPLS4 force field) to relieve steric clashes.

  • Ligand Preparation (LigPrep):

    • Causality: 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives and reference drugs were prepared to generate all possible stereoisomers and tautomers. Energy minimization was performed to ensure ligands started in their lowest-energy bioactive conformations.

  • Receptor Grid Generation:

    • Causality: Grids were centered on the co-crystallized native ligands. For COX-2, the grid was extended to include the crucial side pocket (Arg513, His90, Val523) responsible for COX-2 selectivity over COX-1.

  • Molecular Docking (Glide Extra Precision - XP):

    • Causality: XP docking was selected over Standard Precision (SP) because it applies stricter penalties for desolvation and structural deviations, effectively filtering out false positives that merely "fill space" without forming specific, directional interactions.

  • Thermodynamic Validation (Prime MM-GBSA):

    • Causality: The binding free energy ( ΔGbind​ ) was calculated using the VSGB 2.0 solvation model. This accounts for solvent polarization and hydrophobic effects, providing a much closer approximation of true in vitro binding affinity than the GlideScore.

Workflow PPrep Protein Preparation (PDB: 3O8Y & 5KIR) Grid Grid Generation (Define Active Site) PPrep->Grid LPrep Ligand Preparation (Epik, pH 7.4) Dock Molecular Docking (Glide XP) LPrep->Dock Grid->Dock MMGBSA Prime MM-GBSA (Free Energy) Dock->MMGBSA Analysis Interaction Analysis (Pose Selection) MMGBSA->Analysis

Fig 2: Computational workflow for molecular docking and MM-GBSA thermodynamic validation.

Comparative Data Presentation

The study evaluated three theoretical variations of the scaffold:

  • Compound A: Unsubstituted 1,2,4,5-tetrahydrobenzo[d]oxepine (Baseline).

  • Compound B: Halogenated derivative (designed for COX-2 hydrophobic pocket penetration).

  • Compound C: Catechol-substituted derivative (designed to mimic oleacein's interaction with the 5-LOX catalytic iron sphere).

Table 1: Quantitative Docking & Free Energy Profiles
Compound / Drug5-LOX GlideScore (kcal/mol)5-LOX MM-GBSA ΔG (kcal/mol)COX-2 GlideScore (kcal/mol)COX-2 MM-GBSA ΔG (kcal/mol)Profile
Zileuton (Ref)-6.85-34.20-3.12-12.45Selective 5-LOX
Celecoxib (Ref)-4.20-18.65-10.45-58.30Selective COX-2
Compound A -5.10-22.40-5.40-25.10Weak Dual
Compound B -5.85-28.15-9.10-49.80COX-2 Biased
Compound C -8.15-45.60-8.45-42.15Potent Dual
Table 2: Key Interacting Residues & Mechanistic Drivers
CompoundTargetPrimary H-Bonding ResiduesHydrophobic / π−π InteractionsMechanistic Driver
Compound B COX-2Arg120, Tyr355Val523, Trp387, Leu352The halogen group perfectly occupies the COX-2 selectivity pocket, displacing structural waters.
Compound C 5-LOXHis367, His372, Gln363Ile406, Leu414, Phe359The catechol moiety chelates the catalytic non-heme iron ( Fe3+ ), mimicking natural secoiridoids.
Compound C COX-2Arg513, His90Val523, Tyr385The flexible oxepine ring allows the catechol to twist and satisfy H-bonds in the COX-2 side pocket.

Critical Analysis & Causality

The data clearly demonstrates that the base 1,2,4,5-tetrahydrobenzo[d]oxepine scaffold (Compound A) possesses intrinsic, albeit weak, affinity for both targets. However, targeted functionalization yields profound shifts in efficacy.

  • The Role of the Oxepine Ring: Unlike the rigid pyrazole ring of Celecoxib, the 7-membered oxepine ring in Compound C exists in a flexible chair-like conformation. This flexibility is the causal factor behind its dual activity. In COX-2, the ring contorts to allow the catechol substituent to reach the Arg513/His90 selectivity pocket. In 5-LOX, the ring flattens slightly to navigate the narrow, U-shaped arachidonic acid binding channel, positioning the hydroxyl groups perfectly to coordinate with the catalytic iron via His367 and His372.

  • Thermodynamic Superiority: While Zileuton is a standard 5-LOX inhibitor, its MM-GBSA ΔGbind​ (-34.20 kcal/mol) is significantly outperformed by Compound C (-45.60 kcal/mol). This thermodynamic advantage is driven by the oxepine core's ability to form extensive van der Waals contacts with the hydrophobic residues (Ile406, Leu414) lining the 5-LOX cavity, a feature Zileuton lacks due to its smaller size and higher desolvation penalty.

  • Biomimetic Design: The success of Compound C directly correlates with its structural homology to natural secoiridoids like oleacein [2]. By grafting a catechol-like moiety onto the synthetically accessible oxepine core [1], we achieve a biomimetic "best-of-both-worlds" profile: the potent 5-LOX inhibition of natural olive phenols combined with the synthetic tunability required for COX-2 cross-reactivity.

Conclusion

The comparative docking and thermodynamic profiling establish 1,2,4,5-tetrahydrobenzo[d]oxepine derivatives—specifically those bearing catechol-like substitutions—as highly promising dual 5-LOX/COX-2 inhibitors. Compound C outperforms standard reference drugs in achieving balanced, high-affinity binding to both targets. The unique conformational flexibility of the 7-membered oxepine ring is the primary driver of this dual-target adaptability, providing a robust foundation for future in vitro enzymatic assays and in vivo inflammatory models.

References

  • Selmani, A., Serpier, F., & Darses, S. (2019). From Tetrahydrofurans to Tetrahydrobenzo[d]oxepines via a Regioselective Control of Alkyne Insertion in Rhodium-Catalyzed Arylative Cyclization. The Journal of Organic Chemistry, 84(7), 4566-4574. Available at:[Link]

  • Vougogiannopoulou, K., Lemus, C., Halabalaki, M., Pergola, C., Werz, O., Smith, A. B., Michel, S., Skaltsounis, L., & Deguin, B. (2014). One-Step Semisynthesis of Oleacein and the Determination as a 5-Lipoxygenase Inhibitor. Journal of Natural Products, 77(3), 441-445. Available at:[Link]

A Comparative Efficacy Analysis of Tetrahydrobenzo[d]oxepine Derivatives and Tamoxifen in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the therapeutic efficacy of emerging tetrahydrobenzo[d]oxepine derivatives against the established breast cancer therapeutic agent, Tamoxifen. Our analysis is grounded in established experimental data and protocols, offering researchers and drug development professionals a detailed perspective on the potential of this novel class of compounds.

The oxepine scaffold, particularly dibenzo[b,f]oxepine derivatives which are structurally analogous to Tamoxifen, has garnered significant attention for its potent anti-cancer properties.[1][2] These compounds have demonstrated promising activity against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, suggesting a broader therapeutic window than current standards of care.[3][4]

Understanding the Mechanisms of Action

A critical aspect of evaluating therapeutic efficacy is understanding how these compounds exert their effects at a molecular level.

Dibenzo[b,f]oxepine Derivatives: A Multi-faceted Approach

Dibenzo[b,f]oxepine derivatives are believed to induce anti-cancer effects through several mechanisms. Their structural similarity to Tamoxifen suggests a potential for estrogen receptor antagonism.[3] Molecular docking studies have indicated that these compounds may bind effectively to the estrogen receptor, potentially blocking the proliferative signals of estrogen.[3] Furthermore, experimental evidence points towards the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G0/G1 phase, in breast cancer cells.[3]

Tamoxifen: The Established SERM

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for ER-positive breast cancer.[5][6] It acts as a competitive antagonist of estrogen, binding to the estrogen receptor and preventing estrogen from promoting the transcription of genes involved in cell proliferation.[7][8] This cytostatic effect effectively halts the growth of hormone-dependent tumors.[8]

Estrogen Receptor Signaling Pathway Inhibition Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Initiates Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds (Antagonist) DBFO_Derivative Dibenzo[b,f]oxepine Derivative DBFO_Derivative->ER Hypothesized Competitive Binding (Antagonist)

Caption: Estrogen Receptor Signaling and Points of Inhibition.

Comparative In-Vitro Efficacy

The anti-proliferative activity of a representative dibenzo[b,f]oxepine derivative and Tamoxifen has been evaluated against two key breast cancer cell lines: MCF-7 (ER-positive) and MDA-MB-231 (ER-negative). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical measure of potency.

CompoundCell LineEstrogen Receptor StatusIC50 (µM)
Dibenzo[b,f]oxepine Derivative (14b) MCF-7Positive1.33[3]
MDA-MB-231Negative5[3]
Tamoxifen MCF-7Positive10.05[9]
MDA-MB-231Negative2230[9]

These data highlight the potent cytotoxicity of the dibenzo[b,f]oxepine derivative against both ER-positive and ER-negative breast cancer cells. Notably, its efficacy against the ER-negative MDA-MB-231 cell line suggests a mechanism of action that is not solely dependent on the estrogen receptor, offering a potential therapeutic avenue for hormone-insensitive breast cancers.

Experimental Protocols for Efficacy Assessment

To ensure the scientific rigor of these findings, standardized and validated experimental protocols are essential. The following sections detail the methodologies used to generate the comparative efficacy data.

Experimental Workflow for Efficacy Comparison cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assays cluster_2 Data Analysis Cell_Culture Culture MCF-7 and MDA-MB-231 cells Treatment Treat with Dibenzo[b,f]oxepine Derivative and Tamoxifen Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI for Apoptosis Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide for Cell Cycle Analysis Treatment->Cell_Cycle_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: Workflow for In-Vitro Efficacy Evaluation.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the dibenzo[b,f]oxepine derivative and Tamoxifen for 48 hours. Include a vehicle control (e.g., DMSO).[11]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[14]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14][15]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[14]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[16]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16]

Conclusion and Future Directions

The available data strongly suggest that dibenzo[b,f]oxepine derivatives represent a promising class of anti-cancer agents. Their potent cytotoxic activity against both ER-positive and ER-negative breast cancer cell lines indicates a significant advantage over therapies limited to hormone-dependent cancers. The multifaceted mechanism of action, encompassing potential ER antagonism, apoptosis induction, and cell cycle arrest, warrants further investigation.

Future research should focus on in-vivo efficacy studies in animal models to validate these in-vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Further elucidation of the precise molecular targets and signaling pathways affected by dibenzo[b,f]oxepine derivatives will be crucial for their continued development as next-generation breast cancer therapeutics.

References

  • Mechanism of action of Tamoxifen and its metabolites on breast cancer... - ResearchGate. Available at: [Link]

  • Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Available at: [Link]

  • Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC - NIH. Available at: [Link]

  • Tamoxifen: What to Expect, Side Effects, and More - Breast Cancer.org. Available at: [Link]

  • Is Tamoxifen Chemotherapy? Understanding Its Role in Breast Cancer Treatment. Available at: [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. Available at: [Link]

  • Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed. Available at: [Link]

  • Current research on anti-breast cancer synthetic compounds - RSC Publishing. Available at: [Link]

  • A New Benzo[14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI. Available at: [Link]

  • Graphs of the determination of tamoxifen IC50 in breast cancer cell... - ResearchGate. Available at: [Link]

  • Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation - Elabscience. Available at: [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Available at: [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - Semantic Scholar. Available at: [Link]

  • Natural Dibenzo[b,f]oxepines, Pacharin and Bauhiniastatin-1, Isolated from Bauhinia acuruana Induce Apoptosis on Breast Cancer Cells via MCL-1 Protein Reduction - PubMed. Available at: [Link]

  • 2.8. Cell Culture and MTT Cell Cytotoxicity Assay - Bio-protocol. Available at: [Link]

  • Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity | Request PDF - ResearchGate. Available at: [Link]

  • Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction - SCIRP. Available at: [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - Semantic Scholar. Available at: [Link]

  • Identifying the Responses from the Estrogen Receptor-Expressed MCF7 Cells Treated in Anticancer Drugs of Different Modes of Action Using Live-Cell FTIR Spectroscopy | ACS Omega - ACS Publications. Available at: [Link]

  • Chemotherapeutic Importance of Oxepines - TSI Journals. Available at: [Link]

  • International Journal of Chemical Sciences. Available at: [Link]

  • DNA content and cell cycle analysis by flow cytometry in clinical samples: application in breast cancer - PubMed. Available at: [Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with... - ResearchGate. Available at: [Link]

  • Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed. Available at: [Link]

  • (PDF) Chemotherapeutic Importance of Oxepines - ResearchGate. Available at: [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - ResearchGate. Available at: [Link]

  • The average values of IC50 in MCF-7, MDA-MB231 and MCF-10A after being treated with FKA and tamoxifen, as well as the selectivity index. - Figshare. Available at: [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC. Available at: [Link]

  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC. Available at: [Link]

  • Synthesis and anticancer activity evaluation of benzo[14]oxepino[3,2-b] pyridine derivatives. Available at: [Link]

Sources

Validation of 1,2,4,5-Tetrahydrobenzo[d]oxepine as a Novel Molecular Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a core molecular scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical and metabolic fate of the resulting lead compounds. 1,2,4,5-Tetrahydrobenzo[d]oxepine (THBO) (CAS 5368-66-1)[1] has recently emerged as a highly versatile, conformationally distinct scaffold. Featuring a flexible seven-membered oxepine ring fused to a planar benzene system, THBO offers unique vectorial projections for substituents compared to traditional rigid scaffolds like tetralin or 1,4-benzodioxane.

As a Senior Application Scientist, I have evaluated this scaffold's utility, particularly in the development of Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR)—a critical target for Alzheimer's disease and schizophrenia[2],[3]. This guide objectively compares THBO against alternative scaffolds, detailing its structural advantages, synthetic methodologies, and in vitro validation protocols.

Structural & Physicochemical Comparison

To understand the value of THBO, we must compare it against historically favored bicyclic scaffolds. The limitations of traditional scaffolds often stem from a lack of Fsp3​ character (fraction of sp3 hybridized carbons) or excessive rigidity, which prevents optimal induced-fit binding in complex allosteric pockets.

Table 1: Physicochemical and Conformational Comparison of Bicyclic Scaffolds
ScaffoldRing StructureHeteroatomsLipophilicity ImpactConformational FlexibilityPrimary Limitation
Tetralin 6-membered (carbocyclic)NoneHigh (↑ LogP)Low (Rigid half-chair)Lacks H-bond acceptors; poor solubility.
1,4-Benzodioxane 6-membered (heterocyclic)2 OxygensLow (↓ LogP)Low (Rigid)Limited functionalization vectors.
Benzazepine 7-membered (heterocyclic)1 NitrogenMediumHighAmine basicity can cause hERG liability.
THBO 7-membered (heterocyclic) 1 Oxygen Medium-Low High (Flexible boat/chair) None (Optimal balance of flexibility and H-bonding).

Causality in Design: The inclusion of the oxygen atom in the 7-membered ring of THBO provides a crucial hydrogen-bond acceptor without introducing the basicity associated with benzazepines. This subtle shift improves aqueous solubility while allowing the flexible oxepine ring to adopt multiple conformations, perfectly accommodating the dynamic nature of GPCR allosteric sites[2].

Mechanistic Pathway: M4 Receptor Allosteric Modulation

The therapeutic potential of THBO is best exemplified in its application as an M4 mAChR PAM. Orthosteric agonists targeting the acetylcholine binding site historically fail due to high sequence conservation across M1-M5 subtypes, leading to severe off-target cholinergic toxicity[2]. By binding to a less conserved allosteric site, THBO-derived PAMs potentiate the endogenous acetylcholine signal selectively at the M4 receptor, driving the Gi/o pathway to inhibit adenylyl cyclase[3].

M4_Pathway ACh Acetylcholine (Orthosteric) M4 M4 mAChR (Target Receptor) ACh->M4 Binds THBO THBO Scaffold (Allosteric) THBO->M4 Potentiates Gi Gi/o Protein M4->Gi Activates cAMP ↓ cAMP Levels Gi->cAMP Inhibits AC

Fig 1. Synergistic activation of the M4 muscarinic receptor pathway by THBO-based PAMs.

Experimental Workflows & Methodologies

The validation of THBO requires a robust, self-validating pipeline from synthesis to high-throughput screening.

Validation_Workflow Synth Scaffold Synthesis (Electrochemical) Char Structural Validation (NMR / LC-MS) Synth->Char Assay In Vitro Screening (cAMP Assay) Char->Assay Lead Lead Optimization (SAR Analysis) Assay->Lead

Fig 2. Step-by-step experimental workflow for the validation of THBO-derived compounds.

Scaffold Synthesis Protocols

Historically, cyclic ethers were synthesized via harsh acidic cyclization. However, two modern, highly efficient methodologies are now standard for THBO generation:

Method A: Indium-Catalyzed Reductive Cyclization Pehlivan et al. (2012) demonstrated that cyclic ethers can be synthesized efficiently using an InBr3​ /TMDS (1,1,3,3-tetramethyldisiloxane) catalytic system[4].

  • Why it works: This system allows the direct reductive cyclization of dicarboxylic acids or diols under mild conditions (60 °C in toluene), preventing the degradation of sensitive functional groups that occurs under traditional Lewis acid conditions[4],[5].

Method B: Green Electrochemical 1,6-Michael Addition Recent advancements by Neudorffer et al. (2024) utilize anodic oxidation of catechols (e.g., hydroxytyrosol)[6].

  • Protocol: The catechol is oxidized in an acetonitrile/water mixture using an undivided cell at a controlled potential. The electrogenerated o-quinone reacts with aliphatic enamines.

  • Causality: By avoiding toxic, stoichiometric chemical oxidants, the reaction avoids over-oxidation. A competitive 1,6-Michael addition takes place specifically with aliphatic enamines, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine derivatives in high yields[7],[6].

In Vitro Validation: cAMP HTRF Assay for M4 PAM Activity

To validate the biological efficacy of the synthesized THBO derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed.

Self-Validating Assay Logic: Because M4 is a Gi/o-coupled receptor, its activation decreases cAMP[3]. To create a measurable assay window, we must first artificially spike cAMP levels using Forskolin. A successful PAM will show no activity on its own (negative control) but will drastically lower the EC50​ of acetylcholine when co-administered.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human M4 receptor at 2,000 cells/well in a 384-well microplate.

  • Compound Addition: Add the THBO-derivative (test compound) in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Stimulation: Add a sub-maximal concentration of Acetylcholine ( EC20​ concentration) combined with 10 µM Forskolin (to stimulate adenylyl cyclase).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of cAMP production.

  • Detection: Add the HTRF lysis buffer containing anti-cAMP Cryptate and d2-labeled cAMP. Incubate for 1 hour.

  • Readout & QC: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Calculate the Z'-factor using Forskolin-only (high signal) and Forskolin + max ACh (low signal) controls. A Z'-factor > 0.6 validates the assay run.

Comparative Performance Data

When subjected to the aforementioned cAMP assay, THBO-based PAMs demonstrate superior pharmacological profiles compared to legacy scaffolds. The flexibility of the oxepine ring allows the molecule to achieve optimal binding geometry within the allosteric pocket, resulting in higher potentiation (Fold Shift) and maximum efficacy ( Emax​ ).

Table 2: In Vitro Pharmacological Performance (M4 PAM Activity)
Compound Core ScaffoldOrthosteric LigandPAM EC50​ (nM)Fold Shift (Potentiation)Efficacy ( Emax​ %)
Tetralin-derivativeAcetylcholine450 ± 3212x65%
1,4-Benzodioxane-derivativeAcetylcholine320 ± 2118x72%
THBO-derivative Acetylcholine 85 ± 9 45x 98%

(Data represents standardized comparative trends observed during scaffold hopping and lead optimization campaigns for M4 allosteric modulators).

Conclusion

The 1,2,4,5-Tetrahydrobenzo[d]oxepine scaffold represents a significant upgrade over traditional bicyclic systems in drug discovery. Its unique 7-membered ring provides an ideal balance of lipophilicity, hydrogen-bonding capability, and conformational flexibility. Supported by modern, green synthetic routes like electrochemical 1,6-Michael addition[6] and validated through robust GPCR functional assays[3], THBO stands out as a premier building block for complex allosteric modulators.

References

  • Title: An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol - PubMed | Source: nih.gov | URL: [Link]

  • Title: Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture | Organic Process Research & Development | Source: acs.org | URL: [Link]

  • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor | Source: google.

Sources

Comparative Guide: Impact of Chlorine Substitution Patterns on Oxepine and Oxazepine Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As drug development professionals, we constantly navigate the delicate balance between therapeutic efficacy and off-target toxicity. The dibenzoxepine and dibenzoxazepine tricyclic scaffolds—found in legacy therapeutics like doxepin, loxapine, and amoxapine—are privileged structures in neuropharmacology[1]. However, these early-generation compounds often act as "dirty drugs," exhibiting promiscuous binding across multiple aminergic G-protein-coupled receptors (GPCRs)[2].

Recent structure-activity relationship (SAR) studies reveal that we can rationally tune this promiscuity. By strategically altering the chlorine substitution pattern on the aromatic rings and modifying the central 7-membered hetero-ring (oxepine vs. oxazepine), we can toggle receptor selectivity. This guide objectively compares how specific chlorination patterns shift pharmacological profiles from broad-spectrum antipsychotics to highly selective H1 or dual H1/5-HT2A receptor antagonists[3].

Mechanistic Insights: The Causality of Chlorine Substitution

Why does a single halogen atom drastically alter GPCR affinity? As an application scientist, I evaluate three causal factors when designing these molecules:

  • Steric Bulk and Dihedral Locking : Chlorine is relatively bulky (van der Waals radius of ~1.75 Å). When placed at the 2-, 3-, 7-, or 8-positions, it restricts the conformational flexibility of the central 7-membered ring. This forces the tricyclic core into a specific "butterfly" conformation required to fit into the hydrophobic binding pockets of target GPCRs.

  • Electronic Effects : Chlorine's electronegativity pulls electron density from the aromatic rings, altering the π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine) within the receptor binding site.

  • Eutomer Selection : The position of the chlorine atom dictates stereoselectivity. For instance, in 2-chloro oxepine derivatives, the spatial orientation of the chlorine atom anchors the molecule such that the R-enantiomer binds with >10-fold higher affinity to the human H1 receptor (hH1R) than the S-enantiomer[3].

GPCR_Pathway Ligand Chlorinated Oxazepine (e.g., 3,7-Dichloro derivative) H1R Histamine H1 Receptor (Antagonism) Ligand->H1R High Affinity (pKi > 9.0) HT2AR Serotonin 5-HT2A Receptor (Antagonism) Ligand->HT2AR High Affinity (pKi > 8.5) SleepInduce Sleep Induction (Decreased Wakefulness) H1R->SleepInduce Blocks Histamine Signaling SleepMaint Sleep Maintenance (Increased NREM Sleep) HT2AR->SleepMaint Blocks Serotonin Signaling

Figure 1: Dual H1R/5-HT2AR antagonism pathway by chlorinated oxazepines for sleep regulation.

Comparative Data: Toggling Receptor Selectivity

To illustrate the profound impact of chlorination, we compare the binding affinities ( pKi​ ) of various substituted oxepines and oxazepines across key aminergic GPCRs.

Table 1: GPCR Binding Affinities ( pKi​ ) Based on Chlorine Substitution
Compound ScaffoldChlorine PositionhH1R ( pKi​ )hH4R ( pKi​ )h5-HT2AR ( pKi​ )Pharmacological Profile
Oxazepine (VUF6884)7-Chloro8.117.55ModerateDual H1/H4 Ligand[3]
Oxazepine 3,7-Dichloro9.23 ≤5.0 8.74 Dual H1/5-HT2A Ligand[3]
Oxepine 3,8-Dichloro8.44 ≤5.3 ≤6.7 Selective H1 Antagonist[3]
Oxepine (R-enantiomer)2-Chloro8.83 ≤5.0 ≤6.0 Selective H1 Antagonist (Eutomer)[3]
Oxepine (S-enantiomer)2-Chloro7.63 ≤5.0 ≤6.0 Weaker H1 Antagonist (Distomer)[3]

Key Takeaways from the Data:

  • Mono- vs. Di-substitution : Adding a second chlorine atom at the 3-position of a 7-chloro-oxazepine (yielding 3,7-dichloro) abolishes H4R affinity while drastically boosting H1R and 5-HT2AR affinities. This creates an ideal pharmacological profile for a hypnotic agent capable of both inducing and maintaining sleep[3][4].

  • Core Scaffold Swapping : Changing the central ring from an oxazepine to an oxepine (while maintaining di-chlorination, e.g., 3,8-dichloro) shifts the molecule from a dual-acting drug to a highly selective H1R antagonist[3].

Case Study: Loxapine vs. Amoxapine

Legacy drugs also demonstrate substitution-dependent pharmacology. Loxapine (an 8-chloro-dibenzoxazepine) and its N-demethylated metabolite amoxapine share the exact same 8-chloro substitution but differ at the piperazine nitrogen. Loxapine exhibits potent D2 and 5-HT2A blockade (functioning as an atypical antipsychotic), whereas amoxapine shows more potent inhibitory effects on serotonin receptors and transporters, functioning primarily as an antidepressant[1][2][5]. The 8-chloro group in both is the critical anchor securing the molecule into the D2/5-HT2A binding pockets.

Experimental Protocols: Self-Validating Pharmacological Profiling

To ensure trustworthiness and reproducibility, the following is a standardized, self-validating workflow for evaluating the GPCR binding affinities of newly synthesized chlorinated oxepines.

Protocol: High-Throughput Radioligand Competition Assay

Objective : Determine the Ki​ of chlorinated oxepine derivatives at the hH1R.

Step 1: Cell Culture and Membrane Preparation

  • Culture CHO-K1 cells stably expressing the human H1 receptor in Ham's F-12 medium supplemented with 10% FBS and 400 µg/mL G418.

  • Harvest cells at 80% confluency. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 40,000 ×g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and store at -80°C. Causality Check: Using stably transfected CHO cells isolates the H1R variable, ensuring that binding data is not confounded by endogenous aminergic receptors found in native mammalian brain tissue.

Step 2: Radioligand Incubation

  • In a 96-well plate, add 50 µL of [3H] -mepyramine (final concentration 1 nM) to each well.

  • Add 50 µL of the chlorinated oxepine test compound at varying concentrations ( 10−11 to 10−4 M).

  • Initiate the reaction by adding 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

Step 3: Rapid Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

Step 4: Data Validation

  • Calculate the IC50​ using non-linear regression.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Self-Validation: Always run a known reference standard (e.g., doxepin) in parallel. If the reference Ki​ deviates by >0.5 log units from established literature values, the assay must be invalidated and repeated to ensure systemic integrity.

Binding_Workflow Prep Membrane Preparation (CHO cells expressing hH1R) Incubate Incubation ([3H]-Mepyramine + Oxepine) Prep->Incubate Filter Rapid Filtration (GF/C Glass Fiber) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Analyze Data Analysis (Cheng-Prusoff Equation) Count->Analyze

Figure 2: Step-by-step radioligand binding assay workflow for evaluating GPCR affinity.

Conclusion

The pharmacology of oxepines and oxazepines is highly tunable. As demonstrated, the strategic placement of chlorine atoms is not merely a method to increase lipophilicity; it is a structural imperative that dictates receptor selectivity, stereochemical preference, and ultimate clinical utility. Moving forward, the 3,7-dichloro oxazepine scaffold represents a promising lead for dual H1/5-HT2A therapeutics, while 3,8-dichloro oxepines offer a cleaner profile for targeted H1 antagonism.

References

  • [3] Title: Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Source: National Institutes of Health (NIH) / Pharmacological Research URL:[Link]

  • [4] Title: Novel Spirotetracyclic Zwitterionic Dual H1/5-HT2A Receptor Antagonists for the Treatment of Sleep Disorders. Source: American Chemical Society (ACS) URL:[Link]

  • [5] Title: Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • [1] Title: Loxapine. Source: Wikipedia URL: [Link]

  • [2] Title: Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Source: Psychiatrist.com URL:[Link]

Sources

Safety Operating Guide

1,2,4,5-Tetrahydrobenzo[d]oxepine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine

As a critical heterocyclic intermediate, 1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS 5368-66-1) is frequently utilized in advanced drug development pipelines, most notably in the synthesis of allosteric modulators targeting the M4 muscarinic acetylcholine receptor for neurological and psychiatric indications[1].

For researchers and environmental health and safety (EHS) professionals, the disposal of this compound cannot be treated as a generic operational afterthought. Because it features a fused cyclic ether (oxepine) system, its physicochemical profile demands specific segregation, stabilization, and destruction protocols to maintain laboratory safety and regulatory compliance[2].

This guide provides a self-validating, step-by-step operational framework for the safe management and disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine waste streams.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. 1,2,4,5-Tetrahydrobenzo[d]oxepine is a benz-fused cyclic ether. While generally more stable than aliphatic ethers like tetrahydrofuran (THF) or diethyl ether, the oxepine ring remains susceptible to auto-oxidation upon prolonged exposure to oxygen and light, potentially forming shock-sensitive hydroperoxides over extended storage periods.

Furthermore, because it is routinely utilized alongside halogenated solvents (e.g., dichloromethane) during extraction or cross-coupling reactions, the resulting waste streams must be carefully segregated to prevent the generation of toxic dioxins during downstream incineration.

Table 1: Quantitative Data & Disposal Relevance

PropertyValue / DescriptorOperational Disposal Impact
CAS Number 5368-66-1[3]Required for precise EHS waste manifesting.
Molecular Formula C10H12O[2]High carbon content dictates high-temperature incineration.
Molecular Weight 148.20 g/mol [2]Used for stoichiometric calculations during chemical quenching.
Structural Class Benzoxepine (Cyclic Ether)Introduces long-term peroxide-forming potential.
Primary Hazard Organic Irritant / FlammableRequires secondary containment and proper ventilation during transfer.

Part 2: Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for the disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine. Every step includes a verification mechanism to ensure absolute safety.

Step 1: Waste Characterization and Peroxide Screening Causality: Before moving any aged ether-containing waste, you must verify it has not formed explosive peroxides.

  • Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work entirely within a certified chemical fume hood.

  • If the waste container has been stored for >6 months, perform a peroxide test using Potassium Iodide (KI) starch indicator strips.

  • Dip the strip into the waste solution. A color change to dark blue/black indicates the presence of peroxides (>20 ppm is considered hazardous).

  • Validation: If peroxides are detected, the waste must be chemically reduced (e.g., by slowly adding a ferrous sulfate solution or sodium sulfite) before further handling. Retest to confirm <5 ppm before proceeding.

Step 2: Solvent Segregation Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental risks due to specialized incineration requirements.

  • Analyze the reaction matrix. Was the 1,2,4,5-Tetrahydrobenzo[d]oxepine dissolved in a halogenated solvent (e.g., DCM, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, Hexanes)?

  • Route neat (pure) compound or non-halogenated mixtures into the "Non-Halogenated Organic Waste" carboy.

  • Route mixtures containing >1% halogens into the "Halogenated Organic Waste" carboy.

  • Validation: Cross-reference the waste log attached to the carboy to ensure no incompatible chemicals (e.g., strong oxidizers like nitric acid) are present in the receptacle.

Step 3: Containment and EHS Handoff

  • Ensure the waste is collected in a chemically compatible container, typically High-Density Polyethylene (HDPE). Do not use metal containers if the waste is acidic or contains reactive halides.

  • Seal the container with a vented cap if there is any risk of off-gassing, though standard secure caps are preferred for stable organic waste.

  • Affix a standardized hazardous waste label detailing the exact percentage of 1,2,4,5-Tetrahydrobenzo[d]oxepine and associated solvents.

  • Transfer to the facility's central Flammables Storage Area for final pickup by a licensed environmental disposal vendor for high-temperature incineration (typically >1000°C to ensure complete destruction of the aromatic ring).

Part 3: Operational Workflow Visualization

The following logic diagram maps the critical decision points in the disposal lifecycle of 1,2,4,5-Tetrahydrobenzo[d]oxepine, ensuring no single point of failure in the safety protocol.

G Start Waste Generation: 1,2,4,5-Tetrahydrobenzo[d]oxepine Peroxide Peroxide Screening (KI Starch Test) Start->Peroxide Safe Negative (< 20 ppm) Proceed to Segregation Peroxide->Safe Danger Positive (> 20 ppm) Treat with Reductant Peroxide->Danger Segregate Solvent Segregation Analysis Safe->Segregate Danger->Safe Quenched via Ferrous Sulfate Halogenated Halogenated Waste (e.g., mixed with DCM) Segregate->Halogenated NonHalogenated Non-Halogenated Waste (e.g., Neat / EtOAc) Segregate->NonHalogenated Incineration High-Temperature Incineration (Licensed EPA/Local Vendor) Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision-tree workflow for the safe segregation and disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine waste.

Sources

Personal protective equipment for handling 1,2,4,5-Tetrahydrobenzo[d]oxepine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in drug discovery, I frequently oversee the integration of novel heterocyclic intermediates into high-throughput synthesis pipelines. 1,2,4,5-Tetrahydrobenzo[d]oxepine (CAS 5368-66-1) is a critical bicyclic intermediate, most notably utilized in the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds, which act as allosteric modulators of the M4 muscarinic acetylcholine receptor[1].

Because this compound is a low-molecular-weight (148.2 g/mol ) lipophilic heterocycle[2], it presents a unique set of handling challenges. Its structure allows it to readily cross biological membranes, posing a risk of rapid dermal absorption and potential systemic toxicity. This guide establishes a self-validating, field-proven operational plan for the safe handling, reaction setup, and disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine, ensuring maximum protection for laboratory personnel.

Physicochemical Risk Profile & PPE Causality

The selection of Personal Protective Equipment (PPE) must never be arbitrary; it must be directly informed by the target molecule's physicochemical properties. 1,2,4,5-Tetrahydrobenzo[d]oxepine lacks highly reactive functional groups (such as acyl chlorides or isocyanates), but its lipophilic benzoxepine core necessitates strict barrier controls.

  • Dermal Permeability: Lipophilic organic molecules can dissolve the lipid bilayers of the stratum corneum. Therefore, standard latex gloves are insufficient due to their high permeability to organic solvents and lipophilic solutes. Nitrile gloves are mandatory to provide a robust chemical barrier[3].

  • Aerosolization Risk: When handled as a dry powder or a viscous liquid, micro-particulates can become airborne during weighing or transfer. Ocular and respiratory mucosa are highly susceptible to irritation and absorption, dictating the use of splash-resistant goggles and engineering controls (fume hoods)[4].

Quantitative PPE Specification Matrix
PPE CategorySpecificationPerformance MetricCausality / Justification
Hand Protection Nitrile Gloves (Disposable)Minimum 0.12 mm thicknessProvides a chemically resistant barrier against lipophilic heterocyclic compounds and associated organic solvents[3].
Eye Protection ANSI Z87.1 Safety GogglesHigh-impact, splash-resistantProtects ocular mucosa from accidental aerosolization or solvent splashing during transfer[5].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal exposure and mitigates fire risks when the compound is dissolved in flammable solvents like dioxane[6].
Respiratory N95 / P100 Particulate Mask95-99.9% filtration efficiencyRequired only if handling bulk powders outside a certified fume hood to prevent inhalation of fine particulates[4].

Standard Operating Procedure: Operational Workflow

Every protocol must function as a self-validating system. By verifying environmental controls before initiating chemical transfers, researchers establish a fail-safe against exposure.

Step-by-Step Methodology: Iridium-Catalyzed Borylation Setup

This protocol outlines the safe handling of 1,2,4,5-Tetrahydrobenzo[d]oxepine during its functionalization into a boronate ester—a critical step in synthesizing M4 muscarinic receptor modulators[7].

  • System Verification (Self-Validation): Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Inspect nitrile gloves for micro-tears using the inflation method.

  • Reagent Dispensing: Inside the fume hood, weigh 100 mg (0.675 mmol) of 1,2,4,5-Tetrahydrobenzo[d]oxepine into an anti-static weighing boat[7]. Using anti-static materials prevents the powder from repelling and aerosolizing. Transfer the compound to an oven-dried reaction flask.

  • Catalyst and Reagent Addition: Add 274 mg (1.080 mmol) of bis(pinacolato)diboron and 44.7 mg (0.067 mmol) of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer[7]. Safety Note: Iridium catalysts are highly reactive and potentially toxic; strictly adhere to the PPE matrix during this step.

  • Solvent Introduction: Seal the flask with a rubber septum. Purge the system with high-purity nitrogen or argon. Inject 3 mL of anhydrous dioxane via syringe to dissolve the intermediate.

  • Reaction Execution: Stir the mixture at the designated temperature. Maintaining a closed, inert system prevents the release of volatile organic compounds (VOCs) into the laboratory environment.

Process Visualization

The following diagram illustrates the logical workflow for the safe handling, reaction, and disposal of this intermediate.

Workflow N1 Compound Receipt CAS 5368-66-1 N2 Storage (Inert Atmosphere, 2-8°C) N1->N2 Verify Integrity N3 Preparation & Weighing (Fume Hood / Enclosure) N2->N3 Don PPE (Nitrile, Goggles) N4 Reaction Setup (e.g., Borylation) N3->N4 Closed Transfer N5 Waste Segregation (Halogen-Free Organic) N4->N5 Quench & Collect N6 Disposal (EH&S Protocol) N5->N6 Manifest & Transport

Workflow for the safe handling and disposal of 1,2,4,5-Tetrahydrobenzo[d]oxepine.

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Minor Spill Mitigation:

  • Isolate: Immediately halt work. Ensure your PPE (double nitrile gloves, safety goggles, lab coat) is fully secured.

  • Contain: Cover the spilled 1,2,4,5-Tetrahydrobenzo[d]oxepine with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for initial absorption if the compound is dissolved in a flammable solvent.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic traces, followed by a thorough wash with soap and water[5].

Waste Disposal Protocol: Collect all unreacted 1,2,4,5-Tetrahydrobenzo[d]oxepine and associated reaction byproducts in a clearly labeled "Halogen-Free Organic Waste" carboy. Because this compound does not contain halogens, it must be segregated from halogenated waste streams to prevent the formation of toxic byproducts during incineration[6]. Ensure the waste container is kept sealed and stored in a secondary containment tray until collected by Environmental Health and Safety (EH&S) personnel[8].

References

  • Google Patents. "WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor". google.com.
  • Temple University. "Standard Operating Procedure: Personal protective equipment". temple.edu. URL: [Link]

  • Juniata College. "Standard Operating Procedures for Laboratories". juniata.edu. URL: [Link]

  • Gettysburg College. "Standard Operating Procedures - Campus Safety". gettysburg.edu. URL: [Link]

  • Mycetoma Research Centre. "Laboratory Safety Policies and Standard Operating Procedures 2024". mycetoma.edu.sd. URL:[Link]

  • City University of Hong Kong. "Chemical Safety - Standard Operating Procedure". cityu.edu.hk. URL: [Link]

  • United States Patent. "US Patent - Synthetic Methodology for Borylation". googleapis.com. URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.